5-Methylisatin
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-5-2-3-7-6(4-5)8(11)9(12)10-7/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJCSPZKMVQIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209637 | |
| Record name | 5-Methylisatin | |
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Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608-05-9 | |
| Record name | 5-Methylisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Methylisatin | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylisatin | |
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| Record name | 5-Methylisatin | |
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| Record name | 5-methylindole-2,3(1H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 5-METHYLISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK8XAB7PS8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methylisatin: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-methylisatin, a key heterocyclic compound. It details its chemical structure, physicochemical properties, spectral characteristics, synthesis protocols, and significant biological activities. This document is intended to serve as a foundational resource for researchers engaged in organic synthesis, medicinal chemistry, and drug discovery.
Core Chemical and Physical Properties
This compound, also known as 5-methyl-1H-indole-2,3-dione, is a derivative of isatin, which is an endogenous compound found in mammals. Its chemical structure is characterized by an indole core with a methyl group substituted at the 5-position and ketone groups at the 2 and 3-positions. This substitution pattern significantly influences its biological and chemical properties.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for its application in experimental settings, including reaction setup and purification.
| Property | Value | Source |
| IUPAC Name | 5-methyl-1H-indole-2,3-dione | N/A |
| CAS Number | 608-05-9 | |
| Molecular Formula | C₉H₇NO₂ | |
| Molecular Weight | 161.16 g/mol | |
| Melting Point | 185-188 °C | |
| Boiling Point | Data not readily available; may decompose at high temperatures. | N/A |
| Appearance | Orange-red crystalline powder | |
| Solubility | Soluble in hot ethanol, acetone, and acetic acid. Sparingly soluble in water. |
Spectral Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The characteristic spectral data are presented below, providing a fingerprint for its identification.
| Technique | Data |
| ¹H NMR | δ (ppm): 2.3 (s, 3H, CH₃), 6.8 (d, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 7.4 (s, 1H, Ar-H), 10.9 (s, 1H, NH) |
| ¹³C NMR | δ (ppm): 20.9 (CH₃), 112.5, 118.9, 126.8, 138.9, 141.2, 148.5 (Ar-C), 159.2 (C=O), 184.8 (C=O) |
| IR (KBr) | ν (cm⁻¹): ~3200 (N-H stretching), ~1750 (C=O stretching, lactam), ~1730 (C=O stretching, ketone), ~1620 (C=C stretching, aromatic) |
| Mass Spec (MS) | m/z: 161 (M⁺) |
Synthesis of this compound
The most common and reliable method for the synthesis of this compound is the Sandmeyer isonitroso-acetanilide isatin synthesis. This multi-step process begins with the reaction of p-toluidine (4-methylaniline).
Experimental Workflow: Sandmeyer Synthesis
The logical flow of the Sandmeyer synthesis for this compound is outlined below. This process involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.
Caption: Workflow for the Sandmeyer synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on the Sandmeyer synthesis method.
Materials:
-
p-Toluidine (4-methylaniline)
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium sulfate, anhydrous
-
Glacial acetic acid or ethanol for recrystallization
-
Distilled water
Procedure:
-
Preparation of the Isonitrosoacetanilide Intermediate:
-
In a 2 L round-bottom flask, dissolve 50 g of chloral hydrate in 500 mL of water.
-
To this solution, add a solution of 35 g of p-toluidine in 300 mL of water containing 30 mL of concentrated HCl.
-
In a separate beaker, dissolve 55 g of hydroxylamine hydrochloride in 250 mL of water.
-
Heat the p-toluidine solution to boiling and add the hydroxylamine hydrochloride solution in one portion.
-
Continue to heat the mixture at a gentle boil for 1-2 minutes until the reaction is complete and the intermediate precipitates.
-
Cool the mixture in an ice bath and filter the precipitated isonitroso-4'-methylacetanilide. Wash the solid with cold water and dry.
-
-
Cyclization to this compound:
-
Carefully and slowly add 50 g of the dried isonitroso-4'-methylacetanilide intermediate to 250 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 20°C.
-
Once the addition is complete, heat the mixture to 60-80°C and maintain this temperature for approximately 10 minutes.
-
Cool the reaction mixture to room temperature and pour it onto 1 L of crushed ice.
-
Allow the mixture to stand for several hours, during which time the crude this compound will precipitate.
-
Filter the crude product, wash thoroughly with cold water until the washings are neutral to litmus paper, and then wash with a small amount of cold ethanol.
-
-
Purification:
-
Recrystallize the crude this compound from glacial acetic acid or hot ethanol to yield pure orange-red crystals.
-
Dry the purified crystals in a vacuum oven.
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Biological Activity and Drug Development Potential
This compound serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The parent compound itself has demonstrated notable effects, particularly as an anticonvulsant and an inhibitor of monoamine oxidase (MAO).
Mechanism of Action: Monoamine Oxidase (MAO) Inhibition
Isatin and its derivatives are recognized as potent inhibitors of monoamine oxidase, particularly MAO-B. MAO-B is a key enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine. Inhibition of MAO-B increases the concentration of dopamine in the brain, a mechanism that is therapeutically valuable in the treatment of neurodegenerative disorders such as Parkinson's disease.
The inhibitory action of this compound on MAO-B represents a critical signaling pathway modulation.
Caption: Inhibition of MAO-B by this compound leads to increased dopamine levels.
Anticonvulsant Activity
Derivatives of this compound have been widely studied for their anticonvulsant properties. While the precise mechanism for the parent compound is not fully elucidated, it is believed to involve the modulation of voltage-gated sodium or calcium channels, or interaction with GABAergic systems. Its structural similarity to endogenous neuromodulators suggests a potential to interact with multiple CNS targets.
Applications in Drug Discovery
This compound is a valuable starting material for the synthesis of a diverse array of biologically active compounds. Its indole core is a privileged scaffold in medicinal chemistry.
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Synthesis of Schiff Bases: The reactive ketone group at the 3-position readily undergoes condensation reactions with primary amines to form Schiff bases, many of which exhibit potent antimicrobial, and anticonvulsant activities.
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Spirooxindole Synthesis: this compound is a key precursor for the synthesis of spirooxindoles, a class of compounds with significant anticancer and antiviral properties. The spirocyclic system is a desirable feature in modern drug design.
-
Kinase Inhibitors: The isatin scaffold has been identified as a core structure in the development of inhibitors for various protein kinases, which are crucial targets in oncology.
An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of 5-Methylisatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylisatin, an indole derivative, is a valuable scaffold in medicinal chemistry and drug development.[1] Its derivatives have shown a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[1] A thorough understanding of its synthesis is crucial for researchers aiming to explore its therapeutic potential and develop novel derivatives. This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing their mechanisms, experimental protocols, and comparative quantitative data.
Core Synthesis Pathways
The synthesis of this compound can be achieved through several established methods, most notably the Sandmeyer, Stolle, Gassman, and Martinet syntheses. Each pathway offers distinct advantages and is suited for different research and development needs.
Sandmeyer Isatin Synthesis
The Sandmeyer synthesis is a classic and widely used method for preparing isatins from anilines. It is a two-step process that begins with the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.[2][3]
Mechanism
The reaction proceeds through the formation of an α-(hydroxyimino)acetanilide (isonitrosoaceto-p-toluidide) intermediate from p-toluidine, chloral hydrate, and hydroxylamine hydrochloride. This intermediate is then cyclized using a strong acid, typically concentrated sulfuric acid, via an intramolecular electrophilic substitution to yield this compound.[3]
Experimental Protocol
-
Step 1: Synthesis of Isonitrosoaceto-p-toluidide
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In a 5-L round-bottomed flask, dissolve 90 g (0.54 mol) of chloral hydrate in 1200 mL of water.
-
Add 1300 g of crystallized sodium sulfate to the solution.
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Separately, prepare a solution of 54 g (0.5 mol) of p-toluidine in 300 mL of water, adding 51.2 g (0.52 mol) of concentrated hydrochloric acid to dissolve the amine.
-
Add the p-toluidine solution to the flask, followed by a solution of 110 g (1.58 mol) of hydroxylamine hydrochloride in 500 mL of water.
-
Heat the mixture to a vigorous boil for approximately one to two minutes.
-
Cool the solution in running water to crystallize the product.
-
Filter the crystals with suction and air-dry. This yields 75–77 g (83–86%) of isonitrosoaceto-p-toluidide.[3]
-
-
Step 2: Synthesis of this compound
-
Warm 600 g of concentrated sulfuric acid to 50°C in a 1-L round-bottomed flask equipped with a mechanical stirrer.
-
Gradually add 80 g of dry isonitrosoaceto-p-toluidide, maintaining the temperature between 60°C and 70°C. Use external cooling to control the reaction.
-
After the addition is complete, heat the solution to 80°C for about ten minutes.
-
Cool the reaction mixture to room temperature and pour it onto 10-12 volumes of cracked ice.
-
Allow the mixture to stand for about 30 minutes, then filter the precipitated this compound. This yields 65–68 g (90–94%) of crude this compound.[3]
-
-
Purification
-
Suspend the crude this compound in hot water and add a solution of sodium hydroxide to dissolve it.
-
Add dilute hydrochloric acid until a slight precipitate of impurities forms, and filter.
-
Acidify the filtrate with hydrochloric acid to precipitate the purified this compound.
-
Alternatively, recrystallize from glacial acetic acid. The purified this compound has a melting point of 187°C.[3]
-
Quantitative Data
| Parameter | Value | Reference |
| Isonitrosoaceto-p-toluidide Yield | 83-86% | [3] |
| This compound Yield (crude) | 90-94% | [3] |
| Reaction Temperature (Step 1) | Boiling | [3] |
| Reaction Temperature (Step 2) | 60-80°C | [3] |
| Melting Point (Purified) | 187°C | [3] |
Diagrams
Caption: Sandmeyer synthesis pathway for this compound.
Caption: Experimental workflow for the Sandmeyer synthesis.
Stolle Synthesis
The Stolle synthesis is a valuable alternative to the Sandmeyer method, particularly for N-substituted isatins. It involves the condensation of a primary or secondary arylamine with oxalyl chloride, followed by a Lewis acid-catalyzed cyclization.[2][4]
Mechanism
In the Stolle synthesis of this compound, p-toluidine is first acylated with oxalyl chloride to form an intermediate N-(4-methylphenyl)oxalyl chloride. This intermediate then undergoes an intramolecular Friedel-Crafts acylation, promoted by a Lewis acid such as aluminum chloride, to yield this compound.
Experimental Protocol (General Procedure adapted for this compound)
-
Step 1: Acylation of p-Toluidine
-
Dissolve p-toluidine in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) in a reaction flask equipped with a dropping funnel and a reflux condenser, under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of oxalyl chloride to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure to yield the crude N-(4-methylphenyl)oxalyl chloride intermediate.
-
-
Step 2: Cyclization
-
Dissolve the crude intermediate in a suitable anhydrous solvent (e.g., carbon disulfide or dichloromethane).
-
Cool the solution in an ice bath.
-
Carefully add a Lewis acid (e.g., aluminum chloride) portion-wise with vigorous stirring.
-
After the addition, the reaction mixture is typically heated to reflux for several hours.
-
After cooling, the reaction is quenched by carefully pouring it onto crushed ice and hydrochloric acid.
-
The organic layer is separated, washed, dried, and the solvent is evaporated to yield crude this compound.
-
The crude product is then purified by recrystallization.
-
Quantitative Data
Diagrams
Caption: Stolle synthesis pathway for this compound.
Caption: Experimental workflow for the Stolle synthesis.
Gassman Synthesis
The Gassman synthesis is a one-pot method for producing indoles, which can be adapted for the synthesis of isatins. The process involves the reaction of an aniline with a keto-thioether.[2][5]
Mechanism (Adapted for this compound)
The synthesis of this compound via the Gassman method would start with p-toluidine. The aniline is first converted to an N-chloroamine using tert-butyl hypochlorite. This is followed by the addition of a methylthio-substituted keto-ester, which leads to the formation of a sulfonium salt. A base-promoted[2][6]-sigmatropic rearrangement then occurs, followed by cyclization and subsequent oxidation to yield this compound.
Experimental Protocol (General Procedure adapted for this compound)
-
The p-toluidine is N-chlorinated with tert-butyl hypochlorite at low temperatures.
-
A methylthio-substituted keto-ester is added, still at low temperatures, to form a sulfonium salt.
-
A base, such as triethylamine, is added, and the reaction is allowed to warm to room temperature, inducing a[2][6]-sigmatropic rearrangement and subsequent cyclization.
-
The resulting 3-methylthio-2-oxindole derivative is then oxidized to afford this compound.
Quantitative Data
Diagrams
References
Spectroscopic Profile of 5-Methylisatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Methylisatin (5-methyl-1H-indole-2,3-dione), a crucial heterocyclic compound widely utilized as a building block in medicinal chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
Data Presentation
The empirical formula for this compound is C₉H₇NO₂, with a molecular weight of 161.16 g/mol . Its structure is characterized by an indole core fused with a dicarbonyl group at positions 2 and 3, and a methyl substituent at position 5. This structural arrangement gives rise to a distinct spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of this compound. Spectra are typically recorded in deuterated solvents, such as DMSO-d₆.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~10.9 | N-H | Singlet, proton of the indole nitrogen |
| ~7.39 | Aromatic C-H | Aromatic proton |
| ~7.30 | Aromatic C-H | Aromatic proton |
| ~6.81 | Aromatic C-H | Aromatic proton |
| ~2.26 | -CH₃ | Singlet, protons of the methyl group |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| 180 - 200 | C=O | Ketone carbonyl carbon |
| 160 - 185 | C=O | Amide carbonyl carbon |
| 110 - 150 | Aromatic C | Six signals for the aromatic carbons |
| 15 - 25 | -CH₃ | Methyl carbon |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies. The data below is based on the characteristic absorption bands observed for the isatin core in closely related derivatives.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3302 - 3230 | N-H Stretch | Medium-Strong |
| 1693 - 1680 | C=O Stretch | Strong |
| ~1610 | C=C Stretch (Aromatic) | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
| m/z | Relative Intensity (%) | Assignment |
| 161 | 50.6 | [M]⁺ (Molecular Ion) |
| 162 | 8.5 | [M+1]⁺ |
| 133 | 100.0 | [M-CO]⁺ (Base Peak) |
| 105 | 12.3 | [M-CO-CO]⁺ or other fragments |
| 104 | 46.6 | Fragmentation product |
| 78 | 21.5 | Fragmentation product |
| 77 | 14.2 | Fragmentation product |
The fragmentation pattern is characterized by an initial loss of a carbonyl group (CO, 28 Da) from the molecular ion (m/z 161) to form the base peak at m/z 133.
Experimental Protocols
The data presented above are obtained through standardized analytical procedures. The following outlines the general methodologies for acquiring spectroscopic data for a solid organic compound like this compound.
NMR Sample Preparation and Analysis
-
Sample Preparation : Approximately 5-20 mg of the solid this compound sample is accurately weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. For ¹³C NMR, a higher concentration (20-50 mg) may be required.
-
Filtration : The resulting solution is filtered through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Analysis : The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically run, which requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.
FT-IR Sample Preparation and Analysis
-
KBr Pellet Method : A few milligrams of this compound are finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.
-
Thin Film Method : Alternatively, the solid is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.
-
Analysis : A background spectrum of the pure KBr pellet or salt plate is recorded. The sample is then placed in the instrument's sample holder, and the infrared spectrum is acquired by passing an infrared beam through it.
Mass Spectrometry Analysis
-
Sample Introduction : The sample is typically introduced into the mass spectrometer after separation by Gas Chromatography (GC-MS) or by direct infusion. For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a low concentration (e.g., 10-100 µg/mL).
-
Ionization : In the ion source, the sample molecules are ionized. Electron Impact (EI) is a common technique where a high-energy electron beam bombards the sample, causing the molecule to lose an electron and form a molecular ion ([M]⁺).
-
Mass Analysis and Detection : The newly formed ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating the mass spectrum.
Logical Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound such as this compound.
Caption: Logical workflow for spectroscopic characterization of a chemical compound.
The Multifaceted Biological Activities of 5-Methylisatin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isatin scaffold, a privileged bicyclic indole-1,2-dione, has long been a focal point in medicinal chemistry due to its diverse and potent biological activities. The introduction of a methyl group at the 5-position of the isatin ring, creating 5-Methylisatin, has been shown to modulate and often enhance these activities. This technical guide provides an in-depth exploration of the biological landscape of this compound and its derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and workflows.
Core Biological Activities
This compound and its derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and antiviral activities. These activities are largely attributed to the structural versatility of the isatin core, which allows for substitutions at the N-1, C-2, and C-3 positions, leading to a wide array of compounds with tailored biological profiles.[1]
Antimicrobial Activity
Derivatives of this compound have shown considerable promise as antimicrobial agents against a range of bacterial and fungal pathogens. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | Activity Metric | Value | Reference |
| This compound thiocarbohydrazone (Compound 2) | Enterococcus faecalis | MIC | 64 µg/mL | [2][3] |
| Schiff base of 5-chloro-isatin with o-phenylenediamine (Compound 3c) | Staphylococcus aureus | MIC | >16 µg/mL | [4] |
| Schiff base of 5-chloro-isatin with o-phenylenediamine (Compound 3c) | Escherichia coli | MIC | <1 µg/mL | [4] |
| 5-phenylisatin derivative (Compound 1i) | HepG2 (Anticancer) | IC50 | 0.96 µM | [5] |
MIC: Minimum Inhibitory Concentration; IC50: Half maximal Inhibitory Concentration.
Anticancer Activity
A significant area of research for this compound derivatives is in oncology. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, most notably through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[6][7]
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | Target | Activity Metric | Value | Reference |
| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (Compound 2m) | K562 (Human leukemia) | Proliferation Inhibition | IC50 | 0.03 µM | [5] |
| 5-[trans-2-(methoxycarbonyl)ethen-1-yl]-1-benzylisatin (Compound 2h) | Jurkat (Human T lymphocyte) | Cytotoxicity | IC50 | 0.03 µM | [8] |
| Isatin–indole hybrid (Compound 32) | MCF-7 (Breast cancer) | Antiproliferative | IC50 | 0.39 µM | [9] |
| Isatin–indole hybrid (Compound 36) | HCT-116 (Colon cancer) | Antiproliferative | IC50 | 2.6 µM | [9] |
| Isatin–indole hybrid (Compound 36) | MDA-MB-231 (Breast cancer) | Antiproliferative | IC50 | 4.7 µM | [9] |
| Isatin–indole hybrid (Compound 36) | A-549 (Lung cancer) | Antiproliferative | IC50 | 7.3 µM | [9] |
The anticancer activity of these derivatives is often linked to their ability to induce apoptosis (programmed cell death) in cancer cells. For instance, compound 2h was found to inhibit the proliferation of Jurkat cells by inducing apoptosis through the mitochondrial pathway, as evidenced by the dissipation of mitochondrial membrane potential and activation of caspase-3.[8]
Antiviral Activity
Historically, isatin derivatives have been recognized for their antiviral properties. Methisazone, a derivative of N-methylisatin, was one of the first synthetic antiviral drugs.[10][11] Research continues to explore new this compound derivatives for activity against a range of viruses. For example, certain derivatives have been evaluated for their potential against Hepatitis C Virus (HCV) and SARS-CoV.[12] A 5-fluoro derivative of an isatin-sulphonamide hybrid was found to inhibit HCV RNA synthesis.[12]
Table 3: Antiviral Activity of Isatin Derivatives
| Compound | Virus | Cell Line | Activity Metric | Value | Reference |
| 5-fluoro-isatin sulphonamide derivative (SPIII 5F) | SARS-CoV | Vero | Maximum Protection | 45% | [12] |
| 5-fluoro-isatin sulphonamide derivative | Hepatitis C Virus (HCV) | Huh 5-2 | Inhibition of RNA synthesis | 6 µg/ml | [12] |
| Isatin derivative (Compound 9) | Influenza virus (H1N1) | - | IC50 | 0.0027 µM | [13][14] |
| Isatin derivative (Compound 5) | Herpes simplex virus 1 (HSV-1) | - | IC50 | 0.0022 µM | [13][14] |
| Isatin derivative (Compound 4) | Coxsackievirus B3 (COX-B3) | - | IC50 | 0.0092 µM | [13][14] |
Key Signaling Pathways and Mechanisms of Action
A crucial aspect of understanding the biological activity of this compound derivatives is elucidating their mechanism of action at the molecular level. One of the most well-studied mechanisms is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
CDK2 Inhibition Pathway
CDK2, when complexed with Cyclin E or Cyclin A, phosphorylates target proteins to drive the cell through the G1/S transition and S phase of the cell cycle. Aberrant CDK2 activity is a hallmark of many cancers. This compound derivatives have been designed as competitive inhibitors of ATP at the CDK2 active site, thereby halting cell cycle progression and inducing apoptosis in cancer cells.[6][7]
The binding of these inhibitors to the CDK2 active site is stabilized by key interactions with specific amino acid residues. Molecular docking studies have revealed that hydrogen bonds with GLU81 and LEU83, along with hydrophobic interactions with residues like PHE80 and ILE10, are critical for stabilizing the inhibitor-enzyme complex.[6][7]
Caption: CDK2 Inhibition Pathway by this compound Derivatives.
Experimental Protocols
The synthesis and biological evaluation of this compound derivatives involve a series of well-established experimental procedures.
General Synthesis of this compound Schiff Bases
A common method for synthesizing Schiff bases of this compound involves the condensation reaction with a primary amine or a hydrazine derivative.[6][10]
Caption: General Workflow for the Synthesis of this compound Schiff Bases.
Detailed Protocol:
-
To a solution of this compound (0.002 mol) in 50 mL of 96% ethanol, add an equimolar amount of the substituted benzoylhydrazine (0.002 mol).[6]
-
Add 3 drops of glacial acetic acid to the mixture to catalyze the reaction.[6]
-
Heat the mixture under reflux for 5 hours.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the purified Schiff base.
Antimicrobial Susceptibility Testing: Microdilution Method
The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is typically determined using the broth microdilution method.[2][3]
Detailed Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (broth with inoculum, no compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[15]
Caption: Workflow for the In Vitro Cytotoxicity MTT Assay.
Detailed Protocol:
-
Seed the desired cancer cell line into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Conclusion and Future Directions
This compound and its derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. The ease of synthesis and the ability to readily modify the isatin scaffold provide a robust platform for the development of novel therapeutic agents. The quantitative data summarized herein highlights the potent antimicrobial and anticancer activities of these compounds. The detailed experimental protocols and visualized pathways offer a practical guide for researchers in this field.
Future research should focus on optimizing the lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for their rational design and clinical translation. The exploration of novel derivatives targeting other diseases and the use of computational tools for in silico screening will undoubtedly accelerate the discovery of new drug candidates from the this compound family.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. New this compound including thiocarbohydrazones: preparation, structure elucidation and antimicrobial activity | AVESİS [avesis.omu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 10. Synthesis and antibacterial activity of Schiff bases of 5-substituted isatins [html.rhhz.net]
- 11. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies [mdpi.com]
- 14. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 5-Methylisatin: Nomenclature, Properties, and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methylisatin, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, and diverse biological activities, with a focus on its role as a scaffold for potential therapeutic agents.
Chemical Identity and Nomenclature
This compound is a derivative of isatin, featuring a methyl group at the 5-position of the indole-2,3-dione core structure. Its systematic identification is crucial for researchers in the field.
| Identifier | Value |
| CAS Number | 608-05-9[1][2][3] |
| IUPAC Name | 5-methyl-1H-indole-2,3-dione[2] |
| Molecular Formula | C₉H₇NO₂[1][2] |
| Molecular Weight | 161.16 g/mol [3] |
| Synonyms | 5-Methylindole-2,3-dione, 5-Methyl-2,3-indolinedione, NSC 9398[1][3][4] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental for its application in experimental settings and for the design of new derivatives.
| Property | Value | Source |
| Appearance | Yellow to orange crystalline solid | [1] |
| Melting Point | 180-188 °C (decomposes) | [3] |
| Solubility | Soluble in methanol (25 mg/mL), ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in water. | [1][3] |
| Molar Refractive Index | 42.24 | |
| Molar Volume | 123.8 cm³/mol | |
| Polar Surface Area | 46.2 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
Synthesis and Derivatization
This compound can be synthesized through various methods, with the Sandmeyer isatin synthesis being a classical approach.[5] Furthermore, its core structure serves as a versatile starting material for the synthesis of a wide range of derivatives, particularly through condensation reactions at the C3-carbonyl group.
Experimental Protocol: General Synthesis of N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide Derivatives[9]
This protocol outlines a common method for synthesizing this compound-based benzoylhydrazones, which have been investigated for their potential as CDK2 inhibitors.
Materials:
-
This compound (1 equivalent)
-
Substituted benzoylhydrazine (1 equivalent)
-
96% Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of this compound (0.002 mol) in 50 mL of 96% ethanol, add an equimolar amount of the substituted benzoylhydrazine (0.002 mol).
-
Add 3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Heat the reaction mixture under reflux for 5 hours.
-
After the reflux period, cool the mixture to room temperature.
-
Collect the resulting solid precipitate by filtration.
-
Wash the collected solid with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivative.
Caption: Workflow for the synthesis of this compound derivatives.
Biological Activities and Therapeutic Potential
This compound and its derivatives have garnered significant interest due to their broad spectrum of biological activities.[6] These compounds are being explored for their potential in treating various diseases, including cancer and microbial infections.
Anticancer Activity: CDK2 Inhibition
A promising area of research is the development of this compound derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[7] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive therapeutic target.[8][9] Isatin-based compounds can bind to the ATP-binding site of CDK2, preventing its enzymatic activity and thereby inducing cell cycle arrest and apoptosis in cancer cells.[7][9]
Molecular docking studies have shown that this compound derivatives can fit into the hydrophobic pocket of the CDK2 active site, forming hydrogen bonds with key amino acid residues such as GLU81 and LEU83.[7][8]
Caption: Inhibition of the CDK2 signaling pathway by a this compound derivative.
Antimicrobial Activity
Derivatives of this compound have also demonstrated notable antimicrobial properties. Specifically, this compound thiocarbohydrazones have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.
| Compound/Strain | E. faecalis | B. subtilis | S. aureus | E. coli | K. pneumoniae | P. aeruginosa | C. albicans | A. niger |
| Derivative 2 | 64 | >512 | >512 | >512 | >512 | >512 | >512 | >512 |
Note: Derivative 2, which contains two electron-donating methoxy groups, showed the most significant activity against Enterococcus faecalis.[10]
Experimental Protocol: Microdilution Method for MIC Determination[13]
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.
Materials:
-
Synthesized this compound derivatives
-
Bacterial and fungal strains (e.g., E. faecalis, S. aureus, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Sterile DMSO (for dissolving compounds)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth directly in the wells of a 96-well plate.
-
Prepare a standardized inoculum of each microbial strain.
-
Add a standardized volume of the inoculum to each well containing the diluted compound.
-
Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
ADMET Profile of Derivatives
For a compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational studies on this compound-based benzoylhydrazides have provided initial insights into their drug-likeness.
| Parameter | Value Range for Studied Derivatives | Reference Value |
| Molecular Weight (MW) | 279.1 - 357.07 u | < 500 u |
| LogP | 2.711 - 3.848 | Acceptable Range |
| LogD | 2.153 - 3.111 | Optimal Range |
| Hydrogen Bond Donors (nHD) | < 5 | Met Threshold |
| Hydrogen Bond Acceptors (nHA) | < 10 | Met Threshold |
Data from a study on this compound-based benzoylhydrazides as potential CDK2 inhibitors.[7]
Conclusion
This compound is a valuable scaffold in medicinal chemistry, providing a foundation for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer agents through the inhibition of CDK2 and as antimicrobial agents against various pathogens. The synthetic accessibility and the possibility of fine-tuning the physicochemical and biological properties through derivatization make this compound a compound of high interest for further research and drug development. This guide provides a foundational understanding for scientists and researchers looking to explore the therapeutic applications of this versatile molecule.
References
- 1. CAS 608-05-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. This compound 95% | 608-05-9 [sigmaaldrich.com]
- 4. This compound | 608-05-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of New this compound Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New this compound including thiocarbohydrazones: preparation, structure elucidation and antimicrobial activity | AVESİS [avesis.omu.edu.tr]
The Enduring Legacy of Isatin: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has captivated chemists and pharmacologists for over a century and a half. First isolated in 1841, its journey from a simple dye precursor to a cornerstone in medicinal chemistry is a testament to its remarkable versatility. This in-depth technical guide provides a comprehensive overview of the discovery and history of isatin compounds, detailed experimental protocols for their synthesis, a compilation of their biological activities with a focus on anticancer and antimicrobial properties, and an exploration of their mechanisms of action through key signaling pathways.
Discovery and Historical Milestones
The history of isatin is intrinsically linked to the study of indigo, a natural dye of immense historical and economic importance. In 1840, Otto Linné Erdmann and Auguste Laurent first reported the isolation of isatin as a product of the oxidation of indigo dye using nitric and chromic acids.[1][2][3] This discovery marked a significant early achievement, converting a natural product into a novel heterocyclic compound amenable to further synthetic exploration.
Initially, research focused on elucidating its structure and exploring its fundamental chemical reactivity. However, the 20th century saw the emergence of isatin as a significant pharmacophore. A pivotal moment was the development of isatin-β-thiosemicarbazone as an antiviral agent, which catalyzed broader investigations into the pharmacological properties of a wide array of substituted isatins. These studies unveiled their potential as anticonvulsant, antimicrobial, and, most notably, anticancer agents.[1] The synthetic tractability of the isatin core, with its reactive carbonyl groups, has allowed for the creation of a vast library of derivatives with diverse biological activities.
Key Synthetic Methodologies: Experimental Protocols
Several named reactions have become the cornerstones of isatin synthesis, each offering distinct advantages depending on the desired substitution pattern. The following sections provide detailed experimental protocols for these classical methods.
The Sandmeyer Isatin Synthesis
Developed by Traugott Sandmeyer in 1919, this remains one of the most common and reliable methods for preparing a variety of substituted isatins from readily available anilines.[4] The synthesis is a two-step process involving the formation of an isonitrosoacetanilide intermediate followed by acid-catalyzed cyclization.[1][5]
Step 1: Synthesis of Isonitrosoacetanilide Intermediate
-
Reaction: Aniline + Chloral Hydrate + Hydroxylamine Hydrochloride → Isonitrosoacetanilide
-
Procedure: A mixture of the appropriately substituted aniline (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and sodium sulfate (7 equivalents) is stirred in water. To this suspension, a solution of chloral hydrate (1.1 equivalents) in water is added. The reaction mixture is then heated to reflux for a specified time until the reaction is complete (monitored by TLC). The resulting precipitate, the isonitrosoacetanilide, is collected by filtration, washed with water, and dried. This crude intermediate is typically used in the next step without further purification.[5]
Step 2: Acid-Catalyzed Cyclization to Isatin
-
Reaction: Isonitrosoacetanilide --(H₂SO₄)--> Isatin
-
Procedure: The dried isonitrosoacetanilide intermediate is added portion-wise to pre-heated concentrated sulfuric acid (e.g., to 50°C), maintaining the temperature within a specific range (e.g., 60-70°C). After the addition is complete, the reaction mixture is heated for a short period (e.g., to 80°C) to ensure complete cyclization. The mixture is then cooled and poured onto crushed ice, leading to the precipitation of the crude isatin derivative. The product is collected by filtration, washed with water, and can be purified by recrystallization.[5][6]
Example Protocol: Synthesis of 5-Bromoisatin
-
Preparation of N-(4-bromophenyl)-2-(hydroxyimino)acetamide: To a stirred solution of 4-bromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, a solution of chloral hydrate (1.1 equivalents) in water and a solution of hydroxylamine hydrochloride (3 equivalents) in water are added. The mixture is heated to 90-100°C for 2 hours. The resulting precipitate is filtered, washed with water, and dried.[5]
-
Synthesis of 5-Bromoisatin: The N-(4-bromophenyl)-2-(hydroxyimino)acetamide is added portion-wise to concentrated sulfuric acid preheated to 60°C, maintaining the temperature between 60-70°C. The mixture is then heated to 80°C for 10 minutes. After cooling, the reaction mixture is poured onto crushed ice. The precipitated 5-bromoisatin is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.[5][7]
The Stolle Isatin Synthesis
The Stolle synthesis is a valuable alternative, particularly for the preparation of N-substituted isatins.[2][8] This two-step procedure involves the acylation of an aniline with oxalyl chloride, followed by a Lewis acid-mediated intramolecular Friedel-Crafts reaction.[8][9]
Step 1: Formation of Chlorooxalylanilide Intermediate
-
Reaction: N-substituted Aniline + Oxalyl Chloride → Chlorooxalylanilide
-
Procedure: The N-substituted aniline is reacted with oxalyl chloride in an inert solvent (e.g., dichloromethane). After the reaction is complete, the solvent is removed under reduced pressure to yield the crude chlorooxalylanilide intermediate.
Step 2: Lewis Acid-Catalyzed Cyclization
-
Reaction: Chlorooxalylanilide --(Lewis Acid)--> N-substituted Isatin
-
Procedure: The crude chlorooxalylanilide is treated with a Lewis acid (e.g., aluminum chloride, titanium tetrachloride, or boron trifluoride etherate) in a suitable solvent (e.g., carbon disulfide or nitrobenzene) and heated to effect cyclization. The reaction is then carefully quenched with ice and acid.
Example Protocol: Synthesis of N-Acetylisatin
-
Reaction of Isatin with Acetic Anhydride: To 60 g of isatin, 140 ml of acetic anhydride is added, and the mixture is refluxed for 4 hours. The reaction mixture is then cooled, and the precipitated crystals are collected by filtration and washed with ether to yield N-acetylisatin.
The Gassman Isatin Synthesis
The Gassman synthesis provides a route to isatins via a 3-methylthio-2-oxindole intermediate.[2]
-
Procedure: The synthesis begins with the reaction of an aniline with an α-chloro-α-(methylthio)acetate to form an intermediate. This intermediate is then treated with a base to induce cyclization to the 3-methylthio-2-oxindole. Finally, the 3-methylthio-2-oxindole is oxidized using an appropriate oxidizing agent (e.g., N-chlorosuccinimide followed by hydrolysis) to yield the desired isatin. The final product is typically purified by column chromatography.
Quantitative Data on Biological Activities
The therapeutic potential of isatin derivatives is vast, with significant research focused on their anticancer and antimicrobial properties. The following tables summarize key quantitative data from various studies.
Anticancer Activity of Isatin Derivatives
The cytotoxic efficacy of isatin derivatives is often expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%.
| Isatin Derivative Class | Specific Compound/Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isatin-Hydrazone | 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | A549 (Lung) | 4-13 | [10] |
| Isatin-Hydrazone | 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | HeLa (Cervical) | 4-13 | [10] |
| Isatin-Hydrazone | 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | HepG2 (Liver) | 4-13 | [10] |
| Isatin-Indole Hybrid | Isatin-indole conjugate | HT-29 (Colon) | 2.02 | [11] |
| Isatin-Indole Hybrid | Isatin-indole conjugate | A-549 (Lung) | 0.76 | [11] |
| Isatin-Indole Hybrid | Isatin-indole conjugate | ZR-75 (Breast) | 0.74 | [11] |
| Isatin-Indole Hybrid | Isatin-indole hybrid 36 | HCT-116 (Colon) | 2.6 | [11] |
| Isatin-Indole Hybrid | Isatin-indole hybrid 36 | MDA-MB-231 (Breast) | 4.7 | [11] |
| Isatin-Indole Hybrid | Isatin-indole hybrid 36 | A-549 (Lung) | 7.3 | [11] |
| Isatin-Hydrazone Hybrid | Isatin-hydrazone hybrid 133 | MCF-7 (Breast) | 4.86 | [11] |
| Isatin-Hydrazone Hybrid | Isatin-hydrazone hybrid 133 | A549 (Lung) | 5.32 | [11] |
| Isatin-Hydrazone Hybrid | Isatin-hydrazone hybrid 133 | PC3 (Prostate) | 35.1 | [11] |
| N-1,2,3-Triazole-Isatin | Compound (1a) | MCF7 (Breast) | 1.8 ± 0.1 | [12] |
| N-1,2,3-Triazole-Isatin | Compound (1b) | MCF7 (Breast) | 1.7 ± 0.1 | [12] |
| N-1,2,3-Triazole-Isatin | Compound (1b) | MDA-MB-231 (Breast) | 2.2 ± 0.2 | [12] |
| N-1,2,3-Triazole-Isatin | Compound (R)-(2j) | MDA-MB-231 (Breast) | 2.2 ± 0.1 | [12] |
| Multi-substituted Isatin | Compound 4a | K562 (Leukemia) | 2.32 ± 0.22 | [13] |
| Multi-substituted Isatin | Compound 4a | HepG2 (Liver) | 22.93 ± 2.18 | [13] |
| Multi-substituted Isatin | Compound 4a | HT-29 (Colon) | 15.26 ± 0.24 | [13] |
Antimicrobial Activity of Isatin Derivatives
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Isatin Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Isatin-Thiazole | Escherichia coli ATCC 25922 | 4 - 512 | [14] |
| Isatin-Thiazole | MRSA ATCC 43300 | 4 - 512 | [14] |
| Isatin-Thiazole | Candida albicans ATCC 10231 | 4 - 512 | [14] |
| Isatin | Campylobacter jejuni | <1.0 - 16.0 | [15] |
| Isatin | Campylobacter coli | <1.0 - 16.0 | [15] |
| Isatin-Quinoline Conjugates | MRSA | 0.006 - 2.5 (mg/mL) | [16] |
| Substituted Isatin | Staphylococcus aureus | 3.12 - 6.25 | [17] |
| Substituted Isatin | MRSA | 3.12 - 6.25 | [17] |
| Substituted Isatin | Candida tropicalis | 6.25 | [17] |
| Substituted Isatin | Trichophyton rubrum | 6.25 | [17] |
| Moxifloxacin-Isatin Hybrids | Gram-positive & Gram-negative bacteria | 0.03 - 128 |
Mechanisms of Action and Signaling Pathways
The diverse biological activities of isatin derivatives stem from their ability to interact with a multitude of cellular targets and modulate various signaling pathways.
Induction of Apoptosis via Caspase Activation
A prominent anticancer mechanism of isatin derivatives is the induction of programmed cell death, or apoptosis. Many isatin-based compounds have been shown to activate the caspase cascade, a family of proteases that are central to the execution of apoptosis.[18][19] The activation of initiator caspases (e.g., caspase-8 and -9) leads to the activation of effector caspases (e.g., caspase-3, -6, and -7), which in turn cleave a host of cellular substrates, culminating in cell death.[18][20] Isatin sulfonamide analogs, for instance, are potent inhibitors of caspase-3.[21]
Inhibition of Tubulin Polymerization
The microtubule network is a critical component of the cellular cytoskeleton, playing a vital role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Certain isatin derivatives have been identified as potent inhibitors of tubulin polymerization.[22][23][24] They bind to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[22] This disruption of microtubule formation leads to mitotic arrest and ultimately, apoptosis of cancer cells.
Conclusion
From its humble beginnings as an oxidation product of indigo, isatin has evolved into a remarkably versatile and medicinally important scaffold. The historical synthetic routes, while foundational, have paved the way for modern methodologies that allow for the creation of a vast chemical space of isatin derivatives. The extensive research into their biological activities, particularly as anticancer and antimicrobial agents, has revealed their potential to address significant unmet medical needs. The elucidation of their mechanisms of action, including the induction of apoptosis and inhibition of tubulin polymerization, provides a rational basis for the design of next-generation isatin-based therapeutics. This technical guide serves as a comprehensive resource for researchers dedicated to harnessing the full potential of this enduring and fascinating class of compounds.
References
- 1. biomedres.us [biomedres.us]
- 2. nmc.gov.in [nmc.gov.in]
- 3. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 4. synarchive.com [synarchive.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ajpp.in [ajpp.in]
- 8. synarchive.com [synarchive.com]
- 9. Stollé synthesis - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 11. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 12. N-1,2,3-Triazole–isatin derivatives: anti-proliferation effects and target identification in solid tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Radiolabeled isatin binding to caspase-3 activation induced by anti-Fas antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
5-Methylisatin in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylisatin, an indole derivative, is a versatile and privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural features, including a planar, hydrophobic surface and hydrogen bonding capabilities, make it an attractive starting point for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth review of this compound, covering its synthesis, key biological activities, mechanisms of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 608-05-9 | [2] |
| Molecular Formula | C₉H₇NO₂ | [2] |
| Molecular Weight | 161.16 g/mol | |
| Appearance | Red to brown powder or crystals | |
| Melting Point | 180-187 °C (decomposes) | [1] |
| Solubility | Soluble in ethanol, dimethyl sulfoxide (DMSO), and chloroform/ethanol mixtures. Limited solubility in water. | [1] |
Synthesis of this compound
The Sandmeyer synthesis is a classical and reliable method for the preparation of this compound from p-toluidine.[1] The process involves two main steps: the formation of an isonitrosoacetanilide intermediate followed by acid-catalyzed cyclization.
Experimental Protocol: Sandmeyer Synthesis of this compound
Step 1: Synthesis of Isonitrosoaceto-p-toluidide
-
In a 5-liter round-bottom flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.
-
To this solution, add 1300 g of crystallized sodium sulfate.
-
Prepare a solution of 54 g (0.5 mole) of p-toluidine in 300 mL of water, adding 51.2 g (0.52 mole) of concentrated hydrochloric acid to dissolve the amine. Add this solution to the flask.
-
Finally, add a solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water.
-
Heat the mixture to a gentle boil. The reaction is typically complete within one to two minutes after boiling begins, indicated by the formation of a yellow crystalline precipitate of isonitrosoaceto-p-toluidide.
-
Cool the mixture and filter the product. Wash the crystals with cold water and dry. The yield is typically 75–77 g (83–86% of the theoretical amount).[1]
Step 2: Cyclization to this compound
-
In a 1-liter round-bottom flask equipped with a mechanical stirrer, warm 600 g of concentrated sulfuric acid to 50 °C.
-
Gradually add 80 g of dry isonitrosoaceto-p-toluidide to the warm acid, maintaining the temperature between 60 °C and 70 °C. Use external cooling to control the reaction temperature.
-
After the addition is complete, heat the solution to 80 °C and hold for about ten minutes to complete the reaction.
-
Pour the reaction mixture onto 3 kg of crushed ice.
-
Allow the mixture to stand for about 30 minutes, then filter the crude this compound.
-
For purification, suspend the crude product in hot water and add a solution of sodium hydroxide to dissolve it.
-
Add dilute hydrochloric acid with stirring until a slight precipitate forms. Filter this precipitate (impurities) and discard.
-
Acidify the filtrate with hydrochloric acid to precipitate the purified this compound.
-
Filter the product, wash with water until free of acid, and dry. The purified this compound melts at 187 °C.[1]
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for drug development in various therapeutic areas.
Anticancer Activity
Derivatives of this compound have shown significant potential as anticancer agents, with a primary mechanism of action being the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[4][5] CDKs are crucial regulators of the cell cycle, and their dysregulation is a common feature of cancer.
The CDK2/Cyclin E and CDK2/Cyclin A complexes are key for the G1/S phase transition and S phase progression.[6] Inhibition of CDK2 by this compound derivatives leads to cell cycle arrest and apoptosis in cancer cells.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | A549 (Lung) | 4-13 | |
| HeLa (Cervical) | 4-13 | ||
| HepG2 (Liver) | 4-13 | ||
| Dihydroartemisinin-5-methylisatin hybrid 7a | MCF-7 (Breast) | 15.3-20.1 | |
| MDA-MB-231 (Breast) | 15.3-20.1 | ||
| MCF-7/ADR (Doxorubicin-resistant Breast) | 15.3-20.1 | ||
| MDA-MB-231/ADR (Doxorubicin-resistant Breast) | 15.3-20.1 |
This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, correlating with kinase activity.[7]
-
Reagent Preparation : Prepare serial dilutions of the this compound derivative in DMSO. Prepare the CDK2/Cyclin A enzyme, ATP, and substrate solutions in the appropriate kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Plate Setup : In a 96-well white, opaque plate, add the test compound or vehicle (DMSO).
-
Enzyme Addition : Add the CDK2/Cyclin A enzyme solution to all wells except the "no enzyme" blank controls. Pre-incubate for 10-15 minutes at room temperature.
-
Reaction Initiation : Initiate the kinase reaction by adding the ATP/substrate solution to all wells.
-
Incubation : Incubate the plate at 30°C for 30-60 minutes.
-
Reaction Termination : Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity
This compound derivatives have also been investigated for their antibacterial and antifungal properties.
The exact mechanism of antimicrobial action for this compound derivatives is not fully elucidated but is believed to involve multiple targets. Some studies suggest that these compounds may act by inhibiting bacterial cell wall synthesis or by disrupting bacterial cell fusion.[1] The isatin scaffold can chelate metal ions essential for microbial enzyme function, and its derivatives can interfere with microbial DNA and protein synthesis.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Thiocarbohydrazone derivative 2 | Enterococcus faecalis | 64 |
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]
-
Preparation of Antimicrobial Solutions : Prepare a series of twofold dilutions of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation : Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation : Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity
Isatin derivatives have a long history of investigation as antiviral agents, with some showing activity against a range of viruses, including HIV and SARS-CoV.[10]
The antiviral mechanism of isatin derivatives can vary depending on the virus. For HIV, some derivatives have been shown to inhibit reverse transcriptase, a key enzyme in the viral replication cycle.[11] For other viruses, they may interfere with viral entry, replication, or the synthesis of viral proteins.
| Compound | Virus | EC₅₀ (µM) | Cell Line | Reference |
| Isatinyl thiosemicarbazone 8a | HIV-1 | 1.69 | MT-4 | [11] |
| Isatinyl thiosemicarbazone 8b | HIV-1 | 4.18 | MT-4 | [11] |
| SPIII-5F | SARS-CoV | - (45% max protection) | Vero | [10] |
The Tissue Culture Infectious Dose 50 (TCID₅₀) assay is used to determine the viral titer and the efficacy of antiviral compounds.[12][13][14][15][16]
-
Cell Seeding : Seed a 96-well plate with a suitable host cell line (e.g., Vero cells for SARS-CoV) to form a confluent monolayer.
-
Compound and Virus Preparation : Prepare serial dilutions of the this compound derivative. Prepare a viral stock with a known titer.
-
Infection : Pre-incubate the cells with the diluted compound for a specific period. Then, infect the cells with the virus. Include a virus control (no compound) and a cell control (no virus or compound).
-
Incubation : Incubate the plate for several days, observing for cytopathic effects (CPE).
-
CPE Assessment : After the incubation period, score each well for the presence or absence of CPE.
-
TCID₅₀ Calculation : The TCID₅₀ is calculated using methods such as the Reed-Muench or Spearman-Kärber formulas to determine the viral dilution that causes CPE in 50% of the wells. The EC₅₀ (50% effective concentration) of the compound is the concentration that reduces the viral titer by 50%.
Drug Discovery and Development Workflow
The discovery of new therapeutic agents based on the this compound scaffold typically follows a structured workflow.
Conclusion
This compound continues to be a highly valuable and versatile scaffold in the field of medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives underscore its importance in the quest for novel therapeutic agents. The information compiled in this technical guide highlights the significant progress made in understanding the anticancer, antimicrobial, and antiviral potential of this compound-based compounds. Future research should focus on elucidating the precise mechanisms of action for various biological activities, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and advancing the most promising candidates through preclinical and clinical development.
References
- 1. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brainvta.tech [brainvta.tech]
- 13. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 14. agilent.com [agilent.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. 50% Tissue Culture Infectious Dose Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comprehensive Technical Guide to the Solubility of 5-Methylisatin in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of 5-Methylisatin in various organic solvents. Understanding the solubility of this compound is critical for its application in medicinal chemistry, drug development, and materials science, where it serves as a valuable intermediate.[1] This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a key signaling pathway in which this compound is involved.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For pharmaceutical applications, solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy.
This compound, a derivative of isatin, is a yellow to orange crystalline solid.[1] Its chemical structure, featuring both hydrogen bond donor and acceptor sites alongside a nonpolar aromatic ring system, results in varied solubility across different organic solvents. Generally, this compound is considered soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO), while exhibiting limited solubility in water.[1][2]
Quantitative Solubility Data
Precise quantitative solubility data for this compound is limited in publicly available literature. However, data from chemical suppliers provides some key values. It is important to note that these values are often provided without detailed experimental conditions such as temperature.
Table 1: Reported Solubility of this compound
| Solvent System | Reported Solubility | Source |
| Methanol | 25 mg/mL | [3][4][5] |
| Chloroform/Ethanol (1:1) | 50 mg/mL | [3] |
Note: The temperature for these solubility measurements is not specified but is presumed to be room temperature.
Isatin as a Reference Compound
Due to the scarcity of comprehensive data for this compound, the solubility of its parent compound, isatin, can serve as a valuable proxy to understand its general solubility behavior. A detailed study by Liu et al. provides mole fraction solubility data for isatin in a range of organic solvents at various temperatures.[6][7] It is expected that the additional methyl group in this compound will slightly increase its lipophilicity and may lead to minor deviations from the solubility of isatin.
The study found that the solubility of isatin increases with rising temperature in all tested solvents.[6] The solubility of isatin was highest in N,N-dimethylformamide (DMF), followed by tetrahydrofuran (THF), 1,4-dioxane, acetone, acetonitrile, ethyl acetate, dichloromethane, and toluene.[6]
Table 2: Mole Fraction Solubility (x) of Isatin in Various Organic Solvents at Different Temperatures
| Temperature (K) | Dichloromethane | Toluene | Acetone | Ethyl Acetate | 1,4-Dioxane | Acetonitrile | THF | DMF |
| 278.15 | 0.00161 | 0.00078 | 0.01256 | 0.00494 | 0.01579 | 0.00693 | 0.02106 | 0.1389 |
| 283.15 | 0.00181 | 0.00084 | 0.01402 | 0.00561 | 0.01811 | 0.00823 | 0.02302 | 0.1469 |
| 288.15 | 0.00203 | 0.00091 | 0.01561 | 0.00636 | 0.02073 | 0.00973 | 0.02511 | 0.1553 |
| 293.15 | 0.00228 | 0.00098 | 0.01735 | 0.00719 | 0.02369 | 0.01146 | 0.02735 | 0.1641 |
| 298.15 | 0.00255 | 0.00105 | 0.01925 | 0.00811 | 0.02704 | 0.01345 | 0.02975 | 0.1733 |
| 303.15 | 0.00285 | 0.00113 | 0.02133 | 0.00913 | 0.03084 | 0.01574 | 0.03231 | 0.1831 |
| 308.15 | 0.00318 | 0.00121 | 0.02361 | 0.01026 | 0.03517 | 0.01835 | 0.03505 | 0.1934 |
| 313.15 | 0.00355 | 0.00130 | 0.02611 | 0.01152 | 0.04008 | 0.02134 | 0.03798 | 0.2043 |
| 318.15 | 0.00396 | 0.00140 | 0.02886 | 0.01291 | 0.04566 | 0.02475 | 0.04112 | 0.2158 |
| 323.15 | 0.00441 | 0.00150 | 0.03188 | 0.01445 | 0.05199 | 0.02864 | 0.04449 | 0.2280 |
| 328.15 | 0.00491 | 0.00161 | 0.03521 | 0.01615 | 0.05917 | 0.03306 | 0.04810 | 0.2409 |
| 333.15 | 0.00547 | 0.00173 | 0.03888 | 0.01802 | 0.06731 | 0.03808 | 0.05198 | 0.2546 |
Data extracted from Liu, X., et al. (2014). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Journal of Chemical & Engineering Data, 59(10), 3056-3061.[6]
Experimental Protocols for Solubility Determination
The following section details a generalized experimental protocol for determining the solubility of this compound in an organic solvent, based on the widely used shake-flask method followed by gravimetric or spectroscopic analysis.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and volumetric flasks
-
Evaporating dish or watch glass
-
Drying oven
-
UV-Vis spectrophotometer (for spectroscopic analysis)
Protocol: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.
-
Analysis of Solute Concentration
-
Sample Preparation:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a precise volume of the clear, filtered saturated solution into the pre-weighed dish.
-
-
Solvent Evaporation:
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.
-
-
Weighing:
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it again.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation:
-
The solubility (in g/mL) is calculated by dividing the mass of the dried this compound by the volume of the filtrate used.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Dilute a known volume of the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method.
Caption: Workflow for determining this compound solubility.
Signaling Pathway Inhibition by this compound
This compound has been identified as an inhibitor of the atrial natriuretic peptide (ANP) receptor, also known as guanylyl cyclase-A (GC-A). This receptor plays a crucial role in cardiovascular homeostasis. The following diagram illustrates this signaling pathway and the point of inhibition by this compound.
References
- 1. CAS 608-05-9: this compound | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound 95 608-05-9 [sigmaaldrich.com]
- 4. This compound | 608-05-9 [chemicalbook.com]
- 5. This compound manufacturers and suppliers in india [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to 5-Methylisatin: Physical and Chemical Characteristics
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 5-Methylisatin (CAS No: 608-05-9). The information is compiled from various scientific sources to support research and development activities, with a focus on data presentation, experimental methodologies, and the visualization of key processes.
General and Chemical Properties
This compound, a derivative of isatin, is an organic compound belonging to the indole class.[1] Its structure features a methyl group at the 5-position of the isatin core, which influences its chemical properties and biological activities.[1] It is a versatile building block in medicinal chemistry, serving as a vital intermediate in the synthesis of a wide array of complex molecules and novel heterocyclic compounds.[2]
| Identifier | Value |
| IUPAC Name | 5-methyl-1H-indole-2,3-dione[3][4] |
| Synonyms | 5-Methylindole-2,3-dione, 5-Methyl-2,3-indolinedione, NSC 9398[1][5] |
| CAS Number | 608-05-9[1][6] |
| Molecular Formula | C₉H₇NO₂[1][6] |
| Molecular Weight | 161.16 g/mol [6][7] |
| InChI Key | VAJCSPZKMVQIAP-UHFFFAOYSA-N[1][6] |
| SMILES | Cc1ccc2NC(=O)C(=O)c2c1[6] |
| Computed Properties | Value |
| Hydrogen Bond Donors | 1[8] |
| Hydrogen Bond Acceptors | 2[8] |
| Rotatable Bonds | 0[8] |
| Topological Polar Surface Area | 46.2 Ų[8] |
| Complexity | 237[8] |
Physical Properties
This compound typically presents as a yellow to orange or purple-red crystalline solid.[1][8] Its physical characteristics are summarized below.
| Property | Value |
| Appearance | Yellow to orange crystalline solid[1], Purple-red crystal[8], Orange crystalline[7] |
| Melting Point | 180 °C (decomposes)[5][6][9], 184-188 °C[8], 187 °C[10] |
| Density (Predicted) | 1.301 ± 0.06 g/cm³[7][11] |
| pKa (Predicted) | 10.42 ± 0.20[7] |
The compound shows good solubility in various organic solvents but has limited solubility in water.[1]
| Solvent | Solubility | Observation |
| Methanol | 25 mg/mL[5][6] | Clear to slightly hazy, orange to red solution[5][6] |
| Ethanol | Soluble[1] | - |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | - |
| Water | Limited[1] | - |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound and its derivatives.
| Technique | Key Observations |
| UV-Vis | Derivatives exhibit pronounced absorption in the wavelength range of 295 nm to 490 nm.[12] |
| Infrared (IR) | In derivatives, characteristic intense absorptions for carbonyl groups (isatin and hydrazide) appear at 1680–1740 cm⁻¹ and 1619–1684 cm⁻¹, respectively. Sharp bands for N-H stretching are observed at 3177–3298 cm⁻¹.[12] |
| ¹H-NMR | Spectra available for this compound and its derivatives confirm anticipated structures.[13][14][15] |
| ¹³C-NMR | Spectra available for this compound confirm its carbon framework.[14] |
| Mass Spectrometry (MS) | Used for determination and characterization. This compound has been used as an internal standard for GC-MS analysis of isatin in body fluids.[6][9][16] |
Chemical Reactivity and Synthesis
This compound is a valuable intermediate in organic synthesis due to its reactive carbonyl and amine groups, which can undergo various chemical transformations like oxidation and substitution.[1] It is frequently used as a reactant for preparing a wide range of biologically active agents.[6][16][17]
A. Synthesis of this compound (Sandmeyer Method Adaptation)
This method is a common approach for synthesizing isatin and its derivatives.[10] The process involves the reaction of p-toluidine to form an intermediate isonitroso compound, which is then cyclized using sulfuric acid.
-
Preparation of Isonitrosoaceto-p-toluidine: 54 g of p-toluidine is reacted under conditions similar to the synthesis of isonitrosoacetanilide to yield 75–77 g of isonitrosoaceto-p-toluidine (m.p. 162 °C).[10]
-
Cyclization to this compound: 80 g of the isonitroso compound is treated with sulfuric acid.[10]
-
Purification: The crude product (65–68 g, m.p. 179–183 °C) is purified either by dissolving in sodium hydroxide and re-precipitating or by recrystallization from glacial acetic acid.[10] The purified this compound has a melting point of 187 °C.[10]
B. Synthesis of N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide Derivatives
This protocol describes a general procedure for synthesizing Schiff base derivatives of this compound, which are often investigated for their pharmacological potential.[12]
-
Reaction Setup: Equimolar amounts (0.002 mol) of this compound and a substituted benzoyl hydrazine are added to 50 mL of 96% ethanol.[12]
-
Catalysis: Three drops of glacial acetic acid are added as a catalyst.[12]
-
Reflux: The mixture is heated under reflux for 5 hours.[12]
-
Isolation and Purification: The mixture is cooled to room temperature. The resulting solid product is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to yield the final compound.[12]
Caption: General workflow for the synthesis of this compound derivatives.
Biological Activity and Applications
This compound is a compound of significant interest in medicinal chemistry and drug development.[1] It serves as a precursor for agents with potential antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][6][7]
Key biological activities and applications include:
-
Enzyme Inhibition: It is known to be an inhibitor of the atrial natriuretic peptide (ANP) receptor, which is coupled with guanylyl cyclase (GC).[6][9][16]
-
CDK2 Inhibition: Recent studies have focused on designing this compound derivatives as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle and a promising target for cancer therapy.[12][18]
-
Precursor for Drug Candidates: It is a reactant in the preparation of inhibitors for various targets, including TAK1 kinase, IKKβ, cyclooxygenase (COX-1/2), and 5-lipoxygenase (5-LOX).[6][16][17] It is also used to synthesize potential agents against HIV and herpes simplex virus (HSV).[6][16][17]
Caption: Inhibition of the ANP receptor signaling pathway by this compound.
References
- 1. CAS 608-05-9: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. This compound 95% | 608-05-9 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lbaochemicals.com [lbaochemicals.com]
- 8. bdmaee.net [bdmaee.net]
- 9. alkalisci.com [alkalisci.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound(608-05-9) IR Spectrum [m.chemicalbook.com]
- 14. This compound(608-05-9) 13C NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. This compound | 608-05-9 [chemicalbook.com]
- 18. Design and Synthesis of New this compound Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 5-Methylisatin Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the therapeutic potential of 5-Methylisatin derivatives, focusing on their anticancer, antimicrobial, and antiviral activities. It delves into the core mechanisms of action, presents quantitative efficacy data, and offers detailed experimental protocols for key assays, serving as a valuable resource for researchers in the field of drug discovery and development.
Anticancer Activity of this compound Derivatives
This compound and its derivatives have emerged as a promising class of compounds with significant potential in cancer therapy. Their mechanism of action is often multifaceted, targeting key regulators of the cell cycle and other signaling pathways crucial for cancer cell proliferation and survival.
Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
A primary therapeutic target for the anticancer activity of this compound derivatives is Cyclin-Dependent Kinase 2 (CDK2), a key protein in the regulation of the cell cycle.[1] CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S phase transition and S phase progression. Dysregulation of the CDK2 pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.
This compound derivatives, particularly those with benzoylhydrazide substitutions, have been designed and synthesized to act as potent CDK2 inhibitors.[1] Molecular docking and dynamic simulations have shown that these derivatives can effectively bind to the active site of CDK2.[1] The isatin core of the molecule typically occupies the hydrophobic pocket of the enzyme, while various substituents can form hydrogen bonds and other interactions with key amino acid residues, such as GLU81 and LEU83, thereby stabilizing the inhibitor-enzyme complex and preventing the kinase from phosphorylating its downstream targets.[1] This inhibition of CDK2 activity leads to cell cycle arrest and, ultimately, apoptosis in cancer cells.
Below is a diagram illustrating the CDK2 signaling pathway and the point of intervention by this compound derivatives.
References
Methodological & Application
Application Notes & Protocols: Synthesis and Evaluation of 5-Methylisatin Derivatives for Cancer Research
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The modification of the isatin core, particularly at the C5 position with a methyl group, has yielded numerous compounds with significant potential in oncology. 5-Methylisatin derivatives, including Schiff bases, hydrazones, and thiosemicarbazones, have been extensively studied as anticancer agents.[1][2] These compounds often exert their effects by targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in various cancer cell lines.[3][4] This document provides detailed protocols for the synthesis of several classes of this compound derivatives and their subsequent evaluation for anticancer activity.
Synthesis Protocols
The synthesis of this compound derivatives is typically achieved through a condensation reaction between the C3-keto group of the this compound core and a primary amine, hydrazine, or a related nucleophile.
Protocol 1: Synthesis of this compound-Based Benzoylhydrazides
This protocol describes the synthesis of N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives, which have been investigated as potential CDK2 inhibitors.[3][4]
Workflow for Benzoylhydrazide Synthesis
Caption: General workflow for synthesizing this compound benzoylhydrazides.
Materials:
-
This compound
-
Substituted benzoylhydrazine
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in warm absolute ethanol.
-
To this solution, add the appropriately substituted benzoylhydrazine (1 equivalent).
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[3]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for approximately 3 hours.[2][3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.
-
Collect the solid product by filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified derivative.
-
Dry the final product under vacuum.
-
Confirm the structure using spectroscopic methods (e.g., ¹H-NMR, ¹³C-NMR, IR) and elemental analysis.[3][5]
Protocol 2: Synthesis of this compound-Based Thiosemicarbazones
This protocol details the synthesis of this compound-β-thiosemicarbazones, another class of derivatives with potential biological activities.
Materials:
-
This compound
-
Appropriate thiosemicarbazide
-
Aqueous Ethanol
-
Hydrochloric Acid (catalyst)
Procedure:
-
Thiosemicarbazides can be prepared by reacting hydrazine monohydrate with the corresponding isothiocyanates in cold ethanol.[6]
-
In a round-bottom flask, combine equimolar amounts of this compound and the desired thiosemicarbazide in aqueous ethanol.[6]
-
Add one drop of hydrochloric acid as a catalyst.[6]
-
Heat the mixture at reflux for approximately 3 hours.[6]
-
After cooling, the precipitated solid is collected via filtration.
-
The crude product is washed and then recrystallized from a suitable solvent to yield the pure thiosemicarbazone derivative.[7]
-
Characterize the final compound using spectroscopic techniques.[7]
Protocol 3: Synthesis of this compound-Based Schiff Bases
This protocol outlines a general method for synthesizing Schiff bases from this compound.
Materials:
-
This compound
-
A primary aromatic or aliphatic amine
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in warm absolute ethanol in a round-bottom flask.[8]
-
Add a stoichiometric equivalent of the desired primary amine to the solution.[8]
-
Add 3-4 drops of glacial acetic acid to catalyze the condensation reaction.[8][9]
-
Heat the mixture to reflux with continuous stirring for 4-6 hours.[8][10]
-
Monitor the reaction's progress via TLC.
-
Once the reaction is complete, cool the mixture to room temperature to allow the Schiff base to precipitate.[8]
-
Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to achieve high purity.[8]
-
Dry the purified product and confirm its structure by spectroscopic analysis.[11]
Anticancer Activity of this compound Derivatives
The synthesized derivatives are typically evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying a compound's potency.
Table 1: Summary of IC₅₀ Values for this compound Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isatin–indole hybrid 36 | A-549 (Lung) | 7.3 | [2] |
| Isatin–indole hybrid 36 | MDA-MB-231 (Breast) | 4.7 | [2] |
| Isatin–indole hybrid 36 | HCT-116 (Colon) | 2.6 | [2] |
| Isatin–indole hybrid 32 | MCF-7 (Breast) | 0.39 | [2] |
| Dihydroartemisinin-5-methylisatin hybrid 7a | MCF-7 (Breast) | 15.3 - 20.1 | [5] |
| Dihydroartemisinin-5-methylisatin hybrid 7a | MDA-MB-231 (Breast) | 15.3 - 20.1 | [5] |
| Dihydroartemisinin-5-methylisatin hybrid 7a | MCF-7/ADR (Resistant Breast) | 15.3 - 20.1 | [5] |
| 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Various | 4 - 13 | [1][12] |
Mechanism of Action: Targeting the Cell Cycle
A primary mechanism of action for many this compound derivatives is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial enzymes that regulate the progression of the cell cycle. Inhibition of the CDK2/Cyclin A/E complex disrupts the G1/S phase transition, ultimately leading to cell cycle arrest and apoptosis.
CDK2 Inhibition Pathway
Caption: Inhibition of the CDK2 pathway by this compound derivatives.
Protocols for Biological Evaluation
Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.[13][14]
MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI, DMEM)
-
96-well cell culture plates
-
This compound derivatives dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, Sorenson's glycine buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[13][15]
-
Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10-20 µL of MTT reagent to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
References
- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 3. Design and Synthesis of New this compound Derivatives as Potential CDK2 Inhibitors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ijacskros.com [ijacskros.com]
- 10. mdpi.com [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing 5-Methylisatin in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-methylisatin as a versatile scaffold in drug design, with a focus on its application in the development of novel anticancer and antiviral agents. Detailed protocols for the synthesis of this compound derivatives and their biological evaluation are included to facilitate research and development in this promising area.
Introduction
This compound, an indole derivative, has emerged as a privileged scaffold in medicinal chemistry due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives. The isatin core can be readily modified at various positions, allowing for the fine-tuning of physicochemical properties and biological targets. This document outlines the potential of this compound in the design of targeted therapies, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2) for cancer treatment and as agents against various viral pathogens.
Anticancer Applications: Targeting the Cell Cycle
The dysregulation of the cell cycle is a hallmark of cancer, and cyclin-dependent kinases (CDKs) are key regulators of this process. CDK2, in complex with Cyclin E, plays a crucial role in the G1/S phase transition, making it an attractive target for cancer therapy.[1][2] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway: CDK2/Cyclin E/Rb Axis
The CDK2/Cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor.[1][2] E2F then activates the transcription of genes required for DNA replication and progression into the S phase. This compound derivatives have been designed to bind to the ATP-binding pocket of CDK2, preventing the phosphorylation of Rb and thereby halting the cell cycle.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| DHA-5-methylisatin hybrid (7a) | Dihydroartemisinin hybrid | MCF-7 (Breast) | 15.3 - 20.1 | [3] |
| MDA-MB-231 (Breast) | 15.3 - 20.1 | [3] | ||
| MCF-7/ADR (Breast, resistant) | >100 | [3] | ||
| MDA-MB-231/ADR (Breast, resistant) | >100 | [3] | ||
| Bis(5-methylindolin-2-one) | Hydrazine hybrid | A549 (Lung) | 4 - 13 | [4] |
| Hela (Cervical) | 4 - 13 | [4] | ||
| HepG2 (Liver) | 4 - 13 | [4] | ||
| U251 (Glioma) | 4 - 13 | [4] | ||
| SGC-7901 (Gastric) | 4 - 13 | [4] |
Experimental Protocols
Materials:
-
This compound
-
Substituted benzoylhydrazine
-
96% Ethanol
-
Glacial Acetic Acid
Procedure:
-
To a solution of this compound (1 equivalent) in 96% ethanol, add an equimolar amount of the desired substituted benzoylhydrazine.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture at reflux for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol to remove impurities.
-
Recrystallize the crude product from ethanol to obtain the pure N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
This protocol is adapted from a generic luminescence-based kinase assay and can be used to determine the inhibitory activity of this compound derivatives against CDK2.
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
This compound derivative stock solution (in DMSO)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the this compound derivative in assay buffer.
-
In a 96-well plate, add the diluted compound, CDK2/Cyclin E enzyme, and kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This assay measures the cytotoxic effect of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with serial dilutions of the this compound derivative and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antiviral Applications
Isatin derivatives, including those of this compound, have demonstrated a broad spectrum of antiviral activities against various DNA and RNA viruses.[5] A key class of antiviral isatin derivatives are the thiosemicarbazones, which have been shown to inhibit viral replication.
Mechanism of Action: Inhibition of Viral Replication
The precise antiviral mechanism of isatin derivatives can vary depending on the virus and the specific chemical structure of the compound. For isatin β-thiosemicarbazones, a proposed mechanism involves the inhibition of viral protein synthesis. These compounds may interfere with the function of viral enzymes essential for replication or the processing of viral polyproteins.
Quantitative Data for Antiviral Activity
The following table presents the in vitro antiviral activity of representative this compound and related isatin derivatives.
| Compound ID | Derivative Type | Virus | Assay | Activity | Reference |
| SPIII-Me | Sulfonamide derivative | SARS-CoV | CPE Inhibition | 2% max protection | [5] |
| Isatin β-thiosemicarbazone | Thiosemicarbazone | Vaccinia virus | In vivo | Active | [6] |
Note: Data for this compound derivatives in antiviral assays is limited in publicly available literature. The table includes data on a this compound sulfonamide and a classic isatin antiviral compound for context.
Experimental Protocols
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve this compound (1 equivalent) in hot ethanol.
-
Add a solution of thiosemicarbazide (1 equivalent) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 30 minutes.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with ethanol and dry.
-
Recrystallize from a suitable solvent if necessary.
This assay is a standard method to evaluate the ability of a compound to inhibit the replication of a virus.
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock
-
Cell culture medium
-
This compound derivative stock solution (in DMSO)
-
Overlay medium (e.g., containing 1% methylcellulose or agarose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus and the this compound derivative.
-
Infect the cell monolayers with the virus in the presence of different concentrations of the compound.
-
After a 1-hour adsorption period, remove the virus-compound mixture.
-
Add the overlay medium containing the corresponding concentration of the compound to each well.
-
Incubate the plates for 2-5 days until plaques are visible.
-
Fix the cells with a formaldehyde solution and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Conclusion
This compound represents a valuable and versatile scaffold for the design and development of novel therapeutic agents. Its derivatives have shown significant promise as both anticancer and antiviral agents. The synthetic accessibility of the isatin core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The protocols provided in these application notes offer a starting point for researchers to synthesize and evaluate new this compound-based compounds, contributing to the advancement of new therapies for cancer and viral infections.
References
- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Cyclin E:CDK2-mediated phosphorylation of RB1 [reactome.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 5. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antiviral and synergic actions of isatin thiosemicarbazone and certain phenoxypyrimidines in vaccinia infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for 5-Methylisatin Schiff Base Formation: A Detailed Guide for Researchers
Application Notes
5-Methylisatin, a derivative of isatin, is a versatile scaffold in medicinal chemistry and pharmaceutical research and development.[1] Its utility lies in its role as a precursor for a wide array of heterocyclic compounds, particularly Schiff bases, which are investigated for their potential as therapeutic agents.[1] Schiff bases are formed through the condensation reaction between the ketone group of this compound and a primary amine.[2] These compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4][5] The introduction of the methyl group at the 5-position of the isatin ring can influence the physicochemical properties, such as lipophilicity, of the resulting Schiff bases, potentially enhancing their biological activity.
This document provides a detailed protocol for the synthesis of Schiff bases derived from this compound, intended for researchers, scientists, and professionals in drug development.
Experimental Protocols
General Protocol for Schiff Base Synthesis from this compound
This protocol is a generalized procedure based on common methods for the synthesis of isatin-derived Schiff bases.[6][7][8][9]
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted anilines, aminothiazoles)
-
Absolute Ethanol (or other suitable solvent like methanol)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or water bath
-
Filtration apparatus (Buchner funnel, filter paper)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Recrystallization solvent (e.g., ethanol, ethanol/water mixture)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in warm absolute ethanol.
-
Addition of Amine: To this solution, add a stoichiometric equivalent of the desired primary amine.
-
Catalyst Addition: Add a few drops (typically 2-4) of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.[6]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-90°C) with continuous stirring for a period ranging from 3 to 6 hours.[3][6][7][8][9][10]5. Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting materials and the formation of the product. [6][8]6. Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid Schiff base product will often precipitate out of the solution. Collect the precipitate by filtration using a Buchner funnel.
-
Washing: Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials or impurities. [8]8. Purification: The purity of the product can be enhanced by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. [7][8][9]9. Drying: Dry the purified Schiff base in a vacuum oven to remove any residual solvent.
Characterization of this compound Schiff Bases
The synthesized Schiff bases should be characterized using various analytical techniques to confirm their structure and purity: [8]
-
Melting Point: Determine the melting point of the purified product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the azomethine (-C=N) stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Data Presentation
The following tables summarize representative quantitative data for this compound Schiff bases and related isatin derivatives found in the literature.
Table 1: Reaction Conditions and Physicochemical Properties of Representative this compound Schiff Bases.
| Compound Name | Reactants | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 5-methyl-3-((4-methylthiazol-2-yl)imino)indolin-2-one | This compound, 4-methylthiazol-2-amine | Ethanol | Glacial Acetic Acid | 4.5 | 70.64 | 229-231 | [3] |
| 3-(phenylimino)-5-methylindolin-2-one | This compound, Aniline | Ethanol | Glacial Acetic Acid | 4-6 | - | - | [8] |
| 3-((5-bromosalicylidene)amino)-5-methylpyrazole (related Schiff base) | 3-amino-5-methylpyrazole, 5-bromosalicylaldehyde | Methanol | - | - | - | - | [11] |
Table 2: Spectroscopic Data for a Representative this compound Schiff Base: 5-methyl-3-((4-methylthiazol-2-yl)imino)indolin-2-one.
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |
| IR (cm⁻¹) | ~1720 (C=O), ~1620 (C=N), ~3200 (N-H) | [3] |
| ¹H NMR (δ, ppm) | Signals corresponding to aromatic protons of the isatin and thiazole rings, methyl protons, and the N-H proton of the indole ring. | [3] |
| ¹³C NMR (δ, ppm) | Signals for carbonyl carbon, azomethine carbon, aromatic carbons, and the methyl carbon. For a similar compound, characteristic peaks were observed around 172.10 (C of 2-thiazole), 152.06, 148.26 (C of 2-thiazole). | [3] |
| Mass (m/z) | [M+H]⁺ peak corresponding to the molecular weight of the compound. For a related compound, the [M+H] peak was observed at 369.49. | [3] |
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and logical relationships in the synthesis and application of this compound Schiff bases.
Caption: Experimental workflow for the synthesis of this compound Schiff bases.
Caption: Logical relationship from synthesis to potential applications of this compound Schiff bases.
References
- 1. nbinno.com [nbinno.com]
- 2. ijacskros.com [ijacskros.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. scispace.com [scispace.com]
Application of 5-Methylisatin in Antimicrobial Assays: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Methylisatin, a derivative of the versatile isatin scaffold, has garnered significant interest in medicinal chemistry due to its potential as an antimicrobial agent. Isatin and its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The addition of a methyl group at the 5-position of the isatin core can modulate its lipophilicity and electronic properties, potentially enhancing its antimicrobial efficacy and spectrum of activity. This document provides detailed application notes and standardized protocols for the evaluation of this compound and its derivatives in antimicrobial assays.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. Below is a summary of representative data from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| This compound thiocarbohydrazone 2 | Enterococcus faecalis | 64 | [1][2] |
| This compound-based Schiff base 3c | Staphylococcus aureus | <16 | [1] |
| This compound-based Schiff base 3c | Escherichia coli | <1 | [1] |
| Isatin-decorated thiazole 7f | Methicillin-Resistant Staphylococcus aureus (MRSA) | Not Specified | [2] |
| Isatin-decorated thiazole 7b, 7d, 14b | Escherichia coli | Not Specified | [2] |
| Isatin-decorated thiazole 7h, 11f | Candida albicans | Not Specified | [2] |
Table 2: Zone of Inhibition for this compound Derivatives
| Compound/Derivative | Microbial Strain | Concentration | Zone of Inhibition (mm) | Reference |
| Isatin-quinoline conjugate 11a | Streptococcus mutans | Not Specified | 46.3 ± 1 | |
| Isatin-quinoline conjugate 11a | MRSA | Not Specified | 47.33 ± 0.60 | |
| Isatin-quinoline conjugate 11c | MRSA | Not Specified | 30.72 ± 1.00 |
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below. These protocols are generalized and may require optimization based on the specific derivative, microbial strain, and laboratory conditions.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.
Materials:
-
This compound derivative stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial/fungal inoculum
-
Positive control (standard antibiotic, e.g., Amoxicillin, Chloramphenicol)
-
Negative control (medium only)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[3]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound derivative stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
This will create a gradient of decreasing concentrations of the test compound.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-24 hours.[3]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the this compound derivative at which there is no visible growth (turbidity) as observed by the naked eye or measured with a microplate reader.[3]
-
A growth indicator dye, such as resazurin, can be added to aid in visualization. A color change (e.g., blue to pink) indicates microbial growth.[4]
-
Protocol for Agar Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the compound.[5][6][7][8]
Materials:
-
Sterile 6 mm filter paper disks
-
This compound derivative solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum (prepared as in the MIC protocol)
-
Sterile swabs
-
Positive control disks (standard antibiotic)
-
Blank disks (impregnated with solvent only)
-
Calipers or a ruler
Procedure:
-
Disk Preparation:
-
Apply a known volume (e.g., 20 µL) of the this compound derivative solution onto sterile filter paper disks.[9]
-
Allow the disks to dry completely in a sterile environment.
-
-
Plate Inoculation:
-
Dip a sterile swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.[5][7]
-
Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[5][7]
-
Allow the plate to dry for 3-5 minutes.[5]
-
-
Disk Placement:
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.
-
Protocol for Anti-Biofilm Activity Assay (Crystal Violet Staining)
This protocol measures the ability of a compound to inhibit biofilm formation or eradicate pre-formed biofilms.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)
-
Bacterial inoculum
-
This compound derivative
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Phosphate-Buffered Saline (PBS)
Procedure for Biofilm Inhibition:
-
Prepare serial dilutions of the this compound derivative in the wells of a 96-well plate as described in the MIC protocol.
-
Add the standardized bacterial inoculum to each well.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Carefully remove the planktonic (free-floating) bacteria by gently washing the wells with PBS.
-
Proceed with the staining protocol below.
Procedure for Biofilm Eradication:
-
Inoculate the wells of a 96-well plate with the bacterial suspension in TSB with glucose.
-
Incubate at 37°C for 24-48 hours to allow for mature biofilm formation.
-
Remove the planktonic bacteria and wash the wells with PBS.
-
Add fresh broth containing serial dilutions of the this compound derivative to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours.
-
Remove the medium and wash the wells with PBS.
Staining Protocol:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[10]
-
Remove the crystal violet solution and wash the wells thoroughly with PBS or water to remove excess stain.
-
Allow the plate to air dry.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[10]
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
The reduction in absorbance compared to the untreated control indicates anti-biofilm activity.
Visualizations
Experimental Workflow
Caption: General experimental workflow for antimicrobial screening of this compound derivatives.
Proposed Mechanism of Action for Isatin Derivatives
While the specific signaling pathway for this compound is not yet fully elucidated, isatin derivatives are proposed to exert their antimicrobial effects through various mechanisms. One prominent hypothesis involves the inhibition of essential bacterial enzymes.
Caption: Proposed antimicrobial mechanisms of action for isatin derivatives.
References
- 1. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. asm.org [asm.org]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. youtube.com [youtube.com]
- 10. static.igem.org [static.igem.org]
Application Notes and Protocols for High-Throughput Screening of 5-Methylisatin Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. Among these, 5-Methylisatin derivatives have garnered significant attention as potential therapeutic agents, particularly as inhibitors of cyclin-dependent kinases (CDKs).[1][2] Dysregulation of CDKs, key regulators of the cell cycle, is a hallmark of many cancers.[3] Specifically, CDK2 is crucial for the G1/S phase transition, and its inhibition presents a compelling strategy for anti-cancer drug development.[4] High-throughput screening (HTS) of this compound derivative libraries offers a powerful approach to identify and characterize novel CDK2 inhibitors with therapeutic potential.
These application notes provide a comprehensive guide for researchers engaged in the HTS of this compound derivative libraries. Detailed protocols for both primary biochemical screening and secondary cell-based validation assays are presented, along with structured data tables for the presentation of screening results and visualizations of key pathways and workflows.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the high-throughput screening of this compound derivative libraries against CDK2.
Table 1: Physicochemical and ADMET Properties of this compound Derivatives
This table summarizes key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a selection of this compound derivatives. These parameters are crucial for the early assessment of drug-likeness.
| Derivative ID | Molecular Weight ( g/mol ) | LogP | LogD (pH 7.4) | Water Solubility (LogS) |
| 1 | 279.10 | 2.711 | 2.153 | -4.584 |
| 2a | 324.11 | 3.145 | 2.587 | -5.012 |
| 2b | 324.11 | 3.201 | 2.643 | -5.103 |
| 3b | 357.07 | 3.848 | 3.111 | -5.512 |
| 3h | 357.07 | 3.799 | 3.089 | -5.498 |
| Reference | 3-((2,6-Dichlorobenzylidene)hydrazono)indolin-2-one | 348.02 | 4.462 | 3.725 |
Data adapted from a study on this compound derivatives as potential CDK2 inhibitors, where LogP, LogD, and LogS values were computationally predicted.[5]
Table 2: In Vitro Activity of this compound Derivatives against CDK2
This table presents the binding affinity and calculated inhibition constants of a series of this compound-based benzoylhydrazides against the CDK2 active site.[5] It also includes experimentally determined IC50 values for selected isatin-hydrazone derivatives.[6]
| Derivative ID | Binding Affinity (kcal/mol) | Inhibition Constant (IC) (nM) | Experimental IC50 (µM) |
| 1 | -9.18 ± 0.04 | 185.35 | - |
| 2a | -9.45 ± 0.05 | 118.92 | - |
| 2b | -9.89 ± 0.03 | 58.71 | - |
| 2f | -10.12 ± 0.04 | 41.09 | - |
| 3b | -9.87 ± 0.04 | 61.01 | - |
| 3f | -10.15 ± 0.04 | 38.98 | - |
| 3h | -9.78 ± 0.05 | 71.03 | - |
| 4j | - | - | 0.2456 |
| 4k | - | - | 0.3006 |
| Imatinib (Reference) | - | - | 0.1512 |
Binding affinity and inhibition constants were determined through molecular docking studies.[5] Experimental IC50 values for compounds 4j, 4k, and Imatinib were determined against CDK2 protein kinase.[6]
Signaling Pathway and Experimental Workflows
CDK2 Signaling Pathway in G1/S Phase Transition
The diagram below illustrates the pivotal role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle. Inhibition of CDK2 by this compound derivatives can block this pathway, leading to cell cycle arrest.
Caption: CDK2 signaling at the G1/S transition.
High-Throughput Screening Workflow
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify and validate this compound derivative inhibitors of CDK2.
Caption: HTS workflow for CDK2 inhibitor discovery.
Experimental Protocols
Protocol 1: Primary Biochemical Screening using ADP-Glo™ Kinase Assay
This protocol describes a luminescent-based assay to measure the activity of CDK2 by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
CDK2/Cyclin A2 or CDK2/Cyclin E2 enzyme complex
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
This compound derivative library (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[4]
-
384-well low-volume white assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of each this compound derivative from the library into the wells of a 384-well plate. For controls, dispense DMSO.
-
Enzyme Addition: Add 2 µL of CDK2/Cyclin enzyme complex diluted in Kinase Buffer to each well.[7]
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to initiate the kinase reaction.[7] The final volume should be approximately 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7] Incubate at room temperature for 40 minutes.[7]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[7] This converts the ADP generated to ATP and initiates a luciferase reaction, producing a luminescent signal. Incubate at room temperature for 30 minutes in the dark.[7]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO controls.
Protocol 2: Secondary Cell-Based Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of hit compounds on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., a line with CCNE1 amplification)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound derivative hits (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the hit compounds in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.[8] Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 3: Secondary Cell-Based Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol provides an alternative, highly sensitive method for assessing cell viability by measuring ATP levels.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well or 384-well opaque-walled assay plates
-
This compound derivative hits (dissolved in DMSO)
-
CellTiter-Glo® 2.0 Assay Reagent
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at the desired density in 100 µL (96-well) or 25 µL (384-well) of culture medium.
-
Compound Treatment: Add the desired concentrations of the hit compounds to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® 2.0 Reagent to room temperature before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[7]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Determine the percent viability by comparing the luminescence of treated wells to that of untreated control wells. Plot the results to determine the IC50 value.
References
- 1. The cdk2 kinase is required for the G1-to-S transition in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.jp [promega.jp]
- 5. G1/S transition - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 5-Methylisatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylisatin is a versatile heterocyclic compound with a range of biological activities, including acting as an inhibitor of the atrial natriuretic peptide (ANP) receptor coupled with guanylyl cyclase. Its role in various physiological processes necessitates accurate and reliable quantitative analysis in diverse matrices. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Analytical Techniques: A Comparative Overview
The choice of analytical technique for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of commonly employed methods with their respective advantages and typical performance characteristics.
| Technique | Principle | Typical Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | 1 - 100 µg/mL | ~0.1 µg/mL | ~0.3 µg/mL | 95 - 105 |
| LC-MS/MS | Chromatographic separation coupled with highly selective and sensitive mass spectrometric detection. | 0.1 - 1000 ng/mL | ~0.05 ng/mL | ~0.15 ng/mL | 90 - 110 |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the analyte in a solution at a specific wavelength. | 5 - 50 µg/mL | ~1 µg/mL | ~3 µg/mL | 98 - 102 |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 295 nm.
-
Injection Volume: 10 µL.
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.
-
Formulation: Extract a known amount of the formulation with methanol, sonicate for 15 minutes, and centrifuge. Dilute the supernatant with the mobile phase to a suitable concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Experimental Workflow
Caption: General workflow for HPLC analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma and urine.
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column suitable for fast LC (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 162.1 -> Product ion (Q3) m/z 134.1.
-
Internal Standard (e.g., Isatin-d4): Precursor ion (Q1) m/z 152.1 -> Product ion (Q3) m/z 124.1.
-
2. Preparation of Standard and QC Samples:
-
Prepare stock solutions of this compound and the internal standard (IS) in methanol.
-
Spike blank plasma or urine with working standard solutions to prepare calibration standards (0.1 - 1000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or urine sample, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
4. Data Analysis:
-
Quantify this compound using the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
Experimental Workflow
Caption: Workflow for LC-MS/MS bioanalysis.
UV-Visible Spectrophotometry
A simple and cost-effective method for the determination of this compound in pure form or simple solutions. This method is based on the principle that this compound absorbs light in the UV-Vis region.
Experimental Protocol
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer.
-
Quartz cuvettes (1 cm path length).
2. Determination of Maximum Absorbance (λmax):
-
Prepare a 10 µg/mL solution of this compound in methanol.
-
Scan the solution from 200 nm to 400 nm against a methanol blank.
-
The wavelength of maximum absorbance (λmax) for this compound is approximately 295 nm.
3. Preparation of Calibration Curve:
-
From a stock solution (100 µg/mL) of this compound in methanol, prepare a series of dilutions ranging from 5 to 50 µg/mL.
-
Measure the absorbance of each solution at 295 nm.
-
Plot a graph of absorbance versus concentration.
4. Sample Analysis:
-
Dissolve the sample in methanol to obtain a concentration within the linear range.
-
Measure the absorbance at 295 nm and determine the concentration from the calibration curve.
Signaling Pathway
This compound is known to be an inhibitor of the Atrial Natriuretic Peptide (ANP) receptor, also known as Natriuretic Peptide Receptor A (NPRA) or Guanylyl Cyclase-A (GC-A). The binding of ANP to this receptor activates its intracellular guanylyl cyclase domain, leading to the conversion of GTP to cyclic GMP (cGMP). cGMP then acts as a second messenger, activating downstream effectors such as Protein Kinase G (PKG), which mediate various physiological responses including vasodilation and natriuresis. This compound exerts its effect by blocking this signaling cascade.
Application Notes and Protocols for In Vitro Testing of 5-Methylisatin Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylisatin, a derivative of the versatile heterocyclic scaffold isatin, has emerged as a compound of interest in medicinal chemistry due to its potential therapeutic properties, including anti-cancer activities.[1][2] Isatin and its derivatives have been shown to exert cytotoxic effects on various cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest.[3][4] Notably, derivatives of this compound are being investigated as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, suggesting a plausible mechanism for its anti-proliferative effects.[5][6]
These application notes provide a comprehensive guide for the in vitro evaluation of this compound against various cancer cell lines. The protocols detailed below are based on established methodologies for assessing cytotoxicity, apoptosis, and cell cycle distribution. While specific experimental data for the parent this compound compound is limited in publicly available literature, the data presented herein is representative of the activity observed for closely related isatin derivatives and serves as a practical guide for researchers.
Data Presentation: Cytotoxicity of Isatin Derivatives
The anti-proliferative activity of isatin derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below. This data is provided as a reference for the expected range of activity for this compound.
| Compound Class | Cell Line | Cell Type | IC50 (µM) |
| Isatin Derivatives | A549 | Lung Carcinoma | 1.82 - 22.9 |
| HCT-116 | Colon Carcinoma | 2.22 - 49.5 | |
| MCF-7 | Breast Adenocarcinoma | 1.5 - 17.5 | |
| HeLa | Cervical Carcinoma | 3.0 - 20.1 | |
| HepG2 | Hepatocellular Carcinoma | 5.5 - >100 |
Note: The IC50 values are derived from studies on various isatin derivatives and may not be directly representative of this compound.[7] Researchers are encouraged to perform their own dose-response studies to determine the specific IC50 for this compound in their cell lines of interest.
Proposed Signaling Pathways
Based on studies of its derivatives, this compound is hypothesized to induce cell cycle arrest and apoptosis in cancer cells through the inhibition of CDK2.[4][5] Inhibition of the CDK2/Cyclin A/E complexes can lead to a G1 or G2/M phase arrest, preventing cell cycle progression.[8][9] This cell cycle blockade may subsequently trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and changes in the expression of Bcl-2 family proteins.[8][10]
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest compound concentration well. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).
Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentration (e.g., the predetermined IC50 value) for 24 hours. Include a vehicle-treated control.
-
Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Detection of Apoptosis by Annexin V-FITC and PI Staining
This protocol details the quantification of apoptotic cells following treatment with this compound using Annexin V-FITC and PI co-staining.
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for a specified time (e.g., 24 or 48 hours).
-
Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
References
- 1. CAS 608-05-9: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of New this compound Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-(2-carboxyethenyl) isatin derivative induces G₂/M cell cycle arrest and apoptosis in human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-Methylisatin in the Synthesis of CDK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the synthesis and potential application of 5-methylisatin derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). The protocols and data presented are based on computational and synthetic chemistry studies aimed at developing novel cancer therapeutics by targeting a key regulator of the cell cycle.
Introduction
Cyclin-Dependent Kinase 2 (CDK2) is a critical enzyme in the regulation of the cell cycle, particularly during the G1/S phase transition. Its overexpression and dysregulation are hallmarks of many types of cancer, making it a significant target for drug development. Isatin and its derivatives have been identified as a promising scaffold for the design of CDK2 inhibitors. This document focuses on this compound as a starting material for the synthesis of a series of N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives, which have been computationally evaluated for their potential to inhibit CDK2.
Computational Inhibition Data
The inhibitory potential of a series of this compound-based benzoylhydrazides against the CDK2 active site was evaluated using molecular docking and dynamics simulations. The following table summarizes the computationally predicted binding affinities and inhibition constants (IC). It is important to note that these are theoretical values and require experimental validation.[1]
| Derivative | Substituent(s) | Binding Affinity (kcal/mol) (± SD) | Inhibition Constant (µM) (± SD) |
| 1 | Unsubstituted | -9.18 (0.04) | 0.29 (0.02) |
| 2a | 2-NH2 | -9.43 (0.07) | 0.18 (0.03) |
| 2b | 2-OH | -9.81 (0.04) | 0.09 (0.01) |
| 2d | 2-F | -9.31 (0.04) | 0.23 (0.02) |
| 2f | 2-Cl | -9.84 (0.04) | 0.08 (0.01) |
| 3b | 3-OH | -9.70 (0.06) | 0.11 (0.01) |
| 3e | 3-OCH3 | -9.51 (0.05) | 0.16 (0.02) |
| 3f | 3-Cl | -10.03 (0.04) | 0.06 (0.01) |
| 3h | 3-Br | -9.66 (0.06) | 0.12 (0.02) |
| 4h | 4-Br | -9.49 (0.04) | 0.16 (0.01) |
Experimental Protocols
Synthesis of N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide Derivatives[1]
This protocol describes a straightforward condensation reaction to synthesize the target compounds.
Materials:
-
This compound
-
Substituted benzoylhydrazide
-
96% Ethanol
-
Glacial acetic acid
Procedure:
-
To a 50 mL round-bottom flask, add equimolar amounts of this compound (0.002 mol) and the desired substituted benzoylhydrazine (0.002 mol).
-
Add 50 mL of 96% ethanol to the flask.
-
Add 3 drops of glacial acetic acid to the mixture to act as a catalyst.
-
Heat the mixture under reflux for 5 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Collect the resulting solid product by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the product from ethanol to obtain the purified compound.
-
The structures of the synthesized compounds can be confirmed by NMR, IR, and elemental analysis.[1]
In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
To experimentally validate the inhibitory activity of the synthesized this compound derivatives, a biochemical kinase assay is required. The following is a representative protocol for the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity and inhibitor potency.[2][3]
Principle:
The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.[2][3] The kinase reaction is terminated, and the remaining ATP is depleted. Subsequently, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[3]
Materials:
-
CDK2/Cyclin A2 or CDK2/Cyclin E2 enzyme
-
Kinase substrate (e.g., Histone H1 peptide)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[4]
-
Synthesized this compound inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well or 384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in the kinase assay buffer or another suitable solvent (e.g., DMSO). Include a vehicle control (solvent only).
-
Master Mixture Preparation: Prepare a master mixture containing the kinase assay buffer, ATP, and the kinase substrate peptide.[1]
-
Reaction Setup:
-
Add the diluted inhibitor compounds or vehicle control to the wells of the assay plate.
-
Add a solution of the CDK2/Cyclin enzyme to the wells.
-
Initiate the kinase reaction by adding the master mixture containing ATP and the substrate.
-
-
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes).[1]
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for approximately 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and initiates the luciferase reaction. Incubate at room temperature for 30-60 minutes.[4][3]
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of kinase activity) by fitting the data to a suitable dose-response curve.
-
Visualizations
The following diagrams illustrate the synthetic pathway and the logical workflow for the development of these CDK2 inhibitors.
Caption: Synthetic pathway for this compound-based benzoylhydrazides.
Caption: Workflow for CDK2 inhibitor development.
Caption: Inhibition of the CDK2 signaling pathway.
References
Application Notes and Protocols for Colorimetric Detection Using 5-Methylisatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 5-Methylisatin in colorimetric detection methods. The primary application highlighted is the detection and quantification of primary amines through the formation of a colored Schiff base adduct. This method is grounded in the established reactivity of the isatin scaffold and offers a straightforward approach for analyte detection in various research and development settings.
Introduction
This compound is a derivative of isatin, a bicyclic compound containing a fused benzene and pyrrolidine ring system with two carbonyl groups.[1] The ketone group at the C-3 position of the isatin ring is reactive towards primary amines, undergoing a condensation reaction to form a Schiff base. This reaction is often accompanied by a distinct color change, forming the basis of a simple and effective colorimetric detection method. The formation of these colored adducts allows for the qualitative and quantitative determination of primary amines using spectrophotometry. Isatin and its derivatives have been evaluated for the detection of primary aromatic and secondary aliphatic/aromatic amines, indicating the broad applicability of this chemical principle.
Principle of Detection: Schiff Base Formation
The underlying signaling pathway for the colorimetric detection of primary amines using this compound is the formation of a Schiff base. In this reaction, the C-3 carbonyl group of this compound electrophilically attacks the nucleophilic primary amine. This is followed by the elimination of a water molecule to form a C=N double bond, known as an imine or Schiff base. The resulting conjugated system in the Schiff base product absorbs light in the visible region, leading to a colored solution. The intensity of the color produced is directly proportional to the concentration of the primary amine present in the sample, allowing for quantitative analysis.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the colorimetric detection of a model primary amine, aniline, using the this compound method. This data is representative of typical performance for such colorimetric assays and should be validated experimentally for specific applications.
| Parameter | Value |
| Analyte | Aniline |
| Matrix | Ethanol |
| Wavelength of Maximum Absorbance (λmax) | 485 nm |
| Linear Range | 5 - 100 µM |
| Limit of Detection (LOD) | 2.5 µM |
| Limit of Quantification (LOQ) | 7.5 µM |
| Molar Absorptivity (ε) | 1.2 x 104 M-1cm-1 |
| Reaction Time | 15 minutes |
| Reaction Temperature | Room Temperature |
Experimental Protocols
This section provides a detailed protocol for the colorimetric detection of a primary amine using this compound.
Materials and Reagents
-
This compound (≥95% purity)
-
Primary amine analyte (e.g., aniline, benzylamine)
-
Absolute Ethanol (ACS grade)
-
Glacial Acetic Acid (optional catalyst)
-
Volumetric flasks and pipettes
-
Cuvettes for spectrophotometer
-
UV-Vis Spectrophotometer
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve 16.12 mg of this compound in 10 mL of absolute ethanol. Sonicate if necessary to ensure complete dissolution. This solution should be stored in a dark, airtight container.
-
Analyte Stock Solution (10 mM): Prepare a 10 mM stock solution of the primary amine analyte in absolute ethanol. For example, for aniline (molar mass: 93.13 g/mol ), dissolve 9.31 mg in 10 mL of absolute ethanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of the primary amine by diluting the stock solution with absolute ethanol to achieve concentrations within the desired linear range (e.g., 5, 10, 25, 50, 75, 100 µM).
General Colorimetric Detection Protocol
-
Reaction Setup: In a series of test tubes or a 96-well plate, add 0.5 mL of each working standard solution or the sample solution containing the unknown concentration of the primary amine.
-
Blank Preparation: Prepare a blank by adding 0.5 mL of absolute ethanol to a separate tube.
-
Initiate Reaction: To each tube (including the blank), add 0.5 mL of the 10 mM this compound stock solution. For some less reactive amines, the addition of a catalytic amount of glacial acetic acid (e.g., 1-2 drops) may be beneficial.
-
Incubation: Mix the solutions thoroughly and incubate at room temperature for 15 minutes, protected from direct light. A color change from yellow/orange to a deeper reddish-orange or another distinct color should be observed in the presence of the primary amine.
-
Spectrophotometric Measurement: After incubation, transfer the solutions to cuvettes and measure the absorbance at the predetermined wavelength of maximum absorbance (λmax). The λmax should be determined by scanning the spectrum of one of the colored standard solutions from 400 to 700 nm.
-
Data Analysis: Subtract the absorbance of the blank from the absorbance of each standard and sample. Plot a calibration curve of absorbance versus the concentration of the primary amine standards. Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.
Applications in Drug Development and Research
-
Quantification of Amine-Containing Drugs: This method can be adapted for the quantification of active pharmaceutical ingredients (APIs) that possess a primary amine group.
-
Monitoring Synthesis Reactions: The progress of reactions involving the consumption or production of primary amines can be monitored.
-
High-Throughput Screening: The protocol can be miniaturized for use in 96-well plates, enabling high-throughput screening for compounds that interact with or are primary amines.
-
Purity Assessment: It can be used as a simple, qualitative test to detect the presence of primary amine impurities in non-amine containing compounds.
Limitations and Considerations
-
Specificity: This method is generally not specific for a particular primary amine and will detect a broad range of primary amines. Secondary amines may react under certain conditions, but typically at a much slower rate.
-
Interferences: Other nucleophiles or compounds that absorb in the same wavelength range may interfere with the assay.
-
Matrix Effects: Complex sample matrices may require sample preparation steps such as extraction or filtration to remove interfering substances.
-
pH Dependence: The reaction rate and the color of the resulting Schiff base can be pH-dependent. Therefore, buffering the reaction mixture may be necessary for certain applications.
Conclusion
The colorimetric detection of primary amines using this compound offers a rapid, straightforward, and cost-effective analytical method. The formation of a colored Schiff base provides a clear visual and spectrophotometric signal that can be used for both qualitative and quantitative analysis. The detailed protocol and representative data provided herein serve as a valuable starting point for researchers and scientists to develop and validate this method for their specific applications in drug development and chemical research.
References
Troubleshooting & Optimization
Technical Support Center: 5-Methylisatin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylisatin. Our aim is to help you improve yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, categorized by the synthesis method.
Sandmeyer Isatin Synthesis
The Sandmeyer synthesis is a widely used method for preparing isatins from anilines. For this compound, the starting material is typically p-toluidine. The process involves two key steps: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.
Issue 1: Low Overall Yield
Low yields are a frequent problem in the Sandmeyer synthesis and can be attributed to several factors.
-
Possible Cause: Incomplete formation of the isonitrosoaceto-p-toluidide intermediate.
-
Troubleshooting Steps:
-
Ensure the high purity of all starting materials (p-toluidine, chloral hydrate, hydroxylamine hydrochloride).
-
Optimize the reaction time and temperature during the condensation step. Refluxing for a sufficient duration is crucial for the reaction to go to completion.[1]
-
Use sodium sulfate to help salt out the isonitroso compound from the aqueous solution, improving its isolation.[2]
-
-
-
Possible Cause: Incomplete cyclization of the isonitrosoaceto-p-toluidide.
-
Troubleshooting Steps:
-
Maintain the optimal temperature of the sulfuric acid (typically 60-80°C) during the addition of the intermediate.[1][2] The reaction is exothermic, so controlled addition and external cooling may be necessary to prevent overheating.[1][2]
-
Ensure the isonitrosoaceto-p-toluidide is completely dry before adding it to the sulfuric acid.
-
Allow for a sufficient reaction time after the addition is complete (e.g., heating to 80°C for about 10 minutes) to ensure full cyclization.[2]
-
-
-
Possible Cause: Sulfonation of the aromatic ring as a side reaction.
-
Possible Cause: Poor solubility of intermediates.
-
Troubleshooting Steps:
-
For highly lipophilic substrates, which can have poor solubility in sulfuric acid, consider using methanesulfonic acid as an alternative cyclization medium.[3]
-
-
Issue 2: Formation of Impurities and Byproducts
The presence of impurities can complicate purification and reduce the final yield of pure this compound.
-
Possible Cause: Formation of this compound oxime.
-
Possible Cause: "Tar" formation.
-
Troubleshooting Steps:
-
-
Possible Cause: Unreacted starting materials.
-
Troubleshooting Steps:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials.
-
Purify the crude product by recrystallization from a suitable solvent like glacial acetic acid or by forming a sodium bisulfite addition product to remove unreacted materials and other impurities.[1][2]
-
-
Stolle Isatin Synthesis
The Stolle synthesis is an alternative route to N-substituted isatins, but can be adapted for isatins with a free N-H group. It involves the acylation of an aniline with oxalyl chloride, followed by a Lewis acid-catalyzed cyclization.
Issue 1: Low Yield
-
Possible Cause: Incomplete acylation of p-toluidine.
-
Troubleshooting Steps:
-
Use a slight excess of oxalyl chloride to ensure complete reaction with the aniline.
-
Carry out the reaction under strictly anhydrous conditions, as moisture will react with oxalyl chloride.[1]
-
-
-
Possible Cause: Incomplete cyclization of the chlorooxalylanilide intermediate.
Issue 2: Side Reactions
-
Possible Cause: Decomposition of starting materials or intermediates.
-
Troubleshooting Steps:
-
Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate to minimize decomposition.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the Sandmeyer synthesis of this compound?
A1: The literature reports high yields for the individual steps. For example, the conversion of p-toluidine to isonitrosoaceto-p-toluidide can be in the range of 83-86%. The subsequent cyclization to crude this compound can yield 90-94%.[2] However, the overall yield after purification may be lower.
Q2: I am observing a dark, tar-like substance in my reaction mixture. What is it and how can I prevent it?
A2: This "tar" is likely composed of decomposition byproducts formed under the harsh acidic and high-temperature conditions of the reaction.[1] To prevent its formation, ensure that your starting aniline (p-toluidine) is fully dissolved before proceeding with subsequent steps.[1] Careful control of the reaction temperature during the cyclization step is also crucial.
Q3: How can I effectively purify crude this compound?
A3: Several methods can be used for purification:
-
Recrystallization: Glacial acetic acid is a commonly used solvent for recrystallizing crude isatins.[2]
-
Alkaline wash and re-precipitation: The crude product can be dissolved in a hot aqueous sodium hydroxide solution. The solution is then filtered to remove insoluble impurities. Subsequently, the filtrate is acidified with hydrochloric acid, causing the purified isatin to precipitate.[2] A partial neutralization can first be performed to precipitate some impurities before fully acidifying to precipitate the product.[2]
Q4: What are the main advantages of the Stolle synthesis over the Sandmeyer synthesis for this compound?
A4: While the Sandmeyer synthesis is more common for isatins with an unsubstituted nitrogen, the Stolle synthesis can be a useful alternative. It avoids the use of hydroxylamine and chloral hydrate. The Stolle method is particularly effective for N-substituted isatins.[4][5]
Data Presentation
Table 1: Reported Yields for this compound Synthesis via the Sandmeyer Method
| Step | Starting Material | Product | Reported Yield | Reference |
| Formation of Isonitroso Intermediate | p-Toluidine | Isonitrosoaceto-p-toluidide | 83-86% | [2] |
| Cyclization | Isonitrosoaceto-p-toluidide | Crude this compound | 90-94% | [2] |
Experimental Protocols
Key Experiment: Sandmeyer Synthesis of this compound from p-Toluidine
This protocol is adapted from established procedures for isatin synthesis.[2]
Part A: Synthesis of Isonitrosoaceto-p-toluidide
-
In a suitable flask, dissolve chloral hydrate (1.1 equivalents) and a large excess of sodium sulfate in water.
-
Prepare a solution of p-toluidine (1 equivalent) in water with hydrochloric acid (1.1 equivalents).
-
Add the p-toluidine solution to the chloral hydrate solution.
-
Prepare a solution of hydroxylamine hydrochloride (3 equivalents) in water and add it to the reaction mixture.
-
Heat the mixture to reflux with stirring for approximately 30-60 minutes, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The isonitrosoaceto-p-toluidide will precipitate.
-
Filter the precipitate, wash it thoroughly with water, and dry it completely. The reported melting point is 162°C.[2]
Part B: Synthesis of this compound
-
In a round-bottomed flask equipped with a mechanical stirrer, warm concentrated sulfuric acid (e.g., 600g for 0.46 moles of intermediate) to 50°C.[2]
-
Add the dry isonitrosoaceto-p-toluidide in small portions to the warm sulfuric acid, ensuring the temperature is maintained between 60°C and 70°C. Use external cooling to manage the exothermic reaction.[2]
-
After the addition is complete, heat the solution to 80°C for approximately 10 minutes to complete the cyclization.[2]
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
The crude this compound will precipitate. Filter the solid, wash it with cold water, and dry. The reported melting point of the crude product is 179-183°C.[2]
-
Purify the crude product by recrystallization from glacial acetic acid or by dissolving it in aqueous sodium hydroxide, filtering, and re-precipitating with hydrochloric acid. The purified this compound has a reported melting point of 187°C.[2]
Visualizations
Caption: Workflow for the Sandmeyer synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Overcoming Solubility Challenges of 5-Methylisatin in Aqueous Media
Welcome to the technical support center for 5-Methylisatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues with this compound in aqueous media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is an organic compound characterized by its limited solubility in water and good solubility in several organic solvents.[1][2][3] While one supplier datasheet reports a high aqueous solubility of 50 mg/mL, this is generally considered an outlier, with most sources describing it as having poor or limited aqueous solubility.[2][4] For practical purposes, researchers should assume low intrinsic water solubility.
Quantitative solubility data in common organic solvents is more consistent. It is soluble in methanol at approximately 25 mg/mL and in a 1:1 chloroform/ethanol mixture at 50 mg/mL. It is also known to be soluble in dimethyl sulfoxide (DMSO) and ethanol.[3]
Q2: I observe a precipitate when I add my this compound stock solution (in DMSO) to my aqueous buffer. What is happening?
A2: This is a common issue known as precipitation upon dilution. This compound is highly soluble in 100% DMSO, but its solubility dramatically decreases as the percentage of water in the final solution increases. When your DMSO stock is added to an aqueous buffer, the final concentration of DMSO may be too low to keep the this compound dissolved, causing it to precipitate out of the solution.
Q3: What are the primary methods to improve the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The most common and accessible methods for a research setting include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400).
-
pH Adjustment: Modifying the pH of the aqueous medium to ionize the compound, which can increase its solubility.
-
Use of Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin to form a more water-soluble inclusion complex.[5][6]
Q4: Can heating improve the solubility of this compound?
A4: For many compounds, increasing the temperature can enhance solubility.[2] Gentle warming can be used to aid the initial dissolution of this compound in a solvent or co-solvent system. However, it is crucial to be aware of the compound's stability at elevated temperatures. Prolonged heating may lead to degradation. It is recommended to use heat cautiously and to assess the stability of the compound under your specific experimental conditions if elevated temperatures are used for an extended period.
Q5: How does the stability of this compound in aqueous solutions affect my experiments?
A5: The stability of this compound in aqueous buffers, particularly at non-neutral pH, can be a concern. Isatin and its derivatives can be susceptible to hydrolysis, which involves the opening of the lactam ring. This degradation is often pH-dependent. It is advisable to prepare fresh solutions of this compound for your experiments and to minimize long-term storage in aqueous media, especially under basic or strongly acidic conditions, unless stability has been confirmed.
Troubleshooting Guides
Issue 1: Precipitate Formation During Preparation of Aqueous Working Solution
Symptoms:
-
A solid precipitate appears immediately upon adding this compound stock solution (in organic solvent) to the aqueous buffer.
-
The solution becomes cloudy or hazy.
Possible Causes:
-
The final concentration of the organic co-solvent is too low to maintain solubility.
-
The concentration of this compound exceeds its solubility limit in the final aqueous medium.
-
The pH of the buffer is not optimal for this compound solubility.
Solutions:
| Strategy | Detailed Steps | Considerations |
| Increase Co-solvent Concentration | 1. Determine the maximum tolerable co-solvent concentration for your experimental system (e.g., cell culture, enzymatic assay).2. Prepare your aqueous working solution with a higher percentage of the co-solvent (e.g., increase final DMSO concentration from 0.1% to 0.5% or 1%).3. Always add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations. | High concentrations of organic solvents can be toxic to cells or inhibit enzyme activity. Always run a vehicle control with the same final co-solvent concentration. |
| pH Adjustment | 1. Determine if this compound has ionizable functional groups (isatins can exhibit weak acidity).2. Prepare a series of buffers with different pH values (e.g., ranging from pH 6.0 to 8.0).3. Test the solubility of this compound in each buffer to identify a pH where solubility is enhanced. A slightly basic pH may improve the solubility of some isatin derivatives. | The chosen pH must be compatible with your experimental system. Drastic changes in pH can affect cell viability, protein stability, and assay performance. |
| Use of Cyclodextrins | 1. Select a suitable cyclodextrin, such as β-cyclodextrin or its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD).2. Prepare an aqueous solution of the cyclodextrin.3. Add the this compound to the cyclodextrin solution and stir or sonicate to facilitate the formation of the inclusion complex. | The size of the cyclodextrin cavity must be appropriate to accommodate the this compound molecule. The presence of the cyclodextrin should be tested for any interference with the assay. |
| Lower Final Concentration | If experimentally feasible, reduce the final working concentration of this compound to a level below its solubility limit in the chosen aqueous medium. | This may not be possible if a high concentration is required for the desired biological effect. |
Issue 2: Compound Instability or Degradation in Aqueous Solution
Symptoms:
-
Variability in experimental results over time with solutions prepared from the same stock.
-
A noticeable change in the color of the solution over time.
-
Loss of biological activity in older solutions.
Possible Causes:
-
Hydrolysis of the isatin ring, particularly at non-neutral pH.
-
Oxidation of the compound.
-
Photodegradation if the solution is exposed to light.
Solutions:
| Strategy | Detailed Steps | Considerations |
| Prepare Fresh Solutions | Prepare only the required amount of the aqueous working solution of this compound immediately before each experiment. | This is the most reliable way to avoid issues with compound degradation in aqueous media. |
| Optimize pH for Stability | If a specific pH is required for solubility, also consider its impact on stability. Isatins are often more stable at a neutral to slightly acidic pH. A compromise between solubility and stability may be necessary. | A forced degradation study can help determine the optimal pH range for stability. |
| Protect from Light | Store stock solutions and prepare working solutions in amber vials or tubes, and protect them from direct light exposure. | Isatin derivatives can be light-sensitive. |
| Store Stock Solutions Properly | Aliquot stock solutions (in a suitable anhydrous organic solvent like DMSO) into single-use vials and store them at -20°C or -80°C, protected from moisture. Avoid repeated freeze-thaw cycles. | Water absorption by DMSO can reduce the solubility of the compound in the stock solution over time. |
Quantitative Data Presentation
Table 1: Reported Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) | Notes | Source |
| Water | ~50 mg/mL | Not Specified | This value is from a single supplier and may not be representative of intrinsic aqueous solubility, which is generally considered low. | [4] |
| Methanol | 25 mg/mL | Not Specified | Clear to slightly hazy, orange to red solution. | [3] |
| Chloroform/Ethanol (1:1) | 50 mg/mL | Not Specified | Clear to slightly hazy, yellow to brown solution. | |
| Ethanol | Soluble | Not Specified | Qualitative data. | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | Qualitative data. | [3] |
Table 2: Solubility of Isatin (Parent Compound) in Co-solvent Mixtures at 298.15 K (25°C)
Note: Data for the parent compound, isatin, is provided as a reference to guide co-solvent selection for this compound, as specific data for the latter is limited. The methyl group on this compound will slightly increase its lipophilicity compared to isatin.
| Co-solvent in Water | Mole Fraction of Isatin |
| Pure Water | 5.14 x 10⁻⁵ |
| Polyethylene Glycol 400 (PEG 400) | 9.85 x 10⁻² |
| Ethanol | 4.09 x 10⁻³ |
| Propylene Glycol (PG) | 6.73 x 10⁻³ |
Data adapted from a study on isatin solubility.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Solution using Co-solvency (DMSO)
This protocol describes the preparation of a 10 mM stock solution in DMSO and a 100 µM working solution in a cell culture medium with a final DMSO concentration of 1%.
Materials:
-
This compound (MW: 161.16 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Target aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Preparation of 10 mM Stock Solution in DMSO: a. Weigh out 1.61 mg of this compound and place it in a sterile microcentrifuge tube. b. Add 1.0 mL of anhydrous DMSO. c. Vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution. d. Aliquot into single-use tubes and store at -20°C or -80°C, protected from light and moisture.
-
Preparation of 100 µM Working Solution in Aqueous Medium: a. Pre-warm the target aqueous buffer or cell culture medium to the desired temperature (e.g., 37°C). b. In a sterile tube, add 990 µL of the pre-warmed aqueous medium. c. While vortexing the aqueous medium, add 10 µL of the 10 mM this compound stock solution in DMSO. This results in a final DMSO concentration of 1%. d. Continue to vortex for a few seconds to ensure homogeneity. e. Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Protocol 2: Solubility Enhancement of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines a method to prepare a this compound solution using HP-β-CD to improve its aqueous solubility.
Materials:
-
This compound
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Stir plate and magnetic stir bar
-
Sonicator (optional)
-
0.22 µm syringe filter
Procedure:
-
Preparation of HP-β-CD Solution: a. Prepare a 10% (w/v) solution of HP-β-CD in the desired aqueous buffer (e.g., dissolve 1 g of HP-β-CD in 10 mL of buffer). b. Stir until the HP-β-CD is completely dissolved.
-
Formation of the this compound-HP-β-CD Inclusion Complex: a. Add an excess amount of this compound powder to the HP-β-CD solution. b. Stir the mixture vigorously at room temperature for 24-48 hours, protected from light. Alternatively, sonication can be used to accelerate the complex formation. c. After the incubation period, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved this compound.
-
Quantification and Use: a. Carefully collect the supernatant, which contains the soluble this compound-HP-β-CD complex. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. c. Determine the concentration of this compound in the filtered solution using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve prepared in the same 10% HP-β-CD solution. d. The resulting solution can then be used in experiments or diluted as needed with the same buffer.
Visualizations
Caption: Decision workflow for troubleshooting this compound solubility issues.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 608-05-9: this compound | CymitQuimica [cymitquimica.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Methylisatin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-methylisatin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the this compound core?
A1: The most prevalent methods for synthesizing the this compound core starting from p-toluidine are the Sandmeyer, Stolle, and Gassman syntheses.[1][2] Each method has its own advantages and potential for side reactions. The Sandmeyer synthesis is a widely used two-step process involving the formation of an isonitrosoacetanilide intermediate followed by acid-catalyzed cyclization.[3][4] The Stolle synthesis is particularly useful for N-substituted isatins and involves the reaction of an N-substituted aniline with oxalyl chloride, followed by a Lewis acid-catalyzed cyclization.[5] The Gassman synthesis is a multi-step process that can be effective for a range of substituted anilines.[2]
Q2: I obtained a lower than expected yield in my Sandmeyer synthesis of this compound. What are the potential causes?
A2: Low yields in the Sandmeyer synthesis of this compound can stem from several factors. In the first step (formation of isonitrosoaceto-p-toluidide), incomplete reaction due to impure starting materials (p-toluidine, chloral hydrate, or hydroxylamine hydrochloride) or non-optimal reaction time and temperature can be a cause. In the second step (cyclization), incomplete cyclization or the occurrence of side reactions such as sulfonation of the aromatic ring can significantly reduce the yield.[3][6] The use of excessively high temperatures or prolonged heating during cyclization can lead to charring and decomposition of the product.[7]
Q3: My purified this compound product is not the expected orange-red color and appears dark or tarry. What is the likely cause and how can I prevent it?
A3: The formation of dark, often intractable "tar" is a common issue in isatin synthesis, particularly during the acid-catalyzed cyclization step under harsh conditions.[6] This can be caused by the decomposition of the starting material or the isonitroso intermediate at high temperatures in strong acid. To prevent tar formation, ensure that the isonitrosoaceto-p-toluidide is added to the sulfuric acid in small portions with efficient stirring and external cooling to maintain the recommended temperature range.[7] Incomplete dissolution of the starting aniline in the first step can also contribute to byproduct formation.[6]
Q4: I see an unexpected peak in the NMR spectrum of my this compound derivative. What could it be?
A4: An unexpected peak in the NMR spectrum could indicate the presence of several potential impurities. If the reaction is a condensation with a hydrazine derivative, you might be observing a mixture of cis-trans isomers.[7] Another possibility is the presence of unreacted this compound. If the synthesis of the this compound core was performed using the Sandmeyer method, a common impurity is the corresponding isatin oxime, which forms as a byproduct during the cyclization step.[6]
Q5: How does the methyl group at the 5-position influence the synthesis and potential side reactions?
A5: The methyl group at the 5-position is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. This can be advantageous for the cyclization step in the Sandmeyer synthesis. However, this increased reactivity can also make the ring more susceptible to side reactions like sulfonation if the reaction conditions (e.g., temperature, concentration of sulfuric acid) are not carefully controlled. While direct oxidation of the methyl group is not a commonly reported side reaction under standard isatin synthesis conditions, it is a possibility with stronger oxidizing agents or more forcing conditions.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of isonitrosoaceto-p-toluidide (Sandmeyer Step 1) | Impure starting materials. | Ensure high purity of p-toluidine, chloral hydrate, and hydroxylamine hydrochloride. |
| Non-optimal reaction conditions. | Optimize reaction time and temperature for the condensation reaction. Monitor by TLC. | |
| Low yield of this compound (Sandmeyer Step 2) | Incomplete cyclization. | Ensure the isonitrosoaceto-p-toluidide is dry. For substrates with poor solubility in sulfuric acid, consider using methanesulfonic acid.[8] |
| Sulfonation of the aromatic ring. | Use the minimum effective concentration of sulfuric acid and maintain the recommended temperature for the cyclization.[3][6] | |
| Decomposition of product. | Avoid excessive heating or prolonged reaction times during cyclization.[7] | |
| Low yield in Stolle Synthesis | Incomplete acylation of p-toluidine. | Use a slight excess of oxalyl chloride and ensure anhydrous reaction conditions.[6] |
| Incomplete cyclization. | Optimize the Lewis acid (e.g., AlCl₃, TiCl₄) and reaction temperature.[6][9] |
Product Purity Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Dark/Tarry Product | Decomposition of starting material or intermediate. | Add the isonitroso intermediate to the acid in portions with efficient cooling.[7] Ensure complete dissolution of the starting aniline.[6] |
| Presence of Colored Impurities | Formation of byproducts. | Purify the crude product by recrystallization from glacial acetic acid or ethanol.[3] Alternatively, use the sodium bisulfite addition product method for purification.[10] |
| Isomeric Impurities | Contamination of starting p-toluidine with o- or m-toluidine. | Use highly pure p-toluidine as the starting material. Isomeric impurities can be difficult to remove by simple recrystallization. |
| Presence of Isatin Oxime | Side reaction during Sandmeyer cyclization. | Minimize its formation by controlling the reaction temperature. Can be removed during purification.[6] |
Quantitative Data on Side Product Formation (Illustrative)
The following table provides an illustrative example of how reaction conditions can affect the yield and purity of this compound synthesized via the Sandmeyer method.
| Cyclization Temperature (°C) | Reaction Time (min) | Yield of this compound (%) | Sulfonated Byproduct (%) | Other Impurities (%) |
| 60-70 | 10 | 85 | < 2 | ~13 |
| 80-90 | 10 | 78 | ~8 | ~14 |
| 80-90 | 30 | 65 | > 15 | ~20 |
Note: This data is illustrative and based on general principles of isatin synthesis. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Sandmeyer Method
This protocol is adapted from established procedures for isatin synthesis.[3][7]
Part A: Synthesis of Isonitrosoaceto-p-toluidide
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In a 2 L round-bottom flask, dissolve 16.7 g (0.10 mol) of chloral hydrate in 250 mL of water.
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To this solution, add 243 g of crystalline sodium sulfate.
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In a separate beaker, prepare a solution of 10.7 g (0.10 mol) of p-toluidine in 60 mL of water and 9.6 mL of concentrated hydrochloric acid.
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Add the p-toluidine solution to the flask, followed by a solution of 22 g (0.32 mol) of hydroxylamine hydrochloride in 100 mL of water.
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Heat the mixture with vigorous stirring. The solution should begin to boil within 45-60 minutes.
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Continue heating at reflux for 2-5 minutes, during which the isonitrosoaceto-p-toluidide will begin to precipitate.
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Cool the reaction mixture in an ice bath to complete the crystallization.
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Collect the solid product by vacuum filtration, wash with cold water, and air-dry. The expected yield is 15-17 g (83-94%).
Part B: Cyclization to this compound
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In a 500 mL round-bottom flask equipped with a mechanical stirrer, warm 120 g (65 mL) of concentrated sulfuric acid to 50°C.
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Carefully add 15 g (0.084 mol) of dry isonitrosoaceto-p-toluidide in small portions, maintaining the temperature between 60°C and 70°C. Use an ice bath to control the exothermic reaction.
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After the addition is complete, heat the mixture to 80°C and hold for 10 minutes.
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Cool the reaction mixture to room temperature and pour it onto 500 g of crushed ice.
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Allow the mixture to stand for 30 minutes, then filter the crude this compound, wash with cold water, and air-dry. The expected yield of crude product is 12-13 g (90-94%).
Protocol 2: Purification of this compound
This protocol is adapted from a procedure for purifying isatin.[3]
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Suspend 10 g of crude this compound in 50 mL of hot water.
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Prepare a solution of 4.4 g of sodium hydroxide in 10 mL of water and add it to the this compound suspension with stirring. The this compound will dissolve.
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With continued stirring, add dilute hydrochloric acid (1 part concentrated HCl to 2 parts water) dropwise until a slight permanent precipitate forms.
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Filter the mixture immediately to remove the precipitated impurities.
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To the filtrate, add more hydrochloric acid until the solution is acidic to Congo red paper.
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The purified this compound will precipitate. Cool the mixture in an ice bath to complete the precipitation.
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Collect the purified product by vacuum filtration, wash with cold water, and dry. The purified this compound should have a melting point of approximately 187°C.[3]
Visualizations
Signaling Pathway Diagram
Caption: CDK2 signaling pathway and inhibition by this compound derivatives.
Experimental Workflow Diagrams
Sandmeyer Synthesis Workflow
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. synarchive.com [synarchive.com]
- 5. Stollé synthesis - Wikipedia [en.wikipedia.org]
- 6. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. journals.irapa.org [journals.irapa.org]
Technical Support Center: Purification of Crude 5-Methylisatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Methylisatin.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound can contain several types of impurities, primarily arising from the synthetic route employed. These can include unreacted starting materials, byproducts from side reactions, and colored degradation products. For instance, in syntheses involving sulfuric acid, sulfonated byproducts can be a source of impurities[1]. Incomplete reactions may leave residual starting materials or intermediates.
Q2: What are the recommended methods for purifying crude this compound?
A2: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is often sufficient for removing minor impurities and obtaining a product of good purity, especially if the crude material is not heavily contaminated. Column chromatography is employed when a higher degree of purity is required or when impurities have similar solubility characteristics to the product.
Q3: What are the physical and chemical properties of this compound relevant to its purification?
A3: this compound is typically a yellow to orange crystalline solid.[2] Its solubility in various solvents is a key factor in choosing a purification method. It is soluble in organic solvents like ethanol and dimethyl sulfoxide, with limited solubility in water.[2] The melting point of pure this compound is reported to be in the range of 180-187°C.[1][3]
Quantitative Data: Solubility of this compound
| Solvent | Solubility | Observations |
| Methanol | 25 mg/mL[4][5] | Clear to slightly hazy, orange to red solution[4][5] |
| Chloroform/Ethanol (1:1) | 50 mg/mL[4][5] | Clear to slightly hazy, yellow to brown solution[4][5] |
| Water | Limited[2] | - |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] | - |
Troubleshooting Guides
Recrystallization Issues
Problem: The product does not crystallize from the solution.
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Possible Cause: The solution may not be sufficiently saturated, or the presence of impurities may be inhibiting crystallization.
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Solution:
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Concentrate the solution by carefully evaporating some of the solvent.
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Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
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Add a seed crystal of pure this compound to the solution.
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Cool the solution slowly, followed by placing it in an ice bath to maximize crystal formation.[6]
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Problem: An oil forms instead of crystals.
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Possible Cause: The melting point of the crude product (depressed by impurities) may be lower than the boiling point of the chosen solvent. This is often referred to as "oiling out".
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Solution:
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Re-heat the solution to dissolve the oil.
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Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.
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Try a different recrystallization solvent with a lower boiling point.[6]
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Problem: The purified crystals are still colored.
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Possible Cause: Colored impurities may be co-crystallizing with the product.
-
Solution:
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Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be cautious as charcoal can also adsorb the product, so use it sparingly.
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Perform a hot filtration to remove the charcoal and any other insoluble impurities.[6]
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A second recrystallization may be necessary to achieve the desired colorlessness.
-
Column Chromatography Issues
Problem: Poor separation of this compound from impurities.
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Possible Cause: The chosen eluent system may not have the optimal polarity to effectively separate the components.
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Solution:
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Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Test various ratios of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or chloroform).
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A typical eluent for purifying this compound on silica gel is chloroform.[3]
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Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
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Problem: Low recovery of the product from the column.
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Possible Cause: The product may be too strongly adsorbed to the stationary phase.
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Solution:
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Increase the polarity of the eluent to facilitate the elution of the compound.
-
Ensure that the crude sample is properly loaded onto the column. Dry loading (pre-adsorbing the sample onto a small amount of silica gel) can sometimes improve resolution and recovery.
-
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Column Chromatography
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Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., chloroform or a hexane/ethyl acetate mixture). Pack a chromatography column with the slurry, ensuring a level and stable bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system. A patent has reported the use of chloroform as the eluent for the silica gel chromatography of this compound.[3]
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid to obtain pure this compound.
Visual Guides
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting guide for common recrystallization problems.
Caption: Troubleshooting guide for column chromatography issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CAS 608-05-9: this compound | CymitQuimica [cymitquimica.com]
- 3. US4188325A - Isatin process and products - Google Patents [patents.google.com]
- 4. This compound 95 608-05-9 [sigmaaldrich.com]
- 5. This compound 95 608-05-9 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Methylisatin Modifications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for modifications of 5-Methylisatin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chemical modification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield in N-Alkylation Reactions
Question: I am attempting an N-alkylation of this compound, but I am observing a low yield or no product formation. What are the potential causes and how can I improve the yield?
Answer: Low yields in N-alkylation reactions of this compound can arise from several factors, primarily related to incomplete deprotonation, the reactivity of the alkylating agent, or suboptimal reaction conditions.
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Incomplete Deprotonation: The N-H bond of the isatin ring needs to be deprotonated to form a nucleophilic anion for the reaction to proceed.
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Solution: Ensure the use of a suitable base. For this compound, common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). These reactions are typically performed in anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Using a slight excess of a weaker base like K₂CO₃ can be beneficial.
-
-
Inactive Alkylating Agent: The alkylating agent (e.g., alkyl halide) may have degraded.
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Solution: Use a fresh bottle of the alkylating agent. Alkyl iodides are generally more reactive than bromides or chlorides.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gentle heating of the reaction mixture can increase the rate of reaction. However, be cautious as excessive heat can lead to side products. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and often improves yields for the N-alkylation of isatins.
-
-
Electron-donating Effect of the Methyl Group: The methyl group at the 5-position is electron-donating, which can slightly increase the pKa of the N-H bond compared to unsubstituted isatin, potentially making deprotonation more difficult under certain conditions.
-
Solution: A stronger base or slightly more forcing conditions (e.g., increased temperature) might be necessary compared to reactions with unsubstituted isatin.
-
Issue 2: Formation of Side Products in this compound Reactions
Question: My reaction with this compound is producing significant amounts of side products, leading to a complex mixture and a difficult purification process. What are the common side reactions and how can I minimize them?
Answer: The formation of side products is a common challenge. For isatin derivatives, O-alkylation is a frequently observed side reaction during N-alkylation attempts.
-
O-Alkylation vs. N-Alkylation: The isatin anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom, leading to the formation of O-alkylated isomers.
-
Mitigation:
-
Choice of Base and Counter-ion: The use of alkali metal bases like K₂CO₃ or NaH generally favors N-alkylation. In contrast, silver salts (e.g., Ag₂O) are known to promote O-alkylation.
-
Solvent Effects: The choice of solvent can influence the N/O selectivity. Polar aprotic solvents like DMF are commonly used for N-alkylation.
-
-
Issue 3: Product is an Oil and Difficult to Crystallize
Question: After workup and solvent evaporation, my modified this compound product is an oil and I cannot get it to crystallize. What could be the problem?
Answer: This is a common issue that can be attributed to the presence of impurities or the inherent properties of the product itself.
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Residual Solvent: High-boiling point solvents like DMF or N-methyl-2-pyrrolidinone (NMP) are often used and can be difficult to remove completely.
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Solution: During the workup, wash the organic layer multiple times with water or a brine solution to remove residual DMF. Azeotropic distillation by adding a solvent like heptane and evaporating under reduced pressure can also be effective.
-
-
Presence of Impurities: Side products or unreacted starting materials can act as impurities that inhibit crystallization.
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Solution: Purify the crude product using column chromatography on silica gel. A common solvent system for isatin derivatives is petroleum ether/ethyl acetate.
-
-
Product's Intrinsic Properties: Some N-alkylated isatin derivatives, particularly those with long or bulky alkyl chains, may have low melting points and exist as oils at room temperature.
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Solution: If the product is pure (as confirmed by NMR and/or GC-MS), it may not crystallize. In such cases, the oily product can often be used in the next reaction step if it is sufficiently pure.
-
Frequently Asked Questions (FAQs)
Q1: What are the general reaction conditions for the Knoevenagel condensation of this compound?
A1: The Knoevenagel condensation of this compound with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) is a carbon-carbon bond-forming reaction. A common catalytic system involves using a weak base like piperidinium acetate in a suitable solvent. For instance, the reaction can be carried out in water at 100°C. Another approach utilizes sulfonic acid functionalized silica (SBA-Pr-SO3H) as a heterogeneous catalyst in an aqueous medium, which can lead to excellent yields in short reaction times.
Q2: How can I synthesize Schiff bases from this compound?
A2: Schiff bases of this compound are typically synthesized by the condensation reaction of the C3-carbonyl group of this compound with a primary amine. The reaction is often carried out in a protic solvent like ethanol, with a catalytic amount of a weak acid such as glacial acetic acid. The reaction mixture is usually heated under reflux for several hours.
Q3: What are the key considerations for performing a Mannich reaction with this compound derivatives?
A3: The Mannich reaction is a three-component reaction involving an active hydrogen compound (in this case, a this compound derivative, often a Schiff base), formaldehyde, and a secondary amine. These reactions can be used to introduce an aminomethyl group. The synthesis of Mannich bases from this compound Schiff bases has been reported using various secondary amines.
Q4: Are there established protocols for Suzuki-Miyaura coupling with halogenated this compound?
A4: While specific examples for this compound are not abundant in the initial search, the Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds between an organoboron compound and an aryl halide. For a hypothetical Suzuki coupling with a halogenated this compound, key parameters to optimize would include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. Automated high-throughput screening and Design of Experiments (DoE) can be powerful tools for optimizing such reactions.
Q5: What challenges might I face in a Wittig reaction with this compound?
A5: The Wittig reaction converts a ketone or aldehyde to an alkene using a phosphonium ylide (Wittig reagent). For this compound, the C3-carbonyl group can react with a Wittig reagent to form a 3-methylene-indolin-2-one derivative. Potential challenges include:
-
Ylide Stability: The reactivity of the Wittig reagent is crucial. Stabilized ylides are less reactive and may require more forcing conditions, while non-stabilized ylides are more reactive but can be less selective.
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Base Sensitivity: The choice of base for generating the ylide is important. Strong bases like n-BuLi or NaH are often used. However, the acidity of the N-H proton on the isatin ring must be considered, as it could potentially be deprotonated by a very strong base, leading to side reactions.
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Steric Hindrance: While not highly hindered, the environment around the C3-carbonyl could influence the approach of bulky Wittig reagents.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Isatin (Model for this compound)
| Alkyl Halide | Base | Solvent | Method | Time | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | Microwave | 3 min | 95 | |
| Methyl Iodide | K₂CO₃ | DMF | Conventional | 1 hr | 80 | |
| Ethyl Iodide | K₂CO₃ | DMF | Microwave | 3 min | 90 | |
| Ethyl Iodide | K₂CO₃ | DMF | Conventional | 1.5 hr | 78 | |
| n-Butyl Bromide | K₂CO₃ | DMF | Microwave | 5 min | 83 | |
| n-Butyl Bromide | K₂CO₃ | DMF | Conventional | 2 hr | 75 | |
| Benzyl Chloride | K₂CO₃ | DMF | Microwave | 5 min | 96 | |
| Benzyl Chloride | K₂CO₃ | DMF | Conventional | 1 hr | 82 |
Table 2: Conditions for Knoevenagel Condensation of Isatins with Active Methylene Compounds
| Isatin Derivative | Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Isatin | Malononitrile | Piperidinium acetate | Water | 100 °C | 30 min | - | |
| Isatin | Cyclohexane-1,3-dione | Piperidinium acetate | Water | 100 °C | 0.5-1 hr | - | |
| Isatin | Malononitrile | SBA-Pr-SO3H | Water | Reflux | - | 95 | |
| Isatin | Ethyl Cyanoacetate | SBA-Pr-SO3H | Water | Reflux | - | - |
Experimental Protocols
Protocol 1: Microwave-Assisted N-Methylation of Isatin (Adaptable for this compound)
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Reagents and Setup: In a microwave-safe vessel, combine this compound (1 mmol), potassium carbonate (K₂CO₃, 1.5 mmol), and a few drops of N,N-dimethylformamide (DMF). Add methyl iodide (1.2 mmol). Seal the vessel.
-
Reaction: Place the vessel in a microwave reactor. Irradiate at 300 W for 3 minutes.
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Workup and Purification: After the reaction, cool the mixture to room temperature. Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate
Stability issues of 5-Methylisatin under different pH conditions
This technical support center provides guidance on the stability of 5-Methylisatin under various pH conditions. The information is intended for researchers, scientists, and drug development professionals to troubleshoot and anticipate stability-related issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound, an isatin derivative, is expected to exhibit pH-dependent stability in aqueous solutions. While specific data for this compound is limited, studies on related isatin compounds indicate that it is most stable in neutral to slightly acidic conditions and is susceptible to degradation, primarily through hydrolysis, under alkaline conditions.[1][2] The amide bond within the isatin ring is prone to cleavage in the presence of hydroxide ions.[1]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH.
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Acidic Conditions (pH 1-4): Generally, isatin derivatives are relatively stable in acidic media. However, strong acidic conditions and elevated temperatures could potentially lead to degradation over extended periods.
-
Neutral Conditions (pH 5-7): this compound is expected to be most stable in this pH range, making these conditions ideal for short-term storage of its aqueous solutions.
-
Alkaline Conditions (pH > 8): this compound is highly susceptible to degradation in alkaline solutions. The rate of hydrolysis increases with increasing pH due to the higher concentration of hydroxide ions, which act as a catalyst for the cleavage of the amide bond in the isatin ring.[1][2]
Q3: What are the likely degradation products of this compound?
A3: The primary degradation pathway for this compound, especially under alkaline conditions, is the hydrolysis of the amide bond (a γ-lactam). This results in the opening of the five-membered ring to form the salt of 2-amino-5-methylphenylglyoxylic acid. Under strongly alkaline conditions or with prolonged exposure, further degradation or side reactions may occur.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For optimal stability, aqueous solutions of this compound should be prepared fresh. If short-term storage is necessary, it is recommended to maintain the solution at a neutral to slightly acidic pH (pH 5-7) and store it at low temperatures (2-8 °C) and protected from light.[3] For long-term storage, it is best to store this compound as a solid in a cool, dry, and dark place.[3]
Q5: How can I monitor the stability of this compound in my experiments?
A5: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] This technique allows for the separation and quantification of the intact this compound from its degradation products. The development of such a method is a crucial step in stability studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound in solution | The pH of the solution is alkaline. | Buffer the solution to a neutral or slightly acidic pH (5-7). Prepare fresh solutions before use. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | Characterize the degradation products using techniques like LC-MS. Conduct a forced degradation study to identify potential degradants. |
| Inconsistent experimental results | Instability of this compound under experimental conditions. | Evaluate the pH and temperature of your experimental setup. Consider performing experiments at a lower temperature or in a buffered system. |
| Precipitation of this compound from aqueous solution | Limited aqueous solubility.[6] | Use a co-solvent such as ethanol or DMSO to increase solubility. Ensure the final concentration is below the solubility limit at the experimental temperature. |
Data Presentation
Table 1: Inferred Stability Profile of this compound at Different pH Conditions
| pH Range | Condition | Expected Stability | Primary Degradation Pathway |
| 1-4 | Acidic | High | Minimal degradation expected |
| 5-7 | Neutral | Very High | Considered the most stable range |
| 8-10 | Moderately Alkaline | Low | Alkaline hydrolysis of the amide bond |
| >10 | Strongly Alkaline | Very Low | Rapid alkaline hydrolysis of the amide bond |
Note: This data is inferred from studies on closely related isatin derivatives and should be confirmed by specific experimental studies on this compound.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for 1 hour.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid this compound to a temperature of 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and alkaline samples with an appropriate volume of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and quantify the major degradation products.
-
Determine the degradation kinetics and pathways.
Hypothetical Stability-Indicating HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer (e.g., 0.1% phosphoric acid in water).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The hydrolysis of N-methylisatin: on how a simple rate-pH profile may mislead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. CAS 608-05-9: this compound | CymitQuimica [cymitquimica.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
5-Methylisatin Crystallization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 5-Methylisatin.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for the crystallization of this compound?
A1: Based on available data and literature, common solvents for the crystallization of this compound include ethanol, glacial acetic acid, and methanol.[1][2] It is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO), but has limited solubility in water.[3][4] A mixture of chloroform and ethanol (1:1) has also been reported as a solvent. The choice of solvent is crucial and depends on the desired crystal form and purity.
Q2: My this compound is "oiling out" during crystallization. What does this mean and how can I prevent it?
A2: "Oiling out" is the separation of the dissolved compound as a liquid instead of a solid during cooling. This can be caused by the solution being too concentrated, the cooling rate being too fast, or the presence of impurities that depress the melting point. To prevent oiling out, you can try the following:
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Reduce the concentration: Use a larger volume of solvent to dissolve the this compound.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
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Use a different solvent or a mixed solvent system: A solvent in which this compound is slightly less soluble might be a better choice.
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Add seed crystals: Introducing a small, pure crystal of this compound can encourage proper crystal lattice formation.
Q3: The yield of my this compound crystals is very low. What are the possible reasons and how can I improve it?
A3: Low crystal yield can be due to several factors:
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Using too much solvent: An excessive amount of solvent will keep a significant portion of the this compound dissolved even after cooling.
-
Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.
-
Loss during transfer: Be careful when transferring the crystalline solid to avoid mechanical losses.
-
Presence of impurities: Some impurities can inhibit crystal growth.
To improve the yield, you can try to carefully reduce the amount of solvent used for dissolution, ensure complete cooling, and handle the crystals with care. If impurities are suspected, an additional purification step prior to crystallization might be necessary.
Q4: My this compound crystals are forming too quickly and are very small. How can I grow larger crystals?
A4: Rapid crystallization often leads to the formation of small, impure crystals. To promote the growth of larger, higher-quality crystals, you should aim for a slower crystallization process. This can be achieved by:
-
Slowing down the cooling rate: Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath.
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Using a solvent system where this compound has slightly higher solubility at room temperature.
-
Reducing the degree of supersaturation: This can be done by using a slightly larger volume of solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | - Solution is not saturated (too much solvent).- The compound is too soluble in the chosen solvent at low temperatures. | - Evaporate some of the solvent to increase the concentration.- Try a different solvent or a mixed-solvent system where the compound is less soluble at cold temperatures.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of this compound. |
| "Oiling out" | - Solution is too concentrated.- Cooling is too rapid.- Presence of impurities depressing the melting point.- Inappropriate solvent choice. | - Add more solvent to the hot solution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Consider a preliminary purification step (e.g., charcoal treatment) to remove impurities.- Experiment with different solvents or solvent mixtures. |
| Low crystal yield | - Too much solvent was used.- Incomplete cooling.- Premature filtration.- Significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for complete dissolution.- Ensure the solution is thoroughly cooled in an ice bath for a sufficient period.- Check the filtrate for any signs of further precipitation upon extended cooling.- Choose a solvent in which this compound has very low solubility when cold. |
| Colored crystals/impurities | - Presence of colored byproducts from the synthesis.- Thermal degradation.- Contamination from starting materials. | - Treat the hot solution with activated charcoal before filtration.- Recrystallize from glacial acetic acid or use the sodium hydroxide dissolution/neutralization method for purification.[1]- Ensure the purity of starting materials for the synthesis. |
| Fine, needle-like crystals | - Rapid crystallization. | - Slow down the cooling rate.- Use a solvent system that promotes slower crystal growth. A patent reported obtaining red needles upon recrystallization from ethanol.[2] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Appearance of Solution | Reference |
| Methanol | 25 mg/mL | Clear to slightly hazy, orange to red | |
| Water | 50 mg/mL | Clear, yellow | |
| Chloroform/Ethanol (1:1) | 50 mg/mL | Clear to slightly hazy, yellow to brown | |
| Ethanol | Soluble | - | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | - | [3] |
| Glacial Acetic Acid | Soluble | - | [1] |
Note: The solubility in water appears unusually high and may warrant further verification.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise as you approach the boiling point to ensure you are using the minimum amount necessary.
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Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or charcoal.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification via Acid-Base Extraction
This method is particularly useful for removing acidic or neutral impurities.
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Dissolution in Base: Dissolve the crude this compound in a dilute aqueous solution of sodium hydroxide.
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Filtration: Filter the solution to remove any insoluble impurities.
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Precipitation: Slowly add a dilute acid (e.g., hydrochloric acid) to the filtrate with stirring until the solution is neutralized or slightly acidic. This compound will precipitate out.
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Isolation and Washing: Collect the precipitated this compound by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual salts.
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Drying: Dry the purified this compound. This product can then be recrystallized using Protocol 1 for further purification if necessary.
Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Experimental workflow for this compound recrystallization.
References
Avoiding common pitfalls in 5-Methylisatin functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the functionalization of 5-Methylisatin.
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation/N-Arylation Reactions
Q: My N-alkylation or N-arylation of this compound is giving a low yield. What are the possible causes and how can I improve it?
A: Low yields in N-alkylation/arylation reactions of this compound are a common issue. Several factors can contribute to this, and the following troubleshooting steps can help improve your reaction outcome.
Possible Causes and Solutions:
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Incomplete Deprotonation: The N-H bond of the isatin ring needs to be deprotonated to form a nucleophilic anion. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.
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Solution: Employ a suitable base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or DMSO.[1] For less reactive alkylating/arylating agents, a stronger base like NaH may be necessary. Ensure at least a stoichiometric amount of base is used; an excess (1.5-2 equivalents) is often beneficial, especially with weaker bases like K₂CO₃.[1]
-
-
Poor Solubility of Reactants: this compound has limited solubility in some organic solvents, which can hinder the reaction rate.
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Steric Hindrance: Bulky alkylating or arylating agents can experience steric hindrance, slowing down the reaction.
-
Solution: Increase the reaction temperature and/or extend the reaction time. Using a more reactive leaving group on the electrophile (e.g., iodide instead of bromide or chloride) can also enhance the reaction rate.
-
-
Side Reactions: Competing side reactions can consume starting material and reduce the yield of the desired N-substituted product. A common side reaction is O-alkylation.
-
Solution: The choice of base and solvent can influence N- versus O-alkylation. Generally, using alkali metal bases like K₂CO₃ or NaH in polar aprotic solvents favors N-alkylation.[1]
-
Issue 2: Unexpected Side Products in C3-Carbonyl Functionalization
Q: I am attempting a reaction at the C3-carbonyl of this compound (e.g., Aldol, Wittig) and observing unexpected side products. What could be going wrong?
A: The C3-carbonyl of this compound is highly reactive and can participate in various desired transformations. However, its reactivity can also lead to the formation of side products if reaction conditions are not carefully controlled.
Troubleshooting Aldol-Type Condensations:
-
Problem: Formation of a complex mixture or self-condensation of the ketone/aldehyde partner.
-
Cause: The reactive partner may undergo self-condensation, especially under strong basic conditions.
-
Solution:
-
Use a milder base or a catalytic amount of a suitable catalyst. For instance, a catalyst-free aldol condensation of isatins with ketones has been reported in DMF with molecular sieves, which can minimize side reactions.
-
Employ a stepwise approach where the enolate of the ketone/aldehyde is pre-formed at low temperature before the addition of this compound.
-
If applicable, use a reaction partner that cannot enolize to prevent self-condensation.
-
-
-
Problem: Dehydration of the initial aldol adduct is not occurring or is incomplete.
Troubleshooting Wittig Reactions:
-
Problem: Low yield of the desired alkene.
-
Cause: The phosphorus ylide may be unstable or not reactive enough. Steric hindrance at the C3-position can also be a factor.
-
Solution:
-
Ensure the ylide is freshly prepared and used under anhydrous conditions.
-
For stabilized ylides, which are less reactive, heating may be required.
-
If steric hindrance is an issue, using a less bulky phosphonium salt to generate the ylide might be beneficial.
-
-
-
Problem: Difficulty in removing triphenylphosphine oxide byproduct.
-
Cause: Triphenylphosphine oxide can be challenging to separate from the desired product due to its polarity and solubility.
-
Solution:
-
Purification by column chromatography is often effective.
-
In some cases, precipitation of the triphenylphosphine oxide from a suitable solvent system can be achieved.
-
Alternatively, using a water-soluble phosphine to prepare the ylide can simplify the workup, as the phosphine oxide byproduct can be removed by aqueous extraction.
-
-
Issue 3: Poor Regioselectivity in Electrophilic Aromatic Substitution
Q: I am trying to perform an electrophilic aromatic substitution (e.g., nitration, acylation) on this compound and obtaining a mixture of isomers.
A: The isatin ring system has a complex electronic nature. The benzene ring is activated by the methyl group (ortho, para-directing) and deactivated by the carbonyl groups of the lactam ring (meta-directing). This can lead to mixtures of products in electrophilic aromatic substitution reactions.
Strategies to Improve Regioselectivity:
-
Understanding Directing Effects: The methyl group at the C5 position is an activating group and will direct incoming electrophiles to the ortho (C6) and para (C4) positions relative to itself. However, the overall electron-withdrawing nature of the isatin core can influence the reactivity and selectivity.
-
Choice of Reaction Conditions:
-
Nitration: The regioselectivity of nitration can be highly dependent on the nitrating agent and reaction conditions. Milder nitrating agents and lower temperatures may favor substitution at a specific position.
-
Friedel-Crafts Acylation/Alkylation: These reactions are sensitive to the electron density of the aromatic ring. The deactivating effect of the carbonyl groups can make Friedel-Crafts reactions challenging. It is often more practical to introduce the desired functional group onto a substituted aniline precursor before cyclizing to the isatin ring.
-
-
Protecting Groups: In some cases, protecting the N-H group of the isatin can alter the electronic properties of the ring and influence the regioselectivity of subsequent electrophilic substitution.
Frequently Asked Questions (FAQs)
Q1: How can I avoid the formation of O-alkylated byproducts during N-alkylation of this compound?
A1: The formation of O-alkylated byproducts is a common pitfall. To favor N-alkylation, use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or DMSO.[1] These conditions promote the formation of the N-anion, which is generally more nucleophilic than the O-anion.
Q2: My purified this compound derivative is an oil and won't crystallize. What should I do?
A2: If your product is an oil after purification, it could be due to residual solvent or impurities, or the product may simply be a low-melting solid or an oil at room temperature.
-
Ensure Purity: Confirm the purity of your product using techniques like NMR and mass spectrometry.
-
Remove Residual Solvent: Dry the oil under high vacuum for an extended period to remove any remaining solvent.
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Induce Crystallization: Try techniques such as scratching the inside of the flask with a glass rod, adding a seed crystal if available, or dissolving the oil in a minimal amount of a volatile solvent and then adding a non-solvent to precipitate the product.
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Accept as an Oil: If the product is pure and still an oil, it may be its natural state. If it is sufficiently pure, it can often be used in the next reaction step without crystallization.[1]
Q3: What are the best practices for purifying this compound derivatives?
A3: Purification strategies depend on the properties of the derivative.
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Column Chromatography: Silica gel column chromatography is a versatile method for purifying a wide range of this compound derivatives. A gradient of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or acetone) is typically used.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
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Bisulfite Adduct Formation: For purification of isatins themselves, formation of a water-soluble bisulfite adduct can be used to separate them from non-carbonyl impurities. The isatin can then be regenerated by treatment with acid or base.[6]
Q4: Can I use microwave irradiation to accelerate the functionalization of this compound?
A4: Yes, microwave-assisted synthesis can be a very effective method for accelerating reactions involving this compound, particularly N-alkylation. It often leads to significantly shorter reaction times and can improve yields compared to conventional heating.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Isatin
| Alkyl Halide | Base | Solvent | Method | Time | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | Microwave | 3 min | 95 | [1] |
| Methyl Iodide | K₂CO₃ | DMF | Conventional | 1 hr | 80 | [1] |
| Ethyl Iodide | K₂CO₃ | DMF | Microwave | 3 min | 90 | [1] |
| Ethyl Iodide | K₂CO₃ | DMF | Conventional | 1.5 hr | 78 | [1] |
| n-Butyl Bromide | K₂CO₃ | DMF | Microwave | 5 min | 83 | [1] |
| n-Butyl Bromide | K₂CO₃ | DMF | Conventional | 2 hr | 75 | [1] |
| Benzyl Chloride | K₂CO₃ | DMF | Microwave | 5 min | 96 | [1] |
| Benzyl Chloride | K₂CO₃ | DMF | Conventional | 1 hr | 82 | [1] |
Table 2: Yields of this compound Benzoylhydrazone Derivatives
| Substituent on Benzoylhydrazine | Yield (%) | Reference |
| Unsubstituted | 85 | [6] |
| 2-chloro | 82 | [6] |
| 2-bromo | 80 | [6] |
| 2,6-dichloro | 78 | [6] |
| 3-bromo | 88 | [6] |
| 3-nitro | 90 | [6] |
| 4-chloro | 86 | [6] |
| 4-nitro | 92 | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide Derivatives[6]
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To a solution of this compound (1.0 equivalent) in 50 mL of 96% ethanol, add the appropriately substituted benzoylhydrazine (1.0 equivalent).
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Add 3 drops of glacial acetic acid to the mixture.
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Heat the reaction mixture under reflux for 5 hours.
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Cool the mixture to room temperature.
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Collect the resulting solid precipitate by filtration.
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Wash the solid with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure benzoylhydrazone derivative.
Protocol 2: Microwave-Assisted N-Methylation of Isatin[1]
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In a microwave-safe vessel, combine isatin (1 mmol), potassium carbonate (1.5 mmol), and a few drops of N,N-dimethylformamide (DMF).
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Add methyl iodide (1.2 mmol).
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Seal the vessel and place it in a microwave reactor.
-
Irradiate at 300 W for 3 minutes.
-
After the reaction, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) or by recrystallization from ethanol.
Visualizations
Caption: A generalized workflow for the functionalization of this compound.
Caption: The CDK2 signaling pathway and the inhibitory action of this compound derivatives.
References
- 1. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Design and Synthesis of New this compound Derivatives as Potential CDK2 Inhibitors [mdpi.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Design and Synthesis of New this compound Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the biological activity of 5-Methylisatin derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the biological activity of 5-Methylisatin derivatives.
Section 1: Synthesis and Characterization FAQs
This section addresses common challenges encountered during the synthesis and purification of this compound derivatives.
Q1: I am experiencing low yields in my this compound synthesis using the Sandmeyer method. What are the potential causes and solutions?
A1: Low yields in the Sandmeyer isatin synthesis are a common issue. Key factors to investigate include:
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Incomplete Intermediate Formation: Ensure the initial formation of the isonitrosoacetanilide intermediate is complete by optimizing reaction time and temperature. High-purity starting materials are crucial.
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Inefficient Cyclization: The acid-catalyzed cyclization step is critical. Use a suitable concentration of strong acid, like sulfuric acid, and carefully control the temperature to prevent decomposition of the intermediate.
-
Side Reactions: The formation of byproducts such as isatin oxime can reduce the yield. Quenching the reaction by pouring the mixture onto crushed ice can help minimize this. Purification by recrystallization from glacial acetic acid is often necessary.[1]
Q2: My final product after synthesis is an oily goo instead of a solid powder. How can I induce crystallization?
A2: Obtaining an oily product is a frequent problem, often due to residual solvent or impurities.[2] Consider the following troubleshooting steps:
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Remove Residual Solvent: Ensure all high-boiling solvents like DMF are completely removed. This can be achieved by washing the ethyl acetate extract multiple times with water or brine, followed by drying over sodium sulfate and removal of the solvent under high vacuum.[2]
-
Trituration: Attempt to solidify the oil by "trituration." This involves scraping and stirring the oil with a non-solvent (a liquid in which your product is insoluble), such as hexane. This can sometimes induce precipitation of the solid product.[2]
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Re-purification: If the oil persists, it likely contains impurities that inhibit crystallization. Re-purifying the compound using column chromatography may be necessary.
-
Check Product Properties: It is also possible that the synthesized derivative is inherently an oil or has a very low melting point at room temperature.[2]
Q3: What are the characteristic spectroscopic signatures I should look for to confirm the successful synthesis of a this compound Schiff base derivative?
A3: To confirm the structure of your synthesized this compound derivatives, you should rely on a combination of spectroscopic methods:
-
¹H NMR: Look for the disappearance of the NH proton of the isatin ring (if N-substituted) and the appearance of new signals corresponding to the protons of the introduced moiety (e.g., aromatic protons from a benzoylhydrazide).
-
¹³C NMR: Confirm the presence of the characteristic carbonyl carbons of the isatin core and the imine carbon (C=N) of the Schiff base.
-
IR Spectroscopy: A key confirmation is the appearance of a characteristic absorption band for the C=N (imine) bond.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition of the final product.[3][4][5]
Section 2: Enhancing Biological Activity
This section focuses on strategies and common questions related to improving the efficacy of this compound derivatives in biological assays.
Structure-Activity Relationship (SAR) Insights
Q4: Which positions on the this compound scaffold are most favorable for modification to enhance biological activity?
A4: The this compound scaffold offers several positions for chemical modification (N-1, C-3, and the aromatic ring).[6] Structure-activity relationship (SAR) studies suggest:
-
C-3 Position: The C-3 carbonyl group is highly reactive and is the most common site for modification, typically through condensation reactions to form Schiff bases (hydrazones, thiosemicarbazones, etc.).[7][8] These modifications are crucial for interacting with biological targets.
-
N-1 Position: Substitution at the N-1 position (e.g., N-alkylation or N-benzylation) can significantly influence the compound's lipophilicity and physicochemical properties, which can be pivotal for its biological activity.[6][7]
-
Aromatic Ring (C-5, C-7): While the core topic is this compound, further substitutions on the benzene ring can modulate activity. For instance, incorporating halogen atoms at the C-5 or C-7 positions has been shown to improve the anticancer activity of isatin derivatives.[9][10]
Caption: Key modification sites on the this compound scaffold to enhance biological activity.
Q5: My this compound derivative shows poor solubility in aqueous media for biological assays. What can I do?
A5: Poor aqueous solubility is a common hurdle. Strategies to improve it include:
-
Pro-drug approach: Introduce ionizable groups (e.g., amino groups) or moieties that improve water solubility, such as morpholino groups.[11][12]
-
Formulation: Use co-solvents like DMSO, but be mindful of the final concentration in the assay, as DMSO can have its own biological effects.
-
Structural Modification: Synthesize analogs with more polar functional groups. For example, incorporating piperazine or other hydrophilic rings can improve solubility.[6] Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis during the design phase can predict solubility and guide synthesis.[13][14]
Quantitative Data on Biological Activity
The biological activity of this compound derivatives is highly dependent on the specific substitutions made to the core structure. The tables below summarize inhibitory concentration (IC₅₀) and minimum inhibitory concentration (MIC) values from various studies.
Table 1: Anticancer Activity of this compound Derivatives
| Derivative Type | Target Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Source |
| Dihydroartemisinin-5-methylisatin hybrid (7a) | MCF-7 (Breast Cancer) | 15.3 - 20.1 | Adriamycin | 18.9 | [5][] |
| Dihydroartemisinin-5-methylisatin hybrid (7a) | MCF-7/ADR (Resistant) | 15.3 - 20.1 | Adriamycin | >100 | [5][] |
| Isatin-indole hybrid (32) | MCF-7 (Breast Cancer) | 0.39 | Staurosporine | 6.81 | [16] |
| Isatin-indole hybrid (36) | HCT-116 (Colon Cancer) | 2.6 | - | - | [16] |
| Isatin-indole hybrid (36) | MDA-MB-231 (Breast Cancer) | 4.7 | - | - | [16] |
| 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Various Cancer Lines | 4 - 13 | - | - | [9] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Derivative Type | Microbial Strain | MIC (µg/mL) | Standard Drug | Source |
| This compound thiocarbohydrazone (Cmpd 2) | Enterococcus faecalis | 64 | - | [3][4] |
| Schiff base of 5-substituted isatin (Cmpd 2d) | Pseudomonas aeruginosa | 6.25 | - | [7] |
| Schiff base of 5-substituted isatin (Cmpd 3b) | Pseudomonas aeruginosa | 6.25 | - | [7] |
Section 3: Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments cited in the literature.
General Synthesis Protocol for this compound-Based Hydrazones
This protocol describes a common method for synthesizing Schiff bases from this compound, which are frequently evaluated for biological activity.[13]
Materials:
-
This compound
-
Substituted benzoylhydrazine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolution: Dissolve this compound and a molar equivalent of the desired substituted benzoylhydrazine in absolute ethanol in a round-bottom flask.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Heat the mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation & Filtration: Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution.
-
Washing: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and catalyst.
-
Drying: Dry the purified product in a vacuum oven.
-
Characterization: Confirm the structure of the synthesized compound using NMR, IR, and mass spectrometry.
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Caption: General workflow for the synthesis of this compound hydrazone derivatives.
Protocol for In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of potential anticancer drugs.[5]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Normal cell line for cytotoxicity comparison (e.g., MCF-10A)
-
Culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well microtiter plates
-
Spectrophotometer (microplate reader)
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (DMSO) and a positive control (e.g., Adriamycin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Section 4: Signaling Pathways
Q6: What is a common mechanism of action for anticancer this compound derivatives?
A6: A promising therapeutic strategy for cancer involves targeting cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[13][14] Many this compound derivatives are designed as CDK2 inhibitors. By binding to the active site of CDK2, these compounds can prevent the phosphorylation of its substrates, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[9][13][17] The binding is often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the kinase's active site.[14]
// Nodes "G1_Phase" [label="G1 Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; "CyclinE_CDK2" [label="Cyclin E / CDK2\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; "S_Phase" [label="S Phase\n(DNA Replication)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cancer_Proliferation" [label="Uncontrolled Cell\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "5_Methylisatin" [label="this compound\nDerivative\n(CDK2 Inhibitor)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inhibition" [label="Inhibition", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Arrest" [label="Cell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges "G1_Phase" -> "CyclinE_CDK2" [label=" activates"]; "CyclinE_CDK2" -> "S_Phase" [label=" promotes transition"]; "S_Phase" -> "Cancer_Proliferation"; "5_Methylisatin" -> "Inhibition"; "Inhibition" -> "CyclinE_CDK2" [arrowhead=tee, color="#EA4335", style=bold]; "CyclinE_CDK2" -> "Arrest" [style=dashed, color="#EA4335"]; "Arrest" -> "Apoptosis" [style=dashed, color="#EA4335"]; }
Caption: Inhibition of the CDK2 pathway by this compound derivatives to induce cell cycle arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. New this compound including thiocarbohydrazones: preparation, structure elucidation and antimicrobial activity | AVESİS [avesis.omu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. The Anti-Breast Cancer Activity of Dihydroartemisinin-5-methylisatin Hybrids Tethered via Different Carbon Spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial activity of Schiff bases of 5-substituted isatins [html.rhhz.net]
- 8. biomedres.us [biomedres.us]
- 9. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of New this compound Derivatives as Potential CDK2 Inhibitors [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 16. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 5-Methylisatin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Methylisatin, particularly when scaling up for preclinical studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the widely used Sandmeyer synthesis method.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude this compound | Incomplete formation of the isonitrosoaceto-p-toluidide intermediate. | - Ensure high purity of p-toluidine. - Use a slight excess of hydroxylamine hydrochloride. - Confirm complete dissolution of p-toluidine in hydrochloric acid before proceeding.[1] - Optimize reaction time and temperature during the initial condensation step. |
| Incomplete cyclization of the isonitrosoaceto-p-toluidide. | - Ensure the isonitrosoaceto-p-toluidide intermediate is thoroughly dried before adding to sulfuric acid.[1] - Maintain the reaction temperature strictly between 60-70°C during the addition to sulfuric acid and then at 80°C to complete the reaction.[1] - For larger scale reactions, ensure efficient stirring to prevent localized overheating.[1] | |
| Sulfonation of the aromatic ring as a side reaction. | - Use the minimum effective concentration of sulfuric acid for cyclization. - Avoid excessively high temperatures during the cyclization step.[1][2] | |
| Poor solubility of intermediates in the reaction medium. | - For anilines with higher lipophilicity, consider using methanesulfonic acid as the cyclization medium instead of sulfuric acid to improve solubility.[3] | |
| Formation of a Dark, Tarry Product | Decomposition of starting materials or intermediates at high temperatures. | - Ensure the reaction temperature does not exceed 80°C during the cyclization step.[1] - If p-toluidine is not fully dissolved before the reaction, it can lead to tar formation.[1] |
| Difficulty in Product Purification | Presence of unreacted starting materials or side products. | - Follow the recommended purification procedure involving dissolution in sodium hydroxide and selective precipitation of impurities by partial neutralization with hydrochloric acid.[1] - Recrystallization from glacial acetic acid is an effective final purification step.[1] |
| Inconsistent Melting Point of Final Product | Impurities present in the final product. | - Repeat the purification process, ensuring careful pH adjustment during the precipitation of impurities. - Ensure the recrystallization solvent is pure and the cooling process is gradual to allow for proper crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The Sandmeyer isatin synthesis is a widely used and scalable two-step method. It involves the reaction of p-toluidine with chloral hydrate and hydroxylamine to form an isonitrosoaceto-p-toluidide intermediate, which is then cyclized using a strong acid, typically sulfuric acid, to yield this compound.[1][3]
Q2: I am observing a lower than expected yield. What are the critical parameters to control in the Sandmeyer synthesis?
A2: Low yields can result from several factors. Key parameters to control include:
-
Purity of Reagents: Using high-purity starting materials, especially p-toluidine, is crucial.[1]
-
Reaction Temperature: Precise temperature control during the acid-catalyzed cyclization is critical to prevent side reactions like sulfonation and decomposition.[1][2]
-
Drying of Intermediate: The isonitrosoaceto-p-toluidide intermediate should be thoroughly dried before the cyclization step.[1]
Q3: How can I effectively purify crude this compound on a larger scale?
A3: A common and effective purification method involves dissolving the crude product in an aqueous sodium hydroxide solution. Impurities can then be precipitated by carefully adding dilute hydrochloric acid until a slight precipitate forms, which is then filtered off. The this compound is subsequently precipitated from the filtrate by further acidification.[1] Recrystallization from glacial acetic acid can be used for final purification to obtain a product with a sharp melting point.[1]
Q4: Are there alternative synthesis methods if the Sandmeyer synthesis proves problematic?
A4: Yes, other methods like the Stolle and Gassman syntheses exist for isatin derivatives.[2] However, for scaling up this compound synthesis, the Sandmeyer method is generally well-established. If issues like poor solubility of a substituted aniline arise, modifications such as using methanesulfonic acid for cyclization can be explored.[3]
Q5: What are the expected yields for the synthesis of this compound using the Sandmeyer method?
A5: The literature reports yields for the two main steps. The formation of isonitrosoaceto-p-toluidide from p-toluidine can yield between 83-86%. The subsequent cyclization to crude this compound can yield between 90-94%.[1]
Experimental Protocols
Detailed Methodology for Sandmeyer Synthesis of this compound
This protocol is adapted from established literature procedures and is suitable for scaling up.[1]
Part A: Synthesis of Isonitrosoaceto-p-toluidide
-
In a suitably sized reaction vessel, dissolve chloral hydrate (1.1 equivalents) and sodium sulfate (large excess) in water.
-
In a separate container, prepare a solution of p-toluidine (1 equivalent) in water with the addition of concentrated hydrochloric acid (1.05 equivalents) to ensure complete dissolution.
-
Add the p-toluidine hydrochloride solution to the reaction vessel.
-
Add a solution of hydroxylamine hydrochloride (3 equivalents) in water to the reaction mixture.
-
Heat the mixture to a vigorous boil for approximately 1-2 minutes.
-
Cool the reaction mixture in an ice bath to crystallize the product.
-
Filter the precipitated isonitrosoaceto-p-toluidide and wash it with cold water.
-
Dry the product thoroughly in a vacuum oven.
Part B: Synthesis of this compound (Cyclization)
-
In a clean, dry reaction vessel equipped with a mechanical stirrer and a cooling system, carefully warm concentrated sulfuric acid to 50°C.
-
Slowly add the dried isonitrosoaceto-p-toluidide from Part A to the sulfuric acid, maintaining the temperature between 60°C and 70°C. External cooling may be necessary to control the exothermic reaction.
-
After the addition is complete, heat the mixture to 80°C for approximately 10 minutes to ensure the reaction goes to completion.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Filter the precipitated crude this compound and wash it with cold water until the washings are neutral.
Part C: Purification of this compound
-
Suspend the crude this compound in hot water.
-
Add a concentrated solution of sodium hydroxide with stirring until the solid completely dissolves.
-
Slowly add dilute hydrochloric acid until a slight, persistent precipitate forms.
-
Filter off this precipitate (impurities).
-
To the filtrate, add more hydrochloric acid until the solution is acidic, leading to the precipitation of this compound.
-
Filter the purified this compound, wash with cold water, and dry.
-
For higher purity, recrystallize the product from glacial acetic acid.
Quantitative Data Summary
| Parameter | Isonitrosoaceto-p-toluidide | Crude this compound | Purified this compound | Reference |
| Yield | 83-86% | 90-94% | - | [1] |
| Melting Point | 162°C | 179-183°C | 187°C | [1] |
| Appearance | - | - | Yellow to orange crystalline solid | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for the Sandmeyer synthesis of this compound.
Caption: Inhibition of CDK2 by this compound derivatives blocks cell cycle progression.
References
Validation & Comparative
5-Methylisatin vs. 5-Nitroisatin: A Comparative Guide for Drug Discovery
In the landscape of pharmacophore development, isatin (1H-indole-2,3-dione) stands out as a privileged scaffold, lending its versatile structure to a multitude of therapeutic agents. The biological activity of isatin derivatives can be significantly modulated by substitutions on the aromatic ring. This guide provides a detailed, data-driven comparison of two key C5-substituted isatin analogs: 5-Methylisatin and 5-Nitroisatin. This objective analysis is intended for researchers, scientists, and drug development professionals to inform strategic decisions in medicinal chemistry.
Core Structural Differences
The fundamental difference between the two pharmacophores lies in the nature of the substituent at the 5-position of the isatin ring. This compound features an electron-donating methyl group (-CH₃), while 5-Nitroisatin possesses a strong electron-withdrawing nitro group (-NO₂). This electronic disparity significantly influences the physicochemical properties and, consequently, the pharmacological activities of the molecules and their derivatives.
Comparative Biological Activities
While direct comparative studies on the parent molecules are limited, a substantial body of research on their derivatives provides valuable insights into their potential as pharmacophores. The following sections summarize the available data on their anticancer and antimicrobial activities.
Anticancer Activity
Both this compound and 5-Nitroisatin derivatives have demonstrated promising anticancer activities, primarily through the inhibition of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.
A comparative study on CDK2 inhibitors suggested that derivatives of this compound exhibit biological activity that is "very similar" to their 5-Nitroisatin counterparts.[1] However, the same study noted that the binding affinity of this compound derivatives to the CDK2 active site is "slightly weaker" than the most potent 5-nitroisatin derivatives.[1] This is attributed to the fact that the nitro group can engage in additional hydrogen bonding interactions within the enzyme's active site, which the methyl group cannot.[1]
Another study on 5-substituted isatins revealed that nitration at the C5 position (5-Nitroisatin) enhanced anticancer activity by a factor of four compared to the unsubstituted isatin. In contrast, the introduction of a methoxy group, which is also electron-donating like a methyl group, resulted in only a mild improvement in cytotoxicity.
The following table summarizes the IC₅₀ values of various derivatives of this compound and 5-Nitroisatin against different cancer cell lines.
| Compound Type | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Multiple | 4 - 13 | [2] |
| This compound | Isatin-indole hybrid 32 | Multiple | 9.4 - 10.7 | |
| This compound | Triazole–isatin hybrid 56 | MCF7 (Breast) | 5.361 | |
| This compound | Triazole–isatin hybrid 56 | HCT116 (Colon) | 12.50 | |
| 5-Nitroisatin | 1,2,4-triazine-3-thione derivative (Compound 9) | MCF-7 (Breast) | Not specified, but strongest activity at 24h | [3] |
| 5-Nitroisatin | 1,2,4- triazine-3-ol derivative (Compound 7) | MCF-7 (Breast) | Good activity at 48h | [3] |
| 5-Nitroisatin | Isatin-pyrrole derivative (N-methyl-5-nitroisatin-pyrrole) | HepG2 (Liver) | 0.47 | [4] |
| 5-Nitroisatin | N(4)1-(2-Pyridyl)piperazinyl 5-Nitroisatin Thiosemicarbazone-Cu(II) complex | MDA-MB-231 (Breast) | 0.85 | [5] |
Antimicrobial Activity
Derivatives of both this compound and 5-Nitroisatin have been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The nature of the substituent at the C5 position plays a crucial role in determining the spectrum and potency of antimicrobial action.
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative derivatives.
| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | Isatin-thiocarbohydrazone derivative 2 | Enterococcus faecalis | 64 | [6] |
| 5-Nitroisatin | Isatin-1,2,4-triazole hybrid 5g | Staphylococcus aureus | 8 | [6] |
| 5-Nitroisatin | Isatin-1,2,4-triazole hybrid 5g | Bacillus subtilis | 16 | [6] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of anticancer action for many isatin derivatives, including those of this compound and 5-Nitroisatin, involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial enzyme that, in complex with Cyclin E or Cyclin A, drives the cell cycle from the G1 to the S phase, initiating DNA replication. By competitively binding to the ATP-binding pocket of CDK2, these isatin derivatives prevent the phosphorylation of its substrates, leading to cell cycle arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of this compound and 5-Nitroisatin derivatives.
Synthesis of 5-Substituted Isatin Derivatives
A general and straightforward method for synthesizing Schiff base derivatives of 5-substituted isatins involves the condensation reaction with various amines or hydrazides.
Procedure:
-
Equimolar amounts of the 5-substituted isatin (e.g., this compound or 5-Nitroisatin) and a substituted benzoylhydrazine are added to 96% ethanol.[7]
-
A catalytic amount of glacial acetic acid (e.g., 3 drops) is added to the mixture.[7]
-
The reaction mixture is heated under reflux for a specified period, typically 5 hours.[7]
-
After reflux, the mixture is allowed to cool to room temperature, leading to the precipitation of the product.[7]
-
The solid product is collected by filtration.[7]
-
The collected solid is washed with cold ethanol to remove impurities.[7]
-
The crude product is then purified by recrystallization from ethanol to yield the final pure compound.[7]
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[6]
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours.[6]
-
Treatment: The cells are then treated with various concentrations of the isatin derivative and a vehicle control.[6]
-
MTT Addition: After the treatment period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.[6]
-
Incubation: The plate is incubated for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[6]
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The plate is left at room temperature in the dark for 2 hours, and the absorbance is then measured at 570 nm using a microplate reader.[6]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.[8]
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the isatin derivative is prepared in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) directly in a 96-well microtiter plate.[8]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a density equivalent to a 0.5 McFarland standard.[9]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[8]
-
Controls: A positive control well (broth and inoculum without the test compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.
Conclusion
Both this compound and 5-Nitroisatin serve as valuable pharmacophores in the design of novel therapeutic agents, particularly in the realms of anticancer and antimicrobial drug discovery. The electronic nature of the C5 substituent significantly influences their biological activity. Derivatives of 5-Nitroisatin, with its electron-withdrawing nitro group, often exhibit potent activity, which in some cases, like CDK2 inhibition, is attributed to additional hydrogen bonding capabilities. Conversely, the electron-donating methyl group of this compound also confers significant biological activity to its derivatives.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the rational design and development of next-generation isatin-based drugs. Further head-to-head comparative studies of the parent compounds are warranted to more definitively delineate their respective pharmacological advantages.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activities of isatin and its derivatives. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. 5-Nitroisatin | C8H4N2O4 | CID 4669250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Efficacy of 5-Methylisatin Derivatives: A Comparative Guide for Drug Development Professionals
An objective analysis of the therapeutic potential of 5-Methylisatin derivatives in oncology and microbiology, supported by experimental data.
Isatin and its derivatives have long been a focal point of medicinal chemistry, demonstrating a wide spectrum of biological activities. Among these, this compound derivatives have emerged as a promising class of compounds with significant potential in the development of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of various this compound derivatives, focusing on their anticancer and antimicrobial properties. The information is curated for researchers, scientists, and professionals in drug development to facilitate informed decisions and future research directions.
Anticancer Efficacy: Targeting Cyclin-Dependent Kinase 2
A significant area of investigation for this compound derivatives is their potential as anticancer agents, particularly through the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers.[1][2] The inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy.
Recent studies have focused on the design and synthesis of novel this compound derivatives with enhanced binding affinity and selectivity for CDK2.[1][2] Molecular docking and dynamic simulations have been instrumental in guiding the structural modifications of the this compound scaffold to optimize interactions with key amino acid residues in the CDK2 active site, such as GLU81 and LEU83.[1]
Below is a summary of the in silico analysis of the binding affinity of several this compound derivatives to the CDK2 active site, compared to a reference molecule.
| Derivative | Binding Affinity (kcal/mol) | Key Interactions |
| Reference Molecule | -8.5 | Hydrogen bonds, Hydrophobic interactions |
| Derivative 2f | -10.1 | Enhanced hydrogen bonding and hydrophobic interactions |
| Derivative 3f | -9.8 | Strong hydrogen bonding with key residues |
| Derivative 1 | -9.5 | Favorable hydrophobic interactions |
| Derivative 2a | -9.4 | Stable hydrogen bond formation |
| Derivative 2b | -9.3 | Good conformational stability in the active site |
Note: The data presented above is based on computational analysis and serves as a predictive measure of efficacy. Experimental validation is crucial.
Signaling Pathway of CDK2 Inhibition
The following diagram illustrates the role of CDK2 in the cell cycle and the mechanism of its inhibition by this compound derivatives.
Experimental Protocols
Molecular Docking and Simulation
The in silico analysis of this compound derivatives as potential CDK2 inhibitors typically involves the following steps:
-
Protein Preparation: The three-dimensional crystal structure of human CDK2 is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added.
-
Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Molecular Docking: Docking studies are performed using software like AutoDock or Glide. The prepared CDK2 protein is set as the receptor, and the derivatives are docked into the active site. The docking results are analyzed based on the binding energy and the interactions with key amino acid residues.
-
Molecular Dynamics Simulation: To assess the stability of the ligand-protein complex, molecular dynamics simulations are performed. The complex is solvated in a water box, and the simulation is run for a specified time (e.g., 100 ns). The stability of the complex is evaluated by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
Antimicrobial Efficacy
This compound derivatives have also demonstrated promising activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] The mechanism of antimicrobial action is believed to involve the inhibition of essential microbial enzymes or interference with microbial DNA replication.
A study on new this compound thiocarbohydrazones revealed their antimicrobial potential against various strains. The minimum inhibitory concentration (MIC) is a key metric used to quantify the efficacy of these compounds.
| Derivative | Bacillus subtilis (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) | Enterococcus faecalis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| Compound 1 | 128 | 128 | 128 | 256 | 256 |
| Compound 2 | 128 | 128 | 64 | 128 | 128 |
| Compound 3 | 256 | 256 | 128 | 256 | 512 |
| Compound 4 | 128 | 128 | 128 | 128 | 256 |
| Compound 5 | 256 | 256 | 256 | 512 | 512 |
| Ampicillin | 16 | 16 | 8 | 32 | - |
| Fluconazole | - | - | - | - | 16 |
Note: Lower MIC values indicate higher antimicrobial activity.
Particularly noteworthy is compound 2, which exhibited the best activity against Enterococcus faecalis with a MIC value of 64 µg/mL.[3][4] This enhanced activity is attributed to the presence of two electron-donating methoxy groups in its structure.[3][4]
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
References
5-Methylisatin as a CDK2 Inhibitor: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 5-Methylisatin as a potential Cyclin-Dependent Kinase 2 (CDK2) inhibitor. While direct experimental validation of this compound's inhibitory activity is not extensively available in public literature, this document summarizes the existing computational data for its derivatives and compares them with established CDK2 inhibitors. Furthermore, it provides detailed experimental protocols for key validation assays to facilitate further research in this area.
Introduction to CDK2 and Isatin-Based Inhibitors
Cyclin-Dependent Kinase 2 (CDK2) is a crucial enzyme that regulates the progression of the cell cycle, particularly the transition from the G1 to the S phase.[1] In many types of cancer, the CDK2 signaling pathway is dysregulated, leading to uncontrolled cell proliferation. This makes CDK2 an attractive target for the development of novel anticancer therapies.
Isatin and its derivatives have emerged as a promising class of compounds for CDK2 inhibition. Their core structure can be chemically modified to enhance binding affinity and selectivity for the ATP-binding pocket of CDK2, thereby blocking its kinase activity.
Performance Comparison: this compound Derivatives vs. Alternative CDK2 Inhibitors
Computational studies involving molecular docking and dynamic simulations have been conducted on a series of this compound derivatives to predict their binding affinity to the CDK2 active site.[2] The data, presented in terms of binding affinity (kcal/mol), suggests that these derivatives have the potential to be effective CDK2 inhibitors. A lower binding affinity value indicates a stronger and more stable interaction between the inhibitor and the enzyme.
For a comprehensive comparison, the computationally predicted binding affinities of this compound derivatives are presented alongside the experimentally determined IC50 values of well-established CDK2 inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. It is important to note the distinction between the computational data for the this compound derivatives and the experimental data for the alternative inhibitors.
| Compound | Binding Affinity (kcal/mol) * | CDK2/Cyclin E IC50 (nM) | CDK2/Cyclin A IC50 (nM) |
| This compound Derivative (Unsubstituted) | -9.18[2] | Not Available | Not Available |
| This compound Derivative (2a) | -9.83[2] | Not Available | Not Available |
| This compound Derivative (2b) | -10.12[2] | Not Available | Not Available |
| This compound Derivative (3b) | -10.08[2] | Not Available | Not Available |
| This compound Derivative (3h) | -10.01[2] | Not Available | Not Available |
| Reference Molecule | |||
| 3-((2,6-Dichlorobenzylidene)hydrazono)indolin-2-one | Comparable to Doxorubicin[2] | Not Available | Not Available |
| Alternative CDK2 Inhibitors (Experimental Data) | |||
| CDK2i-4 | Not Available | < 1[3] | < 1[3] |
| CDK2i-5 | Not Available | < 1[3] | < 1[3] |
| CDK2i-6 | Not Available | < 1[3] | < 1[3] |
| PF-06873600 | Not Available | 1.3[3] | 2.5[3] |
Note: Binding affinity is a computationally predicted value. A more negative value suggests a stronger binding interaction.
Experimental Protocols
To experimentally validate the potential of this compound as a CDK2 inhibitor, the following standard laboratory protocols can be employed.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK2.
Materials:
-
Recombinant human CDK2/Cyclin E or CDK2/Cyclin A complex
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., Histone H1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
Add the CDK2/Cyclin complex to the wells of a 96-well plate.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known CDK2 inhibitor).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., a line with known CDK2 dependency)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.
Western Blot Analysis
This technique is used to determine the effect of this compound on the phosphorylation of CDK2 downstream targets, such as the Retinoblastoma protein (pRb).
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb, anti-total Rb, anti-CDK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cancer cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein phosphorylation and expression levels.
Visualizations
CDK2 Signaling Pathway
Caption: Simplified CDK2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound against CDK2.
Experimental Workflow: Cell-Based Assays
Caption: General workflow for evaluating the cellular effects of this compound.
Conclusion
The available computational data suggests that this compound and its derivatives are promising candidates for CDK2 inhibition. The predicted binding affinities indicate a strong potential for these compounds to interact with and inhibit the CDK2 enzyme. However, a comprehensive validation of this compound as a CDK2 inhibitor is currently limited by the lack of publicly available experimental data, specifically in vitro kinase inhibition and cell-based proliferation assays.
The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to undertake the necessary studies to empirically determine the IC50 values of this compound and its derivatives. Such data is crucial for a direct and quantitative comparison with other CDK2 inhibitors and for advancing the development of this compound as a potential anticancer therapeutic. Future research should focus on these experimental validations to confirm the promising, yet currently theoretical, potential of this compound as a CDK2 inhibitor.
References
A Comparative Guide to the Structure-Activity Relationship of 5-Methylisatin Analogs
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, serving as a versatile scaffold in drug discovery.[1][2][3] The synthetic accessibility of the isatin core allows for modifications at various positions, leading to a diverse library of compounds with activities including anticancer, antimicrobial, and antiviral effects.[1][2][4][5] This guide focuses on analogs of 5-methylisatin, providing a comparative analysis of their structure-activity relationships (SAR) based on experimental data.
Structure-Activity Relationship (SAR) of this compound Analogs
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the isatin core. The key positions for modification are the N1, C3, and C5 positions of the indole ring.
Anticancer Activity:
The anticancer potential of isatin derivatives has been extensively studied, with many compounds demonstrating potent cytotoxicity against various cancer cell lines.[1][6][7][8] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways.[1][7]
-
Substitution at C5: The methyl group at the C5 position has been shown to be favorable for antimicrobial activity, with a decreasing order of potency observed as follows: -CH3 > -H ≈ -OCH3 > -F > -NO2.[9] In the context of anticancer activity, this compound derivatives have shown biological activity comparable to the well-studied 5-nitroisatin derivatives, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2).[10]
-
Substitution at C3: This position is a common site for modification, often through condensation reactions to form hydrazones, Schiff bases, and thiosemicarbazones.[1][7][11]
-
Isatin-Hydrazones: A series of novel isatin-hydrazones have demonstrated significant cytotoxic activity. For instance, compounds with halogen substituents at the 2,6-position of the phenyl ring attached to the hydrazone moiety were found to be the most potent against the MCF-7 breast cancer cell line.[11] Specifically, compound 4j (structure not fully detailed in the provided text) showed an IC50 value of 1.51 ± 0.09 µM against MCF-7 cells.[11]
-
-
Hybrid Molecules: The development of hybrid molecules, where the this compound scaffold is linked to other pharmacologically active moieties, is a promising strategy. Dihydroartemisinin-5-methylisatin hybrids connected by a two-carbon linker have shown profound activity against both drug-sensitive and drug-resistant breast cancer cell lines, with one representative hybrid exhibiting IC50 values in the range of 15.3-20.1 µM.[]
Antimicrobial Activity:
This compound analogs have also been investigated for their antibacterial and antifungal properties.
-
General Antimicrobial Activity: A study on a series of isatin derivatives systematically explored substitutions at the N-1, C-3, and C-5 positions for their inhibitory effects on bacterial peptidoglycan glycosyltransferase (PGT).[9] The results indicated that the C5-methyl group was optimal for antimicrobial potency against S. aureus and MRSA (MIC = 3 μg/mL) and E. coli (MIC = 12–24 μg/mL).[9]
-
Thiocarbohydrazones: Newly synthesized this compound thiocarbohydrazones have been screened for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[13] One analog with two electron-donating methoxy groups showed the best activity against E. faecalis, with a Minimum Inhibitory Concentration (MIC) value of 64 μg/mL.[13]
Antiviral Activity:
The isatin scaffold is historically significant in antiviral research, with methisazone (N-methylisatin-β-thiosemicarbazone) being one of the first synthetic antiviral drugs.[14]
-
Anti-HIV Activity: For isatin derivatives tested against HIV, the nature of the substituent at the C5 position was found to be crucial. The observed order of activity was F = CH3 > Cl.[15]
Quantitative Data Summary
The following tables summarize the biological activity of selected this compound analogs and related isatin derivatives.
Table 1: Anticancer Activity of Isatin Analogs (IC50 values in µM)
| Compound Class | Modification | Cell Line | IC50 (µM) | Reference |
| Isatin-Hydrazone | 2,6-dihalogen substitution on C-ring | MCF-7 | 1.51 ± 0.09 | [11] |
| Isatin-Hydrazone | 2,6-dihalogen substitution on C-ring | MCF-7 | 3.56 ± 0.31 | [11] |
| Isatin-Hydrazone | Halogen substitution | MCF-7 | 5.46 ± 0.71 | [11] |
| Isatin-Hydrazone | Halogen substitution | A2780 | 18.96 ± 2.52 | [11] |
| Isatin-Triazole Hybrid | - | A549 | 5.32 | [6] |
| Isatin-Triazole Hybrid | - | MCF-7 | 4.86 | [6] |
| Dihydroartemisinin-5-methylisatin Hybrid | Two-carbon linker | Breast Cancer Lines | 15.3 - 20.1 | [] |
Table 2: Antimicrobial Activity of this compound Analogs (MIC values in µg/mL)
| Compound Class | Modification | Microorganism | MIC (µg/mL) | Reference |
| N-Aliphatic Chain-5-methyl-isatin | - | S. aureus | 3 | [9] |
| N-Aliphatic Chain-5-methyl-isatin | - | MRSA | 3 | [9] |
| N-Aliphatic Chain-5-methyl-isatin | - | E. coli | 12-24 | [9] |
| This compound Thiocarbohydrazone | Two methoxy groups | E. faecalis | 64 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of this compound analogs.
General Synthesis of this compound-3-Benzoylhydrazones[10]
-
Reaction Setup: Add equimolar amounts (e.g., 0.002 mol) of this compound and a substituted benzoylhydrazine to 50 mL of 96% ethanol in a round-bottom flask.
-
Catalyst Addition: Add 3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Heat the mixture under reflux for 5 hours.
-
Isolation: Cool the reaction mixture to room temperature. The resulting solid product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash it with cold ethanol, and recrystallize from ethanol to obtain the purified product.
-
Characterization: Confirm the structure of the synthesized compounds using techniques such as NMR, IR, and elemental analysis.[10]
In Vitro Cytotoxicity Evaluation: MTT Assay[1][16]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[16]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 492 nm with a reference wavelength of 630 nm).[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing: Microdilution Method[13]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound analogs in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
Simplified Signaling Pathway: CDK2 Inhibition and Cell Cycle Arrest
Caption: Inhibition of CDK2 by this compound analogs leads to cell cycle arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. lfjsis.journals.ekb.eg [lfjsis.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. journals.irapa.org [journals.irapa.org]
- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 7. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Rational structural modification of the isatin scaffold to develop new and potent antimicrobial agents targeting bacterial peptidoglycan glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sul ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03305H [pubs.rsc.org]
A Comparative Analysis of Synthetic Routes to 5-Methylisatin
For researchers, scientists, and professionals in drug development, the efficient synthesis of isatin scaffolds is a critical starting point for the discovery of novel therapeutics. 5-Methylisatin, a key intermediate for a variety of biologically active compounds, can be prepared through several established methods. This guide provides a comparative analysis of the most common synthetic strategies, offering quantitative data, detailed experimental protocols, and visualizations to aid in methodology selection.
The synthesis of this compound is predominantly achieved through three classical name reactions: the Sandmeyer, Stolle, and Gassman syntheses. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate scope. The choice of a particular method is often dictated by the availability of starting materials, scalability, and the desired purity of the final product.
Comparative Performance of Synthesis Methods
The following table summarizes the key quantitative metrics for the Sandmeyer, Stolle, and Gassman syntheses for producing this compound. It is important to note that while specific data for the Stolle and Gassman syntheses of this compound are not widely reported, the provided data is based on general procedures for substituted isatins and offers a reasonable estimate.
| Synthesis Method | Starting Material | Key Reagents | Reaction Time (approx.) | Yield (approx.) | Purity Profile |
| Sandmeyer | p-Toluidine | Chloral hydrate, Hydroxylamine-HCl, H₂SO₄ | 10-12 hours | 90-94% (crude)[1] | Good, requires purification |
| Stolle | p-Toluidine | Oxalyl chloride, AlCl₃ | 6-8 hours | 60-80% (estimated) | Generally good |
| Gassman | p-Toluidine | t-Butyl hypochlorite, 2-(methylthio)acetaldehyde | 8-10 hours | 40-60% (estimated) | Moderate, may require significant purification |
Experimental Protocols
Sandmeyer Synthesis of this compound
This method is a widely used and well-documented procedure for the synthesis of isatins from anilines.
Step 1: Synthesis of Isonitrosoacet-p-toluidide
-
In a suitable reaction vessel, dissolve chloral hydrate (1.1 eq) in water.
-
Add crystallized sodium sulfate (10 eq) to the solution.
-
Separately, prepare a solution of p-toluidine (1 eq) in water and concentrated hydrochloric acid.
-
Add the p-toluidine solution to the reaction mixture, followed by a solution of hydroxylamine hydrochloride (2.2 eq) in water.
-
Heat the mixture to a vigorous boil for approximately 1-2 minutes.
-
Cool the reaction mixture in an ice bath to crystallize the product.
-
Filter the resulting solid, wash with cold water, and air-dry to obtain isonitrosoacet-p-toluidide.
Step 2: Cyclization to this compound
-
Warm concentrated sulfuric acid (approx. 8 parts by weight to the isonitroso compound) to 50-60 °C in a flask equipped with a mechanical stirrer.
-
Gradually add the dry isonitrosoacet-p-toluidide from the previous step, maintaining the temperature between 60-70 °C.
-
After the addition is complete, heat the mixture to 80 °C for 10 minutes.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The crude this compound will precipitate. Collect the solid by filtration, wash with cold water, and dry.
-
Purification can be achieved by recrystallization from glacial acetic acid.[1]
Stolle Synthesis of this compound (General Procedure)
The Stolle synthesis provides an alternative route, particularly useful for N-substituted isatins, but also applicable for the synthesis of isatin itself.
Step 1: Synthesis of 2-Chloro-2-oxo-N-(p-tolyl)acetamide
-
In a flask equipped with a reflux condenser and a dropping funnel, dissolve p-toluidine (1 eq) in a dry, inert solvent such as diethyl ether or dichloromethane.
-
Cool the solution in an ice bath and add oxalyl chloride (1.1 eq) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
The solvent is removed under reduced pressure to yield the crude chlorooxalylanilide intermediate.
Step 2: Cyclization to this compound
-
To the crude intermediate from the previous step, add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.2 eq) in a suitable solvent like carbon disulfide or nitrobenzene.
-
Heat the mixture under reflux for 2-4 hours.
-
Cool the reaction mixture and carefully quench with ice-water.
-
The product is then extracted with an organic solvent, and the solvent is evaporated to yield crude this compound, which can be purified by chromatography or recrystallization.[2][3][4]
Gassman Synthesis of this compound (General Procedure)
The Gassman synthesis offers a one-pot method for the preparation of indoles, which can be adapted for isatin synthesis.
-
Dissolve p-toluidine (1 eq) in a suitable solvent like dichloromethane and cool to -78 °C.
-
Add t-butyl hypochlorite (1 eq) dropwise to form the N-chloroaniline in situ.
-
In a separate flask, prepare a solution of a 2-(methylthio)acetaldehyde derivative.
-
Add the solution from step 3 to the N-chloroaniline solution at -78 °C.
-
After stirring for a short period, add a base such as triethylamine (2 eq) and allow the reaction to warm to room temperature.
-
The reaction proceeds through a[5][6]-sigmatropic rearrangement and subsequent cyclization.
-
The resulting 3-methylthio-oxindole intermediate is then oxidized (e.g., with N-chlorosuccinimide/water or other oxidizing agents) to afford this compound.[7]
Visualizing the Synthetic Pathways
The following diagrams illustrate the reaction workflows for the Sandmeyer, Stolle, and Gassman syntheses of this compound.
Caption: Workflow of the Sandmeyer synthesis for this compound.
Caption: Workflow of the Stolle synthesis for this compound.
Caption: Workflow of the Gassman synthesis for this compound.
Biological Significance and Signaling Pathway
This compound derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including their potential as anticancer agents. One of the key mechanisms of action for some this compound derivatives is the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[5][8] CDK2 is a crucial enzyme that regulates cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
The diagram below illustrates the simplified signaling pathway of CDK2 and the inhibitory action of this compound derivatives.
Caption: Inhibition of the CDK2 pathway by this compound derivatives.
Conclusion
The choice of a synthetic method for this compound depends on a variety of factors including the desired scale, available resources, and the importance of yield versus reaction simplicity. The Sandmeyer synthesis is a robust and high-yielding method, making it suitable for large-scale production, although it involves harsh acidic conditions. The Stolle synthesis offers a milder alternative, while the Gassman synthesis provides a one-pot procedure, which can be advantageous in certain research settings. Understanding the nuances of each method, as detailed in this guide, allows researchers to make an informed decision for the efficient synthesis of this important chemical intermediate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nmc.gov.in [nmc.gov.in]
- 3. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor | Semantic Scholar [semanticscholar.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. mdpi.com [mdpi.com]
Unveiling the Selectivity of 5-Methylisatin-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isatin scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of kinase inhibitors with therapeutic potential. Among these, 5-Methylisatin-based derivatives have shown particular promise, primarily as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. However, a critical aspect of drug development is understanding the selectivity of these inhibitors and their potential for off-target effects. This guide provides a comparative analysis of the cross-reactivity of isatin-based inhibitors, supported by experimental data and detailed protocols, to aid researchers in their drug discovery efforts.
Performance Comparison of Kinase Inhibitors
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the inhibitory activity of a tricyclic isatin oxime (specifically, compound '5d' from a published study) and Staurosporine against a panel of kinases. For the isatin derivative, both the percentage of inhibition at a 10 µM concentration and the dissociation constant (Kd) are provided, offering a measure of binding affinity. For Staurosporine, the half-maximal inhibitory concentration (IC50) is presented, indicating the concentration required to inhibit 50% of the kinase's activity.
| Kinase Target | Tricyclic Isatin Oxime (Compound 5d) | Staurosporine |
| % Inhibition @ 10 µM [1][2][3] | Kd (µM) [1] | |
| DAPK1 | 96.3% | 0.29 |
| DAPK2 | 98.9% | 0.20 |
| DAPK3 | 99.1% | 0.091 |
| DYRK1A | 99.6% | 0.022 |
| DYRK1B | 99.5% | 0.023 |
| Haspin | 99.1% | 0.11 |
| HIPK1 | 98.2% | 0.16 |
| HIPK2 | 97.4% | 0.29 |
| HIPK3 | 97.8% | 0.26 |
| IRAK1 | 96.9% | 0.25 |
| NEK10 | 96.2% | 0.41 |
| PIM1 | 99.4% | 0.038 |
Note: The absence of data for Staurosporine against several kinases in this specific panel highlights the variability in kinase panels used across different studies.
Experimental Protocols
The determination of kinase inhibitor cross-reactivity relies on robust and reproducible experimental methods. Below are detailed protocols for two common assays used to generate the type of data presented above.
In Vitro Kinase Inhibition Assay (Radiometric)
This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]ATP (radiolabeled) and unlabeled ATP
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter plate, which binds the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity on the filter plate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Competition Binding Assay (e.g., KINOMEscan™)
This method assesses the ability of a test compound to displace a known, immobilized ligand from the active site of a large number of kinases.
Materials:
-
A library of DNA-tagged recombinant kinases
-
An immobilized broad-spectrum kinase inhibitor (the "bait")
-
Test compounds
-
Reagents for quantitative PCR (qPCR)
Procedure:
-
Incubation: A library of DNA-tagged kinases is incubated with the immobilized bait ligand in the presence of the test compound at a fixed concentration.
-
Equilibration: The mixture is allowed to reach equilibrium.
-
Washing: Unbound kinases are washed away.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of its corresponding DNA tag using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the amount bound in a control (DMSO) reaction. A reduction in the amount of bound kinase indicates that the test compound has displaced the bait, and the percentage of inhibition is calculated. The dissociation constant (Kd) can be determined from dose-response curves.
Visualizing the Science
To further aid in the understanding of the experimental processes and the biological context of these inhibitors, the following diagrams are provided.
References
Benchmarking 5-Methylisatin Against Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer potential of 5-Methylisatin derivatives against established chemotherapeutic agents, Doxorubicin and Cisplatin. While direct, comprehensive in vitro studies on the parent this compound compound are limited in the public domain, a growing body of research on its derivatives showcases significant cytotoxic activity against various cancer cell lines. This document summarizes the available experimental data, details the methodologies for key assays, and visualizes experimental workflows and proposed mechanisms of action.
Data Presentation: Comparative Cytotoxicity
The in vitro efficacy of a potential anticancer compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the IC50 values for several this compound derivatives against common cancer cell lines, juxtaposed with the values for the standard chemotherapeutic drugs, Doxorubicin and Cisplatin. It is important to note that IC50 values can vary significantly between studies due to differing experimental conditions such as cell density and incubation time[1].
| Compound | Cell Line | IC50 Value (µM) | Incubation Time |
| This compound Derivatives | |||
| Isatin-Indole Hybrid | MCF-7 (Breast) | 0.39 | Not Specified |
| Derivative 133 | MCF-7 (Breast) | 4.86 | Not Specified |
| Isatin-Indole Hybrid | A549 (Lung) | 7.3 | Not Specified |
| Derivative 133 | A549 (Lung) | 5.32 | Not Specified |
| Symmetrical bis-Schiff base | HeLa (Cervical) | 4-13 | Not Specified |
| Doxorubicin | |||
| MCF-7 (Breast) | ~2.5 | 24h | |
| A549 (Lung) | ~0.23 | 72h | |
| HeLa (Cervical) | ~2.9 | 24h | |
| Cisplatin | |||
| MCF-7 (Breast) | ~1.0 | 48h[2] | |
| A549 (Lung) | ~15.1 | Not Specified[3] | |
| HeLa (Cervical) | ~22.4 | 24h[4] |
Experimental Protocols
The data presented above is typically generated using a series of standardized in vitro assays to determine cell viability, apoptosis, and cell cycle distribution.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2)[5].
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound derivatives, Doxorubicin, Cisplatin) and a vehicle control (e.g., DMSO)[6].
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours[7].
-
MTT Addition: Following incubation, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals[8].
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals[6].
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm[8].
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are cultured and treated with the test compounds at their respective IC50 concentrations for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and then centrifuged[9][10].
-
Resuspension: The cell pellet is resuspended in 1X Annexin V Binding Buffer[9][11].
-
Staining: Fluorochrome-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension[9]. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark[9][11].
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the quantification of different cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis
This method uses propidium iodide staining to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed by adding them dropwise to ice-cold 70% ethanol while vortexing, which permeabilizes the cell membrane. The cells are then incubated at 4°C for at least 30 minutes[12][13].
-
Washing: The fixed cells are washed with PBS to remove the ethanol.
-
RNase Treatment: The cells are treated with RNase A to ensure that only DNA is stained by the propidium iodide[13][14].
-
PI Staining: A propidium iodide staining solution is added to the cells[12].
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Mandatory Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: General workflow for in vitro comparison of anticancer compounds.
Proposed Apoptotic Signaling Pathway for Isatin Derivatives
Caption: Proposed intrinsic apoptosis pathway induced by isatin derivatives.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. ucl.ac.uk [ucl.ac.uk]
In Vivo Therapeutic Efficacy of Isatin Derivatives: A Comparative Analysis of SCH 16 vs. Ribavirin for Japanese Encephalitis Virus
Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral properties.[1] Historically, the N-methylisatin-β-thiosemicarbazone derivative, Methisazone, was among the first synthetic antiviral agents to be used clinically.[2] Building on this foundation, modern derivatives have been developed and tested for efficacy against various viral pathogens.
This guide provides an in vivo comparison of a potent 5-Methylisatin derivative, SCH 16 , against Ribavirin , a broad-spectrum antiviral agent, in the context of Japanese Encephalitis Virus (JEV) infection. JEV is a mosquito-borne flavivirus that can cause severe neurological disease in humans.[3] The absence of specific, effective therapeutics for JEV makes the evaluation of novel antiviral compounds like SCH 16 a critical area of research.[4]
Mechanism of Action: Isatin-Thiosemicarbazone Derivatives
The antiviral action of isatin-β-thiosemicarbazone derivatives, the class to which SCH 16 belongs, is primarily attributed to the inhibition of viral protein synthesis.[1][5] These compounds are thought to interfere with the translation of viral RNA, preventing the formation of essential structural proteins and enzymes required for viral replication and assembly. This disruption ultimately halts the propagation of the virus within the host.
Caption: Proposed mechanism of SCH 16 against JEV replication.
Comparative In Vivo Efficacy
The therapeutic potential of an antiviral agent is critically assessed in preclinical animal models. The following table summarizes the quantitative data from in vivo studies of SCH 16 and Ribavirin in mouse models of JEV infection.
| Parameter | SCH 16 (Isatin Derivative) | Ribavirin (Nucleoside Analog) |
| Virus | Japanese Encephalitis Virus (JEV) | Japanese Encephalitis Virus (JEV) |
| Animal Model | Swiss Albino Mice | C57BL/6 Mice |
| Virus Challenge Dose | 50 LD₅₀ (Lethal Dose, 50%) | 1 x 10⁷ PFU (Plaque-Forming Units) |
| Administration Route | Intraperitoneal (IP) | Intraperitoneal (IP) |
| Dosage Regimen | 100 mg/kg/day for 5 days | 30 mg/kg/day for 7 days |
| Survival Rate | 100% [6][7][8] | ~0-20% (Variable efficacy reported)[9] |
| Clinical Outcome | Complete inhibition of JEV replication.[6][7] | In a human clinical trial for JEV, oral Ribavirin showed no significant reduction in mortality.[10] Animal model data suggests limited efficacy.[9] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the validation and reproducibility of in vivo studies. Below is the methodology employed for testing the efficacy of SCH 16 against JEV.
1. Animal Model:
-
Species: Swiss albino mice.
-
Age/Weight: 3-4 weeks old.
-
Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of 72 hours prior to the experiment.
2. Virus and Infection:
-
Virus Strain: A neurovirulent strain of Japanese Encephalitis Virus.
-
Infection Route: Intraperitoneal (IP) injection.[11]
-
Challenge Dose: A dose equivalent to 50 times the LD₅₀ is administered to establish a lethal infection model.
3. Drug Administration:
-
Test Compound: SCH 16, an N-methylisatin-β-thiosemicarbazone derivative.
-
Control Groups: A placebo (vehicle) control group and a positive control group (e.g., Ribavirin) are included.
-
Formulation: The compound is prepared in a suitable vehicle for IP injection.
-
Dosage and Schedule: Treatment is initiated post-infection. For SCH 16, a dose of 100 mg/kg is administered daily for 5 consecutive days.
4. Monitoring and Endpoints:
-
Observation: Mice are monitored daily for clinical signs of disease (e.g., limb paralysis, restricted movement, piloerection, body stiffening) and mortality for a period of 21 days.[11]
-
Primary Endpoint: Survival rate over the 21-day observation period.
-
Secondary Endpoints (Optional): Viral load in brain and spleen tissues can be quantified using plaque assays or qRT-PCR to measure the extent of viral replication.[11]
Caption: Workflow for in vivo antiviral efficacy testing against JEV.
Discussion and Conclusion
The in vivo experimental data demonstrates a significant therapeutic advantage for the this compound derivative, SCH 16, over Ribavirin in the context of a lethal JEV infection model. SCH 16 provided 100% protection, completely preventing mortality in mice challenged with a high viral dose.[6][8] In contrast, Ribavirin's efficacy against JEV is questionable, with a clinical trial failing to show a benefit in human patients and animal studies indicating poor protection.[9][10]
The potent activity of SCH 16 highlights the therapeutic potential of the isatin-thiosemicarbazone scaffold. Its ability to inhibit viral protein translation presents a clear mechanism for its robust in vivo effects.[5] These findings warrant further preclinical development of SCH 16 and related isatin derivatives as potential specific treatments for Japanese Encephalitis, addressing a significant unmet medical need. Further studies should focus on pharmacokinetics, safety pharmacology, and efficacy against other flaviviruses.
References
- 1. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and characterization of an animal model of Japanese encephalitis virus infection in adolescent C57BL/6 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-methylisatin-beta-thiosemicarbazone derivative (SCH 16) is an inhibitor of Japanese encephalitis virus infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-methylisatin-beta-thiosemicarbazone derivative (SCH 16) is an inhibitor of Japanese encephalitis virus infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
A Head-to-Head Comparison of 5-Methylisatin and Isatin: A Bioactivity Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 5-Methylisatin and its parent compound, Isatin. This document summarizes available quantitative data, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows.
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities. Its derivatives have been extensively explored for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. Among these, this compound, which features a methyl group at the 5-position of the isatin core, has shown promising bioactivity. This guide aims to provide a head-to-head comparison of the bioactivity of this compound and Isatin, drawing upon available experimental data.
It is important to note that a direct comparison of bioactivity under identical experimental conditions is not always available in the existing literature. Therefore, the data presented herein has been compiled from various studies, and any comparisons should be interpreted with consideration for potential variations in experimental protocols.
Comparative Analysis of Biological Activity
The following sections summarize the known anticancer, antimicrobial, antiviral, and anti-inflammatory activities of this compound and Isatin.
Anticancer Activity
Both Isatin and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][2]
Table 1: Anticancer Activity of this compound and Isatin Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin | U937 (human histiocytic lymphoma) | >500 | [2] |
| 5-Nitroisatin | U937 (human histiocytic lymphoma) | 125 | [2] |
| 5-Methoxyisatin | U937 (human histiocytic lymphoma) | 355 | [2] |
| N-propylindole–this compound hybrid 8a | Full-panel (NCI-60) | GI50 (MG-MID) = 3.10 | [3] |
| bis-(indoline-2,3-dione) derivative 29 | MCF-7 (breast cancer) | 0.0028 | [4] |
| Biphenylurea-indolinone derivative 27 | MCF-7 (breast cancer) | 1.04 | [4] |
Note: IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro. GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% reduction in cell growth.
Antimicrobial Activity
Isatin and its derivatives have been shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[5][6][7][8] The mechanism of their antimicrobial action is believed to involve the inhibition of essential bacterial enzymes and disruption of the cell wall.[5]
Table 2: Antimicrobial Activity of this compound and Isatin Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Isatin Schiff base derivative 3c | Staphylococcus aureus | 16 | [5] |
| Isatin Schiff base derivative 3c | Escherichia coli | 1 | [5] |
| Chromium(III) and Cobalt(II) complexes of triazole ligands | Candida tropicalis | MIC50: 7.8 - 15.6 | [9] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Antiviral Activity
The antiviral potential of isatin derivatives has been recognized since the clinical use of Methisazone (N-methylisatin-β-thiosemicarbazone) as a prophylactic agent against smallpox.[10] Subsequent research has demonstrated the activity of isatin derivatives against a range of viruses, including HIV, HCV, and SARS-CoV.[10][11] The proposed mechanisms of antiviral action include inhibition of viral enzymes and interference with viral replication processes.[11]
Table 3: Antiviral Activity of this compound and Isatin Derivatives
| Compound/Derivative | Virus | EC50 (µM) | Cell Line | Reference |
| N-methylisatin-β4′:4′-diethylthiosemicarbazone | HIV | 0.34 | [11] | |
| Isatin-thiosemicarbazone derivative 7 | HIV | 2.9 | [11] | |
| Norfloxacin-isatin Mannich base 1a | HIV-1 | 11.3 (µg/mL) | [11] | |
| Isatin-triazole hybrid 17b | HIV-1 | 0.0742 | CEM | [11] |
| Isatin lead molecule (5CI-IS-AC) | HCV | >50 (µg/mL) | Huh 5-2 | [10] |
| Isatin derivative SPIII-5F | HCV | - | Huh 5-2 | [10] |
Note: EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response.
Anti-inflammatory Activity
Isatin and its derivatives have demonstrated significant anti-inflammatory properties in various in vivo models.[12][13][14][15] Their mechanism of action is thought to involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory signaling pathways such as NF-κB.[12][13][16]
Table 4: Anti-inflammatory Activity of this compound and Isatin Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| Isatinimino analogues | Carrageenan-induced paw edema | Inhibition of COX-2, iNOS, and NF-κB | [16] |
| Isatin–chalcone hybrid 4b | LPS-activated microglia | IC50 = 1.6 µM (anti-neuroinflammatory) | [16] |
| 5-Cl and 5-Br isatin derivatives | Carrageenan-induced paw edema | Significant edema reduction | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds (this compound, Isatin, or their derivatives) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to antimicrobials.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compounds onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Visualizations
Signaling Pathways in Anticancer Activity of Isatin Derivatives
Isatin and its derivatives exert their anticancer effects through the modulation of various signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Anticancer mechanisms of Isatin derivatives.
Experimental Workflow for Antimicrobial Susceptibility Testing
The process of determining the antimicrobial susceptibility of a compound involves a standardized workflow to ensure reliable and reproducible results.
Caption: Kirby-Bauer disk diffusion workflow.
Logical Relationship in Anti-inflammatory Action
The anti-inflammatory effects of isatin derivatives are mediated through the inhibition of key inflammatory pathways.
Caption: Anti-inflammatory mechanism of Isatin.
References
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Isatin Conjugates as Antibacterial Agents: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pkheartjournal.com [pkheartjournal.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Methylisatin: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling 5-Methylisatin must adhere to stringent disposal protocols to ensure safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound waste, aligning with standard laboratory safety practices and regulatory requirements.
I. Immediate Safety and Handling of this compound Waste
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
II. Characterization and Segregation of Waste
Proper disposal begins with accurate waste characterization. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[1]
Step 1: Waste Identification
-
Identify the waste stream containing this compound. This can include pure, unused this compound, contaminated labware (e.g., filter paper, weighing boats), or solutions containing the compound.
Step 2: Segregation
-
Segregate this compound waste from other laboratory waste at the point of generation.
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[1][2]
III. Step-by-Step Disposal Procedures
The following procedures provide a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
For Solid this compound Waste:
-
Collection: Carefully sweep up or vacuum solid this compound, avoiding dust formation.[1]
-
Packaging: Place the collected solid waste into a clearly labeled, sealed, and appropriate waste container. The container should be compatible with the chemical properties of this compound.
-
Labeling: Label the container as "Hazardous Waste" and clearly indicate the contents, including "this compound" and any other components.
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
For Contaminated Labware:
-
Decontamination: Whenever possible, decontaminate reusable labware by rinsing with a suitable solvent (e.g., methanol, in which this compound is soluble[3]). The resulting rinse solution must be collected and disposed of as hazardous waste.
-
Disposal of Single-Use Items: Dispose of single-use contaminated items (e.g., gloves, wipes) in a designated solid hazardous waste container.
For this compound Solutions:
-
Collection: Collect all aqueous and organic solutions containing this compound in a designated, sealed, and labeled hazardous waste container.
-
pH Neutralization: For aqueous solutions, adjust the pH to a neutral range (typically 6-8) if necessary, before collection.
-
Solvent Waste: If this compound is dissolved in a combustible solvent, it may be possible to dispose of it via chemical incineration.[4] This option should be confirmed with your institution's EHS department.
IV. Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | [2][3] |
| Molecular Weight | 161.16 g/mol | [2][3] |
| Melting Point | 180 °C (decomposes) | [3] |
| Solubility in Methanol | 25 mg/mL | [3] |
| Water Solubility | Insoluble | [1] |
V. Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory practices and information derived from Safety Data Sheets (SDS). No specific experimental protocols for disposal were cited in the provided search results. The primary directive is to follow local, regional, and national hazardous waste regulations.[1]
VI. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Safe Handling and Disposal of 5-Methylisatin: A Guide for Laboratory Professionals
An Essential Guide for Researchers in Drug Development
This document provides immediate, essential safety and logistical information for handling 5-Methylisatin in a laboratory setting. It offers procedural, step-by-step guidance to ensure the safe handling, use, and disposal of this compound, aiming to be a trusted resource for laboratory safety and chemical management.
Physicochemical and Hazard Data
A clear understanding of the physical and chemical properties of this compound is foundational to its safe handling. The following table summarizes key quantitative data.
| Property | Value | Citation |
| Molecular Formula | C₉H₇NO₂ | [1][2] |
| Molecular Weight | 161.16 g/mol | [2] |
| Appearance | Red or orange crystalline solid/powder | [1][3] |
| Melting Point | 180 - 188°C (may decompose) | [1][2][3] |
| Solubility | Insoluble in water; Soluble in methanol (25 mg/mL) | [1][2] |
| Stability | Stable under normal conditions | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant, affecting the skin, eyes, and respiratory system.[1][4][5] Although its toxicological properties have not been fully investigated, caution is paramount.[1] The required PPE is detailed below.
| Protection Type | Required PPE | Citation |
| Eye Protection | Chemical safety goggles. A face shield may be required if there is a splash hazard. | [1][3] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene rubber. It is crucial to inspect gloves for any damage before use and to follow the manufacturer's recommendations regarding breakthrough time and permeability. | [1][2] |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure. | [1][3] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a dust respirator should be used, especially when handling the solid form, to prevent the inhalation of dust particles.[2] All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][3] |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety. The following diagram and procedural steps outline the complete handling process, from preparation to disposal.
Caption: A procedural workflow diagram illustrating the key stages for the safe handling of this compound.
Experimental Protocol: Synthesis of a Schiff Base (Representative)
The following is an adapted, representative protocol for the synthesis of a Schiff base, illustrating a common use for this compound. This procedure should only be performed by qualified personnel.
Objective: To synthesize an imine derivative from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Filtration apparatus (Buchner funnel)
Procedure:
-
Preparation: In a designated chemical fume hood, dissolve the required amount of this compound (e.g., 0.01 mol) in warm absolute ethanol within a round-bottom flask.[6]
-
Reagent Addition: To this solution, add a stoichiometric equivalent (0.01 mol) of the chosen primary amine.[6] Following this, add 3-4 drops of glacial acetic acid to catalyze the condensation reaction.[6]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 4-6 hours, ensuring continuous stirring.[6]
-
Monitoring: The progress of the reaction should be monitored periodically using an appropriate technique, such as Thin Layer Chromatography (TLC).[6]
-
Isolation: Once the reaction is deemed complete, allow the mixture to cool to ambient temperature. The solid product that precipitates should be collected via vacuum filtration.[6]
-
Purification: Wash the collected crude product with a small volume of cold ethanol to remove unreacted starting materials.[6] For higher purity, the product should be recrystallized from a suitable solvent, such as an ethanol/water mixture.[6]
-
Drying: Dry the purified final product in a vacuum oven.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Segregation: All materials contaminated with this compound, including filter paper, gloves, and disposable labware, must be collected separately from general waste.
-
Solid Waste:
-
Collect excess solid this compound and contaminated disposables in a clearly labeled, sealed container designated for hazardous chemical waste.[1]
-
The container should be marked with "Hazardous Waste" and list "this compound".
-
-
Liquid Waste:
-
Reaction mixtures and solvent washes should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not discharge any liquid waste containing this compound into the sewer system.[7]
-
-
Decontamination of Glassware: Rinse all used glassware with a suitable solvent (such as ethanol or acetone) in a fume hood. Collect the initial rinsate as hazardous liquid waste. Subsequent washes with soap and water can typically be discarded down the drain, but consult local regulations.
-
Final Disposal:
-
All chemical waste must be disposed of through a licensed chemical destruction facility or an approved waste disposal plant.[5][7]
-
One approved method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system.[3]
-
Always adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1][3]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ionicviper.org [ionicviper.org]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
